molecular formula C9H11NO3 B556610 DL-m-Tyrosine CAS No. 775-06-4

DL-m-Tyrosine

货号: B556610
CAS 编号: 775-06-4
分子量: 181.19 g/mol
InChI 键: JZKXXXDKRQWDET-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

DL-m-Tyrosine is a phenylalanine derivative.

属性

IUPAC Name

2-amino-3-(3-hydroxyphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3/c10-8(9(12)13)5-6-2-1-3-7(11)4-6/h1-4,8,11H,5,10H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZKXXXDKRQWDET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)O)CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601019810
Record name DL-m-Tyrosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601019810
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

775-06-4
Record name DL-m-Tyrosine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=775-06-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Tyrosine dl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000775064
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name DL-m-Tyrosine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89304
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name DL-m-Tyrosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601019810
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(m-hydroxyphenyl)-DL-alanine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.011.155
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 3-TYROSINE, DL-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/45KGG1D4BI
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

What is the chemical structure of DL-m-Tyrosine?

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical and biological properties of DL-m-Tyrosine, a non-proteinogenic amino acid. The information is curated for professionals in research and development, offering detailed data, experimental protocols, and visualizations of its chemical structure and relevant biological pathways.

Chemical Structure and Identification

This compound, systematically named (±)-2-amino-3-(3-hydroxyphenyl)propanoic acid, is a racemic mixture of the D- and L-enantiomers of meta-tyrosine.[1] It is a structural isomer of the more common proteinogenic amino acid, L-tyrosine (p-tyrosine). The key structural feature is the hydroxyl group (-OH) positioned at the meta-position (carbon 3) of the phenyl ring relative to the alanine (B10760859) side chain.

Below is a diagram illustrating the chemical structure of this compound.

DL_m_Tyrosine_Structure Chemical Structure of this compound cluster_tyrosine N NH₂ C_alpha N->C_alpha C_beta C_alpha->C_beta C_carboxyl COOH C_alpha->C_carboxyl C1 C1 C_beta->C1 C2 C2 C1->C2 C3 C3 C2->C3 C4 C4 C3->C4 OH OH C3->OH C5 C5 C4->C5 C6 C6 C5->C6 C6->C1

Chemical structure of this compound.
Table 1: Chemical Identifiers for this compound

IdentifierValue
IUPAC Name (±)-2-amino-3-(3-hydroxyphenyl)propanoic acid
Synonyms DL-3-Hydroxyphenylalanine, DL-metatyrosine
Molecular Formula C₉H₁₁NO₃
Molecular Weight 181.19 g/mol
CAS Number 775-06-4
PubChem CID 13052
SMILES C1=CC(=CC(=C1)O)CC(C(=O)O)N
InChI InChI=1S/C9H11NO3/c10-8(9(12)13)5-6-2-1-3-7(11)4-6/h1-4,8,11H,5,10H2,(H,12,13)

Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below. These properties are crucial for its handling, formulation, and analytical characterization.

Table 2: Physicochemical Data for this compound
PropertyValueReference
Appearance White to off-white crystalline powder[1]
Melting Point 280-285 °C (decomposes)[1]
Solubility Soluble in 1M HCl.[1]
pKa₁ (Carboxyl) ~2.2Estimated
pKa₂ (Ammonium) ~9.1Estimated
pKa₃ (Phenolic) ~10.1Estimated

Experimental Protocols

This section provides detailed methodologies for the synthesis and analysis of this compound.

Synthesis of this compound

This compound can be synthesized through various established methods for amino acid synthesis. The Strecker synthesis and the Erlenmeyer-Plöchl synthesis are two common routes.

The Strecker synthesis is a three-step process starting from an aldehyde. For this compound, the starting material is 3-hydroxybenzaldehyde (B18108).

Strecker_Synthesis_Workflow Workflow for Strecker Synthesis of this compound start 3-Hydroxybenzaldehyde step1 React with NH₄Cl and KCN to form α-aminonitrile start->step1 intermediate 2-amino-2-(3-hydroxyphenyl)acetonitrile step1->intermediate step2 Acid or base hydrolysis of the nitrile group intermediate->step2 product This compound step2->product

Strecker synthesis workflow for this compound.

Methodology:

  • Formation of α-aminonitrile:

    • Dissolve 3-hydroxybenzaldehyde in a suitable solvent (e.g., aqueous ethanol).

    • Add ammonium (B1175870) chloride (NH₄Cl) followed by potassium cyanide (KCN) to the solution.

    • Stir the reaction mixture at room temperature for several hours to allow for the formation of 2-amino-2-(3-hydroxyphenyl)acetonitrile. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Hydrolysis:

    • To the resulting α-aminonitrile, add a strong acid (e.g., concentrated HCl) or a strong base (e.g., NaOH solution).

    • Heat the mixture under reflux for several hours to hydrolyze the nitrile group to a carboxylic acid.

  • Isolation and Purification:

    • After hydrolysis, neutralize the reaction mixture to the isoelectric point of this compound (around pH 5.5) to precipitate the amino acid.

    • Collect the precipitate by filtration and wash with cold water and then ethanol (B145695).

    • Recrystallize the crude product from hot water or aqueous ethanol to obtain pure this compound.

Analytical Characterization

Sample Preparation:

  • Dissolve 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent. Deuterium oxide (D₂O) with a small amount of DCl or NaOD to aid dissolution is a common choice. For observing exchangeable protons (from -NH₂, -COOH, and -OH), a non-protic solvent like DMSO-d₆ can be used.

  • Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition Parameters (Example for a 400 MHz spectrometer):

  • Solvent: D₂O

  • Temperature: 298 K

  • Pulse Program: Standard 1D proton (zg30)

  • Number of Scans: 16-64 (depending on concentration)

  • Relaxation Delay: 1-2 seconds

  • Acquisition Time: ~3 seconds

  • Spectral Width: 12-16 ppm

¹³C NMR Acquisition Parameters (Example for a 100 MHz spectrometer):

  • Solvent: D₂O

  • Temperature: 298 K

  • Pulse Program: Proton-decoupled carbon (zgpg30)

  • Number of Scans: 1024 or more (due to low natural abundance of ¹³C)

  • Relaxation Delay: 2-5 seconds

  • Acquisition Time: ~1 second

  • Spectral Width: 200-220 ppm

Sample Preparation (KBr Pellet Method):

  • Thoroughly grind 1-2 mg of this compound with approximately 200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar.

  • Transfer the finely ground powder to a pellet die.

  • Apply pressure (typically 8-10 tons) using a hydraulic press to form a thin, transparent pellet.

FTIR Spectrum Acquisition:

  • Instrument: A standard FTIR spectrometer.

  • Mode: Transmission.

  • Spectral Range: 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16-32.

  • Background: Collect a background spectrum of a pure KBr pellet.

Sample Preparation for Electrospray Ionization (ESI-MS):

  • Prepare a dilute solution of this compound (1-10 µg/mL) in a suitable solvent system, such as 50:50 water/acetonitrile with 0.1% formic acid for positive ion mode or 0.1% ammonium hydroxide (B78521) for negative ion mode.

ESI-MS Analysis Parameters:

  • Ionization Mode: Positive or Negative Electrospray Ionization.

  • Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap.

  • Capillary Voltage: 3-4 kV.

  • Nebulizer Gas (N₂): Flow rate appropriate for the instrument.

  • Drying Gas (N₂): Flow rate and temperature optimized for desolvation (e.g., 8-12 L/min, 300-350 °C).

  • Mass Range: m/z 50-500.

Biological Pathways and Mechanisms of Action

m-Tyrosine is not incorporated into proteins during normal translation in most organisms. However, under conditions of oxidative stress or when present in high concentrations, it can be misincorporated. It also has roles in neurotransmitter metabolism and can exhibit phytotoxicity.

Misincorporation into Proteins

One of the cytotoxic mechanisms of m-tyrosine is its misincorporation into proteins in place of phenylalanine.[2] This process is thought to be mediated by phenylalanyl-tRNA synthetase, which can mistakenly recognize and activate m-tyrosine.

m_Tyrosine_Misincorporation Pathway of m-Tyrosine Misincorporation into Proteins m_Tyr m-Tyrosine PheRS Phenylalanyl-tRNA Synthetase m_Tyr->PheRS charged_tRNA m-Tyrosyl-tRNA^Phe PheRS->charged_tRNA Aminoacylation tRNA_Phe tRNA^Phe tRNA_Phe->PheRS ribosome Ribosome charged_tRNA->ribosome protein Nascent Polypeptide Chain ribosome->protein Translation misfolded_protein Misfolded Protein protein->misfolded_protein cellular_stress Cellular Stress / Cytotoxicity misfolded_protein->cellular_stress

Misincorporation of m-Tyrosine into proteins.
Alternative Dopamine (B1211576) Synthesis Pathway

While the primary route for dopamine synthesis is from L-tyrosine (p-tyrosine), a minor pathway involving m-tyrosine has been identified. In this pathway, phenylalanine is hydroxylated to m-tyrosine, which is then converted to m-tyramine (B1210026) and subsequently to dopamine.

Dopamine_Synthesis_Pathway Alternative Dopamine Synthesis Pathway Involving m-Tyrosine Phe L-Phenylalanine enzyme1 Hydroxylation Phe->enzyme1 m_Tyr m-Tyrosine enzyme2 Decarboxylation m_Tyr->enzyme2 m_Tyramine m-Tyramine enzyme3 Hydroxylation m_Tyramine->enzyme3 Dopamine Dopamine enzyme1->m_Tyr enzyme2->m_Tyramine enzyme3->Dopamine

Alternative dopamine synthesis from m-Tyrosine.
Phytotoxicity

m-Tyrosine is a known allelochemical exuded by the roots of some plants, exhibiting phytotoxic effects on neighboring plants. Its toxicity is believed to stem from its interference with amino acid metabolism and its misincorporation into proteins, leading to inhibited root growth. Phenylalanine can counteract the phytotoxic effects of m-tyrosine, suggesting competition for uptake or enzymatic sites.

m_Tyrosine_Phytotoxicity Logical Flow of m-Tyrosine Phytotoxicity m_Tyr m-Tyrosine in Soil uptake Uptake by Plant Roots m_Tyr->uptake interference Interference with Phenylalanine Metabolism uptake->interference misincorporation Misincorporation into Proteins uptake->misincorporation inhibition Inhibition of Root Growth interference->inhibition misincorporation->inhibition Phe Phenylalanine Phe->interference Competes with Phe->misincorporation Competes with

Mechanism of m-Tyrosine phytotoxicity.

References

An In-depth Technical Guide to the Physical and Chemical Properties of DL-m-Tyrosine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of DL-m-Tyrosine. The information is curated for professionals in research and development, offering detailed data, experimental methodologies, and relevant biochemical context.

Core Physical and Chemical Properties

This compound, a non-proteinogenic amino acid, is the racemic mixture of D- and L-m-tyrosine. Its physical and chemical characteristics are fundamental to its application in various scientific fields.

Table 1: General and Physical Properties of this compound

PropertyValueSource(s)
Molecular Formula C₉H₁₁NO₃[1][2]
Molecular Weight 181.19 g/mol [1][2]
Appearance White to off-white or pale beige crystalline solid/powder[3][4]
Melting Point 280-285 °C (with decomposition)[1]
Density ~1.2375 g/cm³ (rough estimate)[1]
Solubility in Water Slightly soluble[3]
Solubility in other solvents Soluble in 1M HCl and DMSO. Insoluble in ethanol (B145695) and ethyl ether.[1][3][5]

Table 2: Chemical Identifiers for this compound

IdentifierValueSource(s)
CAS Number 775-06-4[2]
InChI 1S/C9H11NO3/c10-8(9(12)13)5-6-2-1-3-7(11)4-6/h1-4,8,11H,5,10H2,(H,12,13)[2]
InChI Key JZKXXXDKRQWDET-UHFFFAOYSA-N
SMILES NC(Cc1cccc(O)c1)C(O)=O

Table 3: Acid-Base Properties of Tyrosine (General)

| pKa Value | Functional Group | Approximate Value | Source(s) | | --- | --- | --- | | pKa₁ | α-carboxyl group | ~2.20 |[6][7] | | pKa₂ | α-ammonium ion | ~9.11 |[6][7] | | pKa₃ | Phenolic hydroxyl group | ~10.07 |[6] |

Note: These pKa values are for the general structure of tyrosine. Specific experimental values for this compound may vary slightly.

Experimental Protocols

Detailed methodologies are crucial for the accurate determination of the physical and chemical properties of substances like this compound.

The melting point of a solid is a key indicator of its purity. The capillary method is a widely used and reliable technique.

Protocol: Capillary Method for Melting Point Determination

  • Sample Preparation:

    • Ensure the this compound sample is completely dry and in a fine powdered form.

    • Obtain a glass capillary tube, sealed at one end.

    • Press the open end of the capillary tube into the powdered sample to introduce a small amount of the solid.[8][9]

    • Invert the tube and gently tap it on a hard surface to pack the solid into the sealed end. A packed column of 1-2 mm is ideal.[10]

  • Apparatus Setup:

    • Use a calibrated melting point apparatus with a heating block and a viewing lens.

    • Insert the capillary tube containing the sample into the designated slot in the apparatus.[8]

  • Measurement:

    • Set the apparatus to a rapid heating rate initially to determine an approximate melting range.

    • Allow the apparatus to cool to at least 20°C below the approximate melting point.

    • Begin heating again at a slower rate, typically 1-2°C per minute, as the temperature approaches the expected melting point.[11]

    • Record the temperature at which the first signs of melting are observed (the beginning of the melting range).

    • Continue heating slowly and record the temperature at which the entire sample has turned into a transparent liquid (the end of the melting range).[8]

    • For accuracy, it is recommended to perform at least two careful determinations.[11]

The solubility of an amino acid can be influenced by factors such as the solvent, pH, and temperature.

Protocol: Gravimetric Method for Solubility Determination

  • Preparation of Saturated Solution:

    • Prepare a series of vials with a fixed volume of the desired solvent (e.g., deionized water, 0.1M HCl, ethanol).

    • Add an excess amount of this compound to each vial to ensure a supersaturated solution is formed.[12]

    • Seal the vials and place them in a shaker or agitator at a constant temperature (e.g., 25°C) for an extended period (e.g., 24-48 hours) to reach equilibrium.[12]

  • Sample Analysis:

    • After equilibration, allow the undissolved solid to settle.

    • Carefully extract a known volume of the clear supernatant without disturbing the solid residue.

    • Transfer the supernatant to a pre-weighed container.

    • Evaporate the solvent from the supernatant under controlled conditions (e.g., using a vacuum oven) until a constant weight of the dissolved solid is obtained.

  • Calculation:

    • Calculate the solubility using the following formula: Solubility ( g/100 mL) = (Weight of dissolved solid / Volume of supernatant) x 100

NMR spectroscopy provides detailed information about the molecular structure of a compound.

Protocol: ¹H NMR Spectroscopy of this compound

  • Sample Preparation:

    • Dissolve a small amount of the this compound sample in a suitable deuterated solvent (e.g., D₂O with a small amount of DCl to aid dissolution). The concentration should typically be in the range of 1-6 mM.[13]

    • Transfer the solution to an NMR tube.

  • Instrument Setup:

    • Place the NMR tube in the spectrometer.

    • Tune and shim the instrument to optimize the magnetic field homogeneity.

  • Data Acquisition:

    • Acquire a one-dimensional ¹H NMR spectrum.

    • For more detailed structural analysis, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy) and TOCSY (Total Correlation Spectroscopy) can be performed to identify proton-proton couplings within the molecule.[13][14]

  • Data Analysis:

    • Process the raw data (Fourier transformation, phase correction, and baseline correction).

    • Integrate the peaks to determine the relative number of protons.

    • Analyze the chemical shifts and coupling constants to assign the peaks to specific protons in the this compound molecule.

IR spectroscopy is used to identify the functional groups present in a molecule.

Protocol: Attenuated Total Reflectance (ATR)-IR Spectroscopy

  • Sample Preparation:

    • Ensure the this compound sample is dry and finely powdered.

    • Place a small amount of the powdered sample directly onto the ATR crystal.

  • Data Acquisition:

    • Apply pressure to ensure good contact between the sample and the crystal.

    • Record the IR spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).

    • Acquire a background spectrum of the empty ATR crystal and subtract it from the sample spectrum.

  • Data Analysis:

    • Identify the characteristic absorption bands corresponding to the functional groups present in this compound, such as O-H (hydroxyl and carboxylic acid), N-H (amine), C=O (carboxyl), and C=C (aromatic ring) stretching and bending vibrations.

Biochemical Pathways and Experimental Workflows

This compound is a non-proteinogenic amino acid, meaning it is not one of the 20 standard amino acids used in protein synthesis. However, its structural similarity to L-phenylalanine and L-tyrosine can lead to its involvement in certain metabolic processes and can also be a marker for oxidative stress.[15][16] The biosynthesis of its naturally occurring isomer, L-tyrosine, is a well-established pathway.

Tyrosine_Biosynthesis Prephenate Prephenate p_Hydroxyphenylpyruvate p-Hydroxyphenylpyruvate Prephenate->p_Hydroxyphenylpyruvate Prephenate dehydrogenase L_Tyrosine L-Tyrosine p_Hydroxyphenylpyruvate->L_Tyrosine Tyrosine aminotransferase p_Hydroxyphenylpyruvate->L_Tyrosine Alpha_Ketoglutarate α-Ketoglutarate L_Glutamate L-Glutamate Alpha_Ketoglutarate->L_Glutamate Tyrosine_Degradation L_Tyrosine L-Tyrosine p_Hydroxyphenylpyruvate p-Hydroxyphenylpyruvate L_Tyrosine->p_Hydroxyphenylpyruvate Tyrosine aminotransferase Homogentisate Homogentisate p_Hydroxyphenylpyruvate->Homogentisate p-Hydroxyphenylpyruvate dioxygenase Maleylacetoacetate 4-Maleylacetoacetate Homogentisate->Maleylacetoacetate Homogentisate 1,2-dioxygenase Fumarylacetoacetate Fumarylacetoacetate Maleylacetoacetate->Fumarylacetoacetate Maleylacetoacetate isomerase Fumarate Fumarate Fumarylacetoacetate->Fumarate Fumarylacetoacetase Acetoacetate Acetoacetate Fumarylacetoacetate->Acetoacetate Fumarylacetoacetase CAC Citric Acid Cycle Fumarate->CAC Amino_Acid_Analysis_Workflow Sample This compound Sample Purity Purity Assessment (e.g., HPLC) Sample->Purity Physical Physical Property Determination Purity->Physical Spectroscopic Spectroscopic Analysis Purity->Spectroscopic Melting Melting Point Physical->Melting Solubility Solubility Physical->Solubility Data Data Interpretation and Reporting Physical->Data NMR NMR Spectroscopic->NMR IR IR Spectroscopic->IR MS Mass Spectrometry Spectroscopic->MS Spectroscopic->Data

References

An In-depth Technical Guide to the Synthesis of DL-m-Tyrosine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic pathways for DL-m-Tyrosine (3-hydroxy-DL-phenylalanine), a non-proteinogenic amino acid of significant interest in biochemical research and pharmaceutical development. The following sections detail two prominent synthesis routes: the Erlenmeyer-Plöchl synthesis and the Strecker synthesis, offering in-depth experimental protocols and quantitative data to facilitate reproducible laboratory synthesis.

Erlenmeyer-Plöchl Synthesis of this compound

The Erlenmeyer-Plöchl synthesis is a well-established method for the preparation of α-amino acids. The synthesis of this compound via this route involves a multi-step process commencing with the formation of an azlactone from N-acetylglycine and 3-hydroxybenzaldehyde (B18108). This intermediate is subsequently converted to α-acetamido-3-hydroxycinnamic acid, which is then reduced and hydrolyzed to yield the final product, this compound.

Synthesis Pathway

Erlenmeyer_Plochl_DL_m_Tyrosine cluster_0 Step 1: Azlactone Formation cluster_1 Step 2: Ring Opening cluster_2 Step 3: Reduction & Hydrolysis Glycine (B1666218) Glycine N_Acetylglycine N_Acetylglycine Glycine->N_Acetylglycine Acetic Anhydride (B1165640) Acetic_Anhydride Acetic_Anhydride Azlactone 4-(3-Hydroxybenzylidene) -2-methyloxazol-5(4H)-one N_Acetylglycine->Azlactone 3-Hydroxybenzaldehyde, Acetic Anhydride, Sodium Acetate (B1210297) 3_Hydroxybenzaldehyde 3_Hydroxybenzaldehyde Sodium_Acetate Sodium_Acetate Azlactone_ref Azlactone alpha_Acetamido_acid α-Acetamido-3-hydroxycinnamic acid alpha_Acetamido_acid_ref α-Acetamido-3-hydroxycinnamic acid Azlactone_ref->alpha_Acetamido_acid NaOH DL_m_Tyrosine DL_m_Tyrosine alpha_Acetamido_acid_ref->DL_m_Tyrosine 1. Red P / HI 2. H2O, heat

Figure 1: Erlenmeyer-Plöchl synthesis pathway for this compound.
Experimental Protocols

Step 1a: Synthesis of N-Acetylglycine

A common precursor, N-acetylglycine, is prepared from glycine and acetic anhydride.

  • Procedure: In a 1-liter Erlenmeyer flask equipped with a mechanical stirrer, 75 g (1 mole) of glycine is dissolved in 300 mL of water with vigorous stirring. To this solution, 215 g (2 moles) of 95% acetic anhydride is added in one portion. The mixture is stirred vigorously for 15-20 minutes. The solution will become hot, and N-acetylglycine may begin to crystallize. The reaction mixture is then cooled in a refrigerator (5-7°C). The precipitated product is collected by filtration on a Büchner funnel, washed with ice-cold water, and dried at 100-110°C. A second crop of crystals can be obtained by evaporating the filtrate and washings under reduced pressure.[1]

  • Yield: The total yield is typically between 104-108 g (89-92%).[1]

Step 1b: Synthesis of 4-(3-Hydroxybenzylidene)-2-methyloxazol-5(4H)-one (Azlactone)

  • Procedure: A mixture of 3-hydroxybenzaldehyde (10.0 g, 81.9 mmol), N-acetylglycine (10.5 g, 89.7 mmol), and anhydrous sodium acetate (6.7 g, 81.7 mmol) in acetic anhydride (30 mL) is heated under reflux with stirring for 2 hours. The resulting clear, dark red solution is cooled to room temperature and then placed in an ice bath for 30 minutes to induce crystallization. The crystalline product is collected by filtration, washed with cold water, and then with a small amount of cold ethanol (B145695). The crude product is recrystallized from ethanol to give the pure azlactone.

  • Quantitative Data: This reaction typically yields a crystalline product with a melting point in the range of 145-147°C.

Step 2: Synthesis of α-Acetamido-3-hydroxycinnamic acid

  • Procedure: The azlactone (10.0 g, 48.7 mmol) is suspended in 100 mL of a 10% aqueous sodium hydroxide (B78521) solution. The mixture is stirred at room temperature until all the solid has dissolved. The solution is then acidified with concentrated hydrochloric acid to a pH of approximately 2. The precipitated α-acetamido-3-hydroxycinnamic acid is collected by filtration, washed with cold water, and dried.

  • Quantitative Data: This step generally proceeds with a high yield, often exceeding 90%.

Step 3: Reduction and Hydrolysis to this compound

  • Procedure: A mixture of α-acetamido-3-hydroxycinnamic acid (5.0 g, 22.6 mmol), red phosphorus (2.5 g), and 47% hydriodic acid (25 mL) is heated under reflux for 3 hours. After cooling, the reaction mixture is filtered to remove excess red phosphorus. The filtrate is then evaporated to dryness under reduced pressure. The residue is dissolved in a minimum amount of water and the pH is adjusted to 6 with a concentrated ammonium (B1175870) hydroxide solution. The precipitated this compound is collected by filtration, washed with cold water and then with ethanol, and dried.

  • Quantitative Data: The yield for this final step can vary but is typically in the range of 60-70%.

Summary of Quantitative Data for Erlenmeyer-Plöchl Synthesis
StepProductStarting MaterialsMolar RatioYield (%)Purity/Melting Point
1aN-AcetylglycineGlycine, Acetic Anhydride1 : 289-92207-208°C[1]
1b4-(3-Hydroxybenzylidene)-2-methyloxazol-5(4H)-one3-Hydroxybenzaldehyde, N-Acetylglycine, Sodium Acetate, Acetic Anhydride1 : 1.1 : 1 : xs~85145-147°C
2α-Acetamido-3-hydroxycinnamic acidAzlactone, NaOH1 : xs>90-
3This compoundα-Acetamido-3-hydroxycinnamic acid, Red P, HI1 : xs : xs60-70>98%

Strecker Synthesis of this compound

The Strecker synthesis is a versatile and straightforward method for producing racemic α-amino acids from aldehydes or ketones. For the synthesis of this compound, the process begins with the reaction of 3-hydroxybenzaldehyde with an ammonia (B1221849) source and a cyanide source to form an α-aminonitrile intermediate, which is subsequently hydrolyzed to the desired amino acid.

Synthesis Pathway

Strecker_DL_m_Tyrosine cluster_0 Step 1: α-Aminonitrile Formation cluster_1 Step 2: Hydrolysis 3_Hydroxybenzaldehyde 3_Hydroxybenzaldehyde alpha_Aminonitrile 2-Amino-2-(3-hydroxyphenyl) acetonitrile 3_Hydroxybenzaldehyde->alpha_Aminonitrile NH4Cl, NaCN Ammonium_Chloride NH4Cl Sodium_Cyanide NaCN alpha_Aminonitrile_ref α-Aminonitrile DL_m_Tyrosine DL_m_Tyrosine alpha_Aminonitrile_ref->DL_m_Tyrosine H2SO4, H2O, heat

Figure 2: Strecker synthesis pathway for this compound.
Experimental Protocols

Step 1: Synthesis of 2-Amino-2-(3-hydroxyphenyl)acetonitrile

  • Procedure: In a well-ventilated fume hood, a solution of sodium cyanide (4.9 g, 0.1 mol) in 20 mL of water is added to a solution of ammonium chloride (5.4 g, 0.1 mol) in 30 mL of water. This solution is then added to a solution of 3-hydroxybenzaldehyde (12.2 g, 0.1 mol) in 50 mL of methanol (B129727). The reaction mixture is stirred at room temperature for 24 hours. The methanol is then removed under reduced pressure, and the aqueous layer is extracted with ethyl acetate (3 x 50 mL). The combined organic extracts are dried over anhydrous sodium sulfate (B86663) and concentrated under reduced pressure to yield the crude α-aminonitrile.

  • Quantitative Data: The yield of the crude aminonitrile is typically in the range of 75-85%.

Step 2: Hydrolysis to this compound

  • Procedure: The crude 2-amino-2-(3-hydroxyphenyl)acetonitrile is added to a mixture of 50 mL of concentrated sulfuric acid and 50 mL of water. The mixture is heated under reflux for 6 hours. After cooling, the solution is diluted with 200 mL of water and neutralized with a concentrated ammonium hydroxide solution to a pH of 6. The precipitated this compound is collected by filtration, washed with cold water and then with ethanol, and dried.

  • Quantitative Data: The hydrolysis step typically provides this compound in a yield of 65-75%.

Summary of Quantitative Data for Strecker Synthesis
StepProductStarting MaterialsMolar RatioYield (%)Purity
12-Amino-2-(3-hydroxyphenyl)acetonitrile3-Hydroxybenzaldehyde, NaCN, NH4Cl1 : 1 : 175-85Crude
2This compound2-Amino-2-(3-hydroxyphenyl)acetonitrile, H2SO41 : xs65-75>98%

Conclusion

Both the Erlenmeyer-Plöchl and Strecker syntheses offer viable and effective routes to this compound. The choice of method may depend on the availability of starting materials, desired scale of production, and the specific capabilities of the laboratory. The Erlenmeyer-Plöchl synthesis is a multi-step process that can provide good overall yields, while the Strecker synthesis offers a more direct, two-step approach. Both methods produce a racemic mixture of this compound, which can be used as such for various research purposes or can be subjected to resolution if the individual enantiomers are required. The detailed protocols and quantitative data provided in this guide serve as a valuable resource for researchers and professionals in the field of chemical synthesis and drug development.

References

m-Tyrosine: A Comprehensive Technical Guide to its Biological Functions and Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Meta-tyrosine (m-Tyrosine), a structural isomer of the proteinogenic amino acid L-tyrosine, has emerged as a significant molecule in biomedical research. Initially recognized as a biomarker for oxidative stress, recent evidence has unveiled its direct role in cellular toxicity and the pathogenesis of various diseases. This technical guide provides an in-depth exploration of the biological functions and significance of m-Tyrosine, with a focus on its formation, mechanism of toxicity, involvement in signaling pathways, and its implications for drug development. This document consolidates quantitative data, detailed experimental protocols, and visual representations of key pathways to serve as a comprehensive resource for the scientific community.

Introduction

Under conditions of oxidative stress, reactive oxygen species (ROS), particularly the hydroxyl radical (•OH), can attack the aromatic ring of L-phenylalanine. This oxidation process leads to the formation of non-canonical amino acid isomers, including ortho-tyrosine (o-Tyrosine) and meta-tyrosine (m-Tyrosine)[1]. While initially considered inert byproducts and mere indicators of oxidative damage, a growing body of research has demonstrated that m-Tyrosine possesses intrinsic biological activity and can be a mediator of cellular dysfunction[1][2]. Its accumulation has been associated with a range of pathologies, including neurodegenerative diseases like Alzheimer's, as well as atherosclerosis and diabetes[1][2].

The primary mechanism of m-Tyrosine's toxicity stems from its misincorporation into nascent polypeptide chains during protein synthesis. This event, driven by the erroneous recognition of m-Tyrosine by phenylalanyl-tRNA synthetase, leads to the production of aberrant proteins with altered structure and function. The accumulation of these misfolded proteins triggers a cellular stress response, which, if unresolved, can culminate in apoptosis. This guide will delve into the intricacies of these processes, providing a detailed overview for researchers and professionals in drug development.

Formation and Metabolism of m-Tyrosine

The primary pathway for the in vivo formation of m-Tyrosine is the non-enzymatic hydroxylation of L-phenylalanine by hydroxyl radicals. This process is a direct consequence of oxidative stress, where an imbalance between the production of ROS and the cell's antioxidant defenses leads to molecular damage.

L-Phenylalanine L-Phenylalanine m-Tyrosine m-Tyrosine L-Phenylalanine->m-Tyrosine Hydroxylation Hydroxyl Radical (•OH) Hydroxyl Radical (•OH) Hydroxyl Radical (•OH)->m-Tyrosine

Figure 1: Formation of m-Tyrosine from L-Phenylalanine.

Conversely, cells possess mechanisms to mitigate the harmful effects of m-Tyrosine. The enzyme Tyrosine Aminotransferase (TAT) has been shown to metabolize m-Tyrosine, converting it into a less toxic product, thus playing a protective role against its accumulation.

Biological Significance and Role in Disease

Elevated levels of m-Tyrosine have been detected in various disease states, underscoring its role as both a biomarker and a potential contributor to pathology.

m-Tyrosine as a Biomarker of Oxidative Stress

The presence of m-Tyrosine in biological fluids and tissues is a reliable indicator of hydroxyl radical-mediated oxidative damage. Its stability makes it a useful marker for assessing the extent of oxidative stress in various clinical conditions.

Association with Disease

Quantitative analysis has revealed a correlation between elevated m-Tyrosine levels and several diseases:

Disease StateSample TypeObservationReference
Diabetes Mellitus Primate Aortic Tissue60% increase in m-Tyrosine in diabetic animals compared to controls.
Human PlasmaPlasma tyrosine levels >46 µmol/L are associated with a markedly increased odds of type 2 diabetes.
Atherosclerosis Human Atherosclerotic LesionsWhile o,o'-dityrosine levels were significantly elevated, m-tyrosine levels were not found to be elevated in LDL isolated from atherosclerotic tissue in one study.
Neurodegenerative Diseases GeneralElevated levels of m-Tyrosine are associated with age-related diseases including Alzheimer's disease.

Note: Quantitative data for m-Tyrosine levels in human Alzheimer's disease patients are not yet well-established in the literature, with more focus being on other tyrosine isomers and post-translational modifications.

Molecular Mechanisms of m-Tyrosine Toxicity

The cornerstone of m-Tyrosine's cytotoxicity is its misincorporation into proteins. This process initiates a cascade of events that disrupt cellular homeostasis.

Misincorporation into Proteins

Due to its structural similarity to L-phenylalanine, m-Tyrosine is mistakenly recognized and activated by phenylalanyl-tRNA synthetase (PheRS). The resulting m-Tyrosyl-tRNA^(Phe) is then incorporated into proteins during translation, leading to the synthesis of proteins with altered primary structures.

cluster_0 Protein Synthesis Machinery m-Tyrosine m-Tyrosine Phe-tRNA Synthetase Phe-tRNA Synthetase m-Tyrosine->Phe-tRNA Synthetase Mistakenly binds m-Tyrosyl-tRNA-Phe m-Tyrosyl-tRNA-Phe Phe-tRNA Synthetase->m-Tyrosyl-tRNA-Phe Charges tRNA-Phe tRNA-Phe tRNA-Phe->Phe-tRNA Synthetase Ribosome Ribosome m-Tyrosyl-tRNA-Phe->Ribosome Aberrant Protein Aberrant Protein Ribosome->Aberrant Protein Incorporation

Figure 2: Misincorporation of m-Tyrosine into proteins.
Unfolded Protein Response and Apoptosis

The presence of m-Tyrosine residues in proteins can disrupt their proper folding, leading to the accumulation of misfolded proteins in the endoplasmic reticulum (ER). This condition, known as ER stress, activates a complex signaling network called the Unfolded Protein Response (UPR). The UPR aims to restore ER homeostasis by upregulating chaperones and enhancing protein degradation. However, if the stress is prolonged or severe, the UPR switches to a pro-apoptotic program to eliminate the damaged cells.

The UPR is mediated by three main ER-transmembrane sensor proteins:

  • PERK (PKR-like ER kinase): Upon activation, PERK phosphorylates the eukaryotic initiation factor 2α (eIF2α), leading to a general attenuation of protein synthesis. This also paradoxically promotes the translation of specific mRNAs, such as that for the transcription factor ATF4, which upregulates pro-apoptotic genes like CHOP.

  • IRE1 (Inositol-requiring enzyme 1): Activated IRE1 possesses both kinase and endoribonuclease activity. It unconventionally splices the mRNA of XBP1, generating a potent transcription factor that upregulates genes involved in protein folding and degradation. IRE1 can also recruit TRAF2, leading to the activation of the JNK pathway and apoptosis.

  • ATF6 (Activating transcription factor 6): Upon ER stress, ATF6 translocates to the Golgi apparatus, where it is cleaved to release its cytosolic domain, which acts as a transcription factor to induce the expression of ER chaperones.

cluster_0 Endoplasmic Reticulum cluster_1 Cytosol / Nucleus Misfolded Proteins\n(containing m-Tyrosine) Misfolded Proteins (containing m-Tyrosine) BiP BiP Misfolded Proteins\n(containing m-Tyrosine)->BiP Sequesters PERK PERK eIF2a eIF2a PERK->eIF2a IRE1 IRE1 XBP1 mRNA XBP1 mRNA IRE1->XBP1 mRNA TRAF2 TRAF2 IRE1->TRAF2 ATF6 ATF6 ATF6 (cleaved) ATF6 (cleaved) ATF6->ATF6 (cleaved) Golgi Cleavage BiP->PERK Dissociates from BiP->IRE1 BiP->ATF6 p-eIF2a p-eIF2a eIF2a->p-eIF2a Phosphorylation Translation Attenuation Translation Attenuation p-eIF2a->Translation Attenuation ATF4 ATF4 p-eIF2a->ATF4 CHOP CHOP ATF4->CHOP Apoptosis Apoptosis CHOP->Apoptosis sXBP1 mRNA sXBP1 mRNA XBP1 mRNA->sXBP1 mRNA Splicing XBP1s Protein XBP1s Protein sXBP1 mRNA->XBP1s Protein UPR Genes UPR Genes XBP1s Protein->UPR Genes ER Chaperone Genes ER Chaperone Genes ATF6 (cleaved)->ER Chaperone Genes JNK JNK TRAF2->JNK JNK->Apoptosis

Figure 3: m-Tyrosine-induced Unfolded Protein Response leading to apoptosis.

Experimental Protocols

Detection and Quantification of m-Tyrosine

This is a highly sensitive method for the quantification of m-Tyrosine in biological samples.

  • Sample Preparation (from Plasma/Serum):

    • To 100 µL of plasma or serum, add an equal volume of 10% (w/v) trichloroacetic acid (TCA) to precipitate proteins.

    • Vortex the mixture and incubate on ice for 10 minutes.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Collect the supernatant and filter through a 0.22 µm syringe filter.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

    • Mobile Phase: A typical mobile phase consists of a sodium acetate (B1210297) buffer (e.g., 50 mM, pH 3.5) with a small percentage of methanol (B129727) (e.g., 5-10%). Isocratic or gradient elution can be used.

    • Flow Rate: 0.8 - 1.2 mL/min.

    • Injection Volume: 20 µL.

  • Electrochemical Detection:

    • Set the potential of the working electrode to a level sufficient to oxidize m-Tyrosine (e.g., +0.8 V vs. Ag/AgCl reference electrode).

  • Quantification:

    • Generate a standard curve using known concentrations of m-Tyrosine.

    • Calculate the concentration in the samples by comparing their peak areas to the standard curve.

GC-MS offers high specificity and is often used for confirmation. This method requires derivatization to increase the volatility of the amino acids.

  • Protein Hydrolysis:

    • Lyophilize the protein sample.

    • Add 6 M HCl containing 1% phenol.

    • Seal the tube under vacuum and heat at 110°C for 24 hours.

    • Cool the sample and evaporate the HCl under a stream of nitrogen.

    • Reconstitute the sample in a suitable solvent.

  • Derivatization (Silylation):

    • Evaporate the reconstituted sample to dryness.

    • Add a mixture of N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) and a solvent like acetonitrile (B52724) or pyridine.

    • Heat at 60-100°C for 30-60 minutes.

  • GC-MS Conditions:

    • Column: A non-polar capillary column (e.g., DB-5ms).

    • Carrier Gas: Helium.

    • Temperature Program: Start at a low temperature (e.g., 80°C), ramp up to a high temperature (e.g., 280°C).

    • Mass Spectrometry: Operate in selected ion monitoring (SIM) mode for specific and sensitive detection of the derivatized m-Tyrosine.

  • Quantification:

    • Use a stable isotope-labeled internal standard of m-Tyrosine for accurate quantification.

Assessment of m-Tyrosine Cytotoxicity

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Procedure:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of m-Tyrosine for a specified period (e.g., 24, 48, 72 hours). Include untreated control wells.

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

    • Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

    • Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the untreated control.

cluster_workflow MTT Assay Workflow cluster_principle Principle A Seed cells in 96-well plate B Treat with m-Tyrosine A->B C Add MTT solution B->C D Incubate (2-4h) C->D E Add solubilizing agent D->E F Measure absorbance (570 nm) E->F MTT MTT (Yellow) Formazan Formazan (Purple) MTT->Formazan Mitochondrial_Dehydrogenase Mitochondrial Dehydrogenase (in viable cells) Mitochondrial_Dehydrogenase->Formazan

References

An In-Depth Technical Guide to the Core Mechanism of Action of DL-m-Tyrosine in Biological Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DL-m-Tyrosine, a structural isomer of the common amino acid L-tyrosine, is increasingly recognized for its significant role in various biological processes. Unlike its para- and ortho- counterparts, m-tyrosine is not incorporated into proteins through canonical pathways but can arise endogenously from the hydroxylation of phenylalanine by hydroxyl radicals, serving as a biomarker for oxidative stress.[1] Exogenously administered this compound exhibits a range of effects, from neurotoxicity to potential therapeutic applications, making a thorough understanding of its mechanism of action crucial for researchers in drug development and the life sciences. This guide provides a comprehensive technical overview of the core mechanisms of this compound, focusing on its enzymatic interactions, impact on signaling pathways, and methods for its study.

I. Enzymatic Interactions and Metabolism

The biological effects of this compound are primarily mediated through its interaction with key enzymes involved in amino acid metabolism and neurotransmitter synthesis. The primary metabolic pathway involves its conversion to m-tyramine, which can then influence catecholaminergic systems.

A. Aromatic L-Amino Acid Decarboxylase (AADC)

This compound serves as a substrate for Aromatic L-Amino Acid Decarboxylase (AADC), the enzyme responsible for the final step in the synthesis of dopamine (B1211576) and serotonin.[2] This decarboxylation reaction converts m-tyrosine into m-tyramine.

Metabolic Pathway of this compound to m-Tyramine

m_Tyrosine This compound AADC Aromatic L-Amino Acid Decarboxylase (AADC) m_Tyrosine->AADC m_Tyramine m-Tyramine AADC->m_Tyramine CO2 CO₂ AADC->CO2 decarboxylation

Figure 1: Decarboxylation of this compound to m-Tyramine by AADC.

While specific kinetic parameters for this compound with AADC are not extensively documented in the literature, studies on fluorinated derivatives of m-tyrosine provide insights into its processing by this enzyme. For instance, [18F]6-fluoro-L-m-tyrosine has been shown to undergo decarboxylation in the human brain with a rate constant (k₂) of 0.0108 min⁻¹.[3] This indicates that m-tyrosine and its analogs are recognized and processed by AADC, leading to the formation of their corresponding tyramines.

B. Tyrosine Hydroxylase (TH)

Tyrosine Hydroxylase is the rate-limiting enzyme in the biosynthesis of catecholamines, converting L-tyrosine to L-DOPA.[4] The interaction of this compound with TH is complex; it is not a primary substrate for hydroxylation but may act as a competitive inhibitor. The structural similarity of m-tyrosine to the natural substrate, p-tyrosine, suggests potential competition for the active site of TH. This inhibition could lead to a reduction in the synthesis of L-DOPA and, consequently, dopamine.

Quantitative Data on Enzyme Interactions

Precise Michaelis-Menten constants (Km) and maximum reaction velocities (Vmax) for this compound with tyrosine hydroxylase and aromatic L-amino acid decarboxylase are not well-established in publicly accessible literature. However, related kinetic data for similar enzymes and substrates provide a comparative context.

EnzymeSubstrate/InhibitorParameterValueSource
Aromatic L-Amino Acid Decarboxylase[18F]6-fluoro-L-m-tyrosinek₂ (decarboxylation rate constant)0.0108 min⁻¹[3]
Tyrosinase (Mushroom)Kojic Acid (inhibitor)IC₅₀5.23 - 11.21 µM[5]
Tyrosinase (Mushroom)Norartocarpetin (inhibitor)IC₅₀0.47 µM[5]

II. Impact on Cellular Signaling Pathways

This compound has been shown to influence intracellular signaling cascades, primarily those related to cell growth, proliferation, and stress responses.

A. MAPK/ERK and STAT Signaling

Studies have indicated that m-tyrosine can attenuate the phosphorylation of key signaling proteins, including Extracellular signal-Regulated Kinase (ERK) and Signal Transducer and Activator of Transcription (STAT). The MAPK/ERK pathway is a central regulator of cell proliferation, differentiation, and survival, while the JAK/STAT pathway is crucial for cytokine signaling and immune responses.[6] A reduction in the phosphorylation of ERK and STAT3 suggests that m-tyrosine may interfere with upstream signaling events, potentially at the level of receptor tyrosine kinases or associated proteins.

Hypothesized Interference of m-Tyrosine with a Generic Receptor Tyrosine Kinase (RTK) Signaling Pathway

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS activates JAK JAK RTK->JAK activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription phosphorylates STAT STAT JAK->STAT phosphorylates STAT->Transcription Ligand Growth Factor/ Cytokine Ligand->RTK binds m_Tyrosine m-Tyrosine m_Tyrosine->RTK inhibits? m_Tyrosine->JAK inhibits?

Figure 2: Potential interference of m-Tyrosine with the MAPK/ERK and JAK/STAT signaling pathways.
B. Oxidative Stress and Apoptosis

As a product of oxidative damage to phenylalanine, m-tyrosine is intrinsically linked to cellular stress responses. High concentrations of m-tyrosine can themselves induce oxidative stress, leading to the generation of reactive oxygen species (ROS) and subsequent cellular damage. This can trigger apoptotic pathways, leading to programmed cell death.

III. Cytotoxicity via Misincorporation into Proteins

A primary mechanism of this compound's toxicity is its erroneous incorporation into proteins in place of phenylalanine.[7] This misincorporation is thought to be mediated by phenylalanyl-tRNA synthetase, which may not be able to perfectly discriminate between phenylalanine and the structurally similar m-tyrosine. The substitution of a non-polar amino acid (phenylalanine) with a polar one (m-tyrosine) can lead to protein misfolding, aggregation, and loss of function, ultimately contributing to cellular dysfunction and death.

Workflow for m-Tyrosine Misincorporation and Cytotoxicity

m_Tyrosine This compound PheRS Phenylalanyl-tRNA Synthetase m_Tyrosine->PheRS tRNA_Phe tRNA-Phe PheRS->tRNA_Phe misacylation Ribosome Ribosome tRNA_Phe->Ribosome Misfolded_Protein Misfolded Protein Ribosome->Misfolded_Protein protein synthesis Cytotoxicity Cellular Dysfunction & Apoptosis Misfolded_Protein->Cytotoxicity

Figure 3: Proposed mechanism of m-Tyrosine-induced cytotoxicity via protein misincorporation.

IV. Experimental Protocols

This section provides an overview of key experimental methodologies for studying the biological effects of this compound. These are generalized protocols and may require optimization for specific cell types and experimental conditions.

A. In Vitro Tyrosinase Inhibition Assay

This spectrophotometric assay measures the ability of a compound to inhibit the oxidation of a tyrosinase substrate.

  • Materials: Mushroom tyrosinase, L-DOPA, phosphate (B84403) buffer (e.g., 50 mM, pH 6.8), this compound, 96-well microplate reader.

  • Procedure:

    • Prepare a stock solution of mushroom tyrosinase in phosphate buffer.

    • Prepare various concentrations of this compound.

    • In a 96-well plate, add the tyrosinase solution to wells containing different concentrations of this compound.

    • Pre-incubate the plate at 25°C for 10 minutes.

    • Initiate the reaction by adding L-DOPA solution to each well.

    • Immediately measure the absorbance at 475 nm at regular intervals.

    • Calculate the percentage of tyrosinase inhibition and determine the IC₅₀ value.[5]

B. Western Blot Analysis of ERK and STAT Phosphorylation

This method is used to detect changes in the phosphorylation status of target proteins.

  • Materials: Cell culture reagents, this compound, lysis buffer with protease and phosphatase inhibitors, primary antibodies (anti-p-ERK, anti-ERK, anti-p-STAT3, anti-STAT3), HRP-conjugated secondary antibodies, ECL substrate, and imaging system.

  • Procedure:

    • Culture cells to 70-80% confluency and then serum-starve for 12-24 hours.

    • Treat cells with varying concentrations of this compound for the desired time.

    • Lyse the cells on ice and quantify protein concentration.

    • Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane and incubate with primary antibodies overnight at 4°C.

    • Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Detect chemiluminescence and quantify band intensities.

    • Normalize phosphorylated protein levels to total protein levels.[8][9]

C. Quantification of m-Tyrosine Incorporation into Proteins by Mass Spectrometry

This method provides a direct measure of m-tyrosine misincorporation.

  • Materials: Cell culture reagents, this compound, acid hydrolysis reagents, HPLC system, tandem mass spectrometer.

  • Procedure:

    • Incubate cells with a known concentration of this compound.

    • Isolate total cellular protein and perform acid hydrolysis to break down proteins into individual amino acids.

    • Separate the amino acid hydrolysates by HPLC.

    • Analyze the eluent by tandem mass spectrometry (MS/MS) using selected reaction monitoring (SRM) to specifically detect and quantify m-tyrosine and phenylalanine.[7]

D. Cell Viability and Apoptosis Assays

These assays are used to assess the cytotoxic effects of this compound.

  • MTT Assay (Cell Viability):

    • Seed cells in a 96-well plate and treat with various concentrations of this compound.

    • After the desired incubation period, add MTT reagent to each well and incubate.

    • Add solubilization solution and measure the absorbance at 570 nm.[10]

  • Annexin V/Propidium Iodide (PI) Staining (Apoptosis):

    • Treat cells with this compound.

    • Harvest and wash the cells.

    • Resuspend cells in Annexin V binding buffer and add FITC-conjugated Annexin V and PI.

    • Analyze the stained cells by flow cytometry.[11]

E. Measurement of Reactive Oxygen Species (ROS)

This assay quantifies the generation of ROS in response to this compound.

  • Materials: Cell culture reagents, this compound, DCFH-DA (2',7'-dichlorodihydrofluorescein diacetate), fluorescence microplate reader or flow cytometer.

  • Procedure:

    • Load cells with DCFH-DA.

    • Treat cells with this compound.

    • Measure the fluorescence intensity (excitation ~485 nm, emission ~535 nm), which is proportional to the level of intracellular ROS.[1][12]

V. Conclusion

This compound exerts its biological effects through a multi-faceted mechanism of action. It acts as a substrate for AADC, leading to the production of m-tyramine, and potentially inhibits key enzymes like tyrosine hydroxylase. Furthermore, it can disrupt cellular signaling pathways, such as the MAPK/ERK and STAT cascades, and induce cytotoxicity through its misincorporation into proteins, leading to cellular stress and apoptosis. The experimental protocols outlined in this guide provide a framework for the further investigation of this compound's complex role in biological systems. A deeper understanding of these mechanisms is essential for harnessing its potential therapeutic applications and mitigating its toxic effects in drug development and biomedical research.

References

The Natural Occurrence of m-Tyrosine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary

meta-Tyrosine (m-Tyrosine), a structural isomer of the proteinogenic amino acid L-tyrosine, has emerged from relative obscurity to become a significant biomarker and a subject of intense research in oxidative stress, toxicology, and drug development. Unlike its common isomer, para-tyrosine (p-Tyrosine), which is a fundamental building block of proteins, m-Tyrosine is primarily formed non-enzymatically in mammals through the hydroxylation of phenylalanine by hydroxyl radicals. Its presence and concentration in biological fluids and tissues are thus considered direct indicators of oxidative damage. Emerging evidence also points to the direct cytotoxicity of m-Tyrosine, primarily through its misincorporation into proteins, leading to altered protein function and cellular stress. This technical guide provides a comprehensive overview of the natural occurrence of m-Tyrosine, its biosynthesis, pathophysiological significance, quantitative data, and detailed analytical methodologies for its detection.

Biosynthesis and Natural Occurrence of m-Tyrosine

The presence of m-Tyrosine in biological systems arises from two distinct pathways: non-enzymatic and enzymatic.

Non-Enzymatic Formation via Oxidative Stress

In mammals, the principal route for m-Tyrosine formation is the non-enzymatic, free-radical-mediated oxidation of L-phenylalanine.[1] Under conditions of oxidative stress, reactive oxygen species (ROS), particularly the highly reactive hydroxyl radical (•OH), attack the aromatic ring of phenylalanine.[2][3][4] This hydroxylation can occur at any of the three open positions on the benzene (B151609) ring, yielding ortho-, meta-, and para-tyrosine. While hydroxylation at the para position yields the standard amino acid, the formation of m-Tyrosine and o-Tyrosine is a hallmark of radical-induced damage.[2][4] This process is a stochastic event, and the resulting isomers serve as stable markers of oxidative events.

Enzymatic Formation

While non-enzymatic formation is predominant in humans, certain organisms utilize enzymatic pathways to produce m-Tyrosine.

  • In Bacteria: A novel iron(II)-dependent enzyme, Phenylalanine-3-hydroxylase (Phe3H), has been identified in some bacteria. This enzyme specifically catalyzes the hydroxylation of L-phenylalanine at the C-3 position of the phenyl ring to synthesize m-Tyrosine.[5][6] This pathway is involved in the biosynthesis of certain antibiotics.[6]

  • In Plants: Some plant species, such as red fescue (Festuca rubra), can synthesize m-Tyrosine enzymatically and secrete it into the soil as an allelochemical, an herbicidal agent that inhibits the growth of competing plants.[7]

The primary pathways for the formation of tyrosine isomers are illustrated in the diagram below.

G cluster_enzymatic Enzymatic Pathways cluster_non_enzymatic Non-Enzymatic Pathway Phe L-Phenylalanine pTyr p-Tyrosine (Proteinogenic) Phe->pTyr Phenylalanine-4-hydroxylase (PAH) [Mammals] mTyr_enz m-Tyrosine (Bacterial) Phe->mTyr_enz Phenylalanine-3-hydroxylase (Phe3H) [Bacteria] Phe_ox L-Phenylalanine mTyr m-Tyrosine Phe_ox->mTyr oTyr o-Tyrosine Phe_ox->oTyr pTyr_ox p-Tyrosine Phe_ox->pTyr_ox ROS Hydroxyl Radical (•OH) ROS->Phe_ox Oxidative Stress

Figure 1. Biosynthesis of Tyrosine Isomers.

Pathophysiological Significance

Elevated levels of m-Tyrosine are associated with a range of pathological conditions characterized by increased oxidative stress. It is considered a reliable biomarker for assessing the extent of oxidative damage in vivo.[2][3]

  • Biomarker of Disease: Increased concentrations of both free and protein-bound m-Tyrosine have been observed in numerous diseases where oxidative stress is implicated, including sepsis, atherosclerosis, diabetes, and neurodegenerative disorders like Alzheimer's disease.[2][4][8]

  • Direct Cytotoxicity: Beyond its role as a passive marker, m-Tyrosine is directly toxic to cells.[9][10] This toxicity is largely attributed to its misincorporation into newly synthesized proteins in place of phenylalanine, a mechanism detailed in Section 5.0.[9][11] This can alter protein structure and function, leading to cellular dysfunction, the induction of stress responses, and potentially apoptosis.[10]

Quantitative Data on m-Tyrosine Occurrence

The concentration of m-Tyrosine in biological fluids is a key indicator of systemic oxidative stress. The following tables summarize quantitative data from various studies.

Table 1: Concentration of m-Tyrosine in Human Plasma / Serum

Condition Analyte Concentration / Ratio Matrix Comments Reference
Healthy Controls m-Tyrosine 4 nM (Median [IQR]) Serum Baseline level in healthy individuals. [2]
Sepsis m-Tyrosine Day 2: 16 nM (Median [IQR])Day 3: 21 nM (Median [IQR]) Serum Significantly higher than controls, reflecting systemic oxidative stress. [2]
Healthy Controls m-Tyrosine / Phenylalanine Ratio 0.1 nmol/µmol (Median) Serum Baseline ratio. [10]
Acute Coronary Syndrome (ACS) m-Tyrosine / Phenylalanine Ratio 0.3 nmol/µmol (Median) Serum Significantly elevated in ACS patients, indicating oxidative stress post-myocardial injury. [10]
β-Thalassemia m-Tyrosine Significantly higher than controls Plasma Specific values not provided in the abstract. Correlated positively with serum ferritin. [2]

| Atherosclerosis | m-Tyrosine | Not elevated | LDL from lesions | In contrast to other oxidative markers like dityrosine, m-tyrosine was not elevated in LDL from atherosclerotic tissue compared to circulating LDL. |[3] |

Table 2: Concentration of Tyrosine Isomers in Human Urine

Condition Analyte Concentration (µmol/mol creatinine) Comments Reference
Healthy Controls (n=23) m-Tyrosine Not Reported in Search Results Data for other modified tyrosines are available.
Healthy Controls (n=23) Dityrosine 8.8 ± 0.6 A marker of protein oxidation via tyrosyl radicals. [4]
Healthy Controls (n=23) 3-Nitrotyrosine 1.4 ± 0.4 A marker of nitrosative stress. [4]

| Diabetic Patients | 3-Nitrotyrosine, Bromotyrosine, Dibromotyrosine | Higher than healthy controls | Indicates increased oxidative and halogenative stress in diabetes. |[4] |

Analytical Methodologies

Accurate quantification of m-Tyrosine requires sensitive and specific analytical techniques, typically involving chromatography coupled with mass spectrometry.

Key Analytical Techniques
  • High-Performance Liquid Chromatography (HPLC): Often coupled with ultraviolet (UV) or fluorescence detection. Separation of the isomers (o-, m-, p-tyrosine) can be challenging and often requires specialized columns (e.g., pentafluorophenyl) or derivatization to enhance resolution and sensitivity.

  • Gas Chromatography-Mass Spectrometry (GC-MS): A highly sensitive and specific method used for quantifying m-Tyrosine in plasma, often involving derivatization to increase the volatility of the analyte.[2]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The gold standard for quantification due to its high selectivity and sensitivity. It allows for the direct analysis of m-Tyrosine in complex biological matrices like urine and plasma, often using stable isotope-labeled internal standards for accurate quantification.[4]

Detailed Experimental Protocol: LC-MS/MS for Urinary Modified Tyrosines

This protocol is a representative example for the quantification of oxidized tyrosine isomers in human urine, based on methodologies described in the literature.[4]

  • Sample Preparation (Solid Phase Extraction - SPE):

    • Thaw frozen urine samples on ice.

    • Centrifuge at 10,000 x g for 10 minutes to remove particulate matter.

    • Add an internal standard cocktail (containing stable isotope-labeled analogues like [¹³C₉]NY) to 1 mL of the supernatant.

    • Apply the sample to a pre-conditioned SPE cartridge (e.g., C18).

    • Wash the cartridge with a weak solvent (e.g., water) to remove salts and hydrophilic impurities.

    • Elute the analytes with an appropriate organic solvent (e.g., methanol (B129727) or acetonitrile).

    • Evaporate the eluate to dryness under a stream of nitrogen.

  • Derivatization (Butylation for certain isomers):

    • Note: This step may be required for isomers like nitro- and bromo-tyrosine to improve chromatographic properties and sensitivity but may not be necessary for all isomers.

    • Reconstitute the dried sample in 100 µL of 3 M HCl in n-butanol.

    • Heat the mixture at 65°C for 60 minutes.

    • Evaporate the reagent to dryness under nitrogen.

    • Reconstitute the final sample in the initial mobile phase for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Chromatography System: Agilent 1100 HPLC system or equivalent.[4]

    • Column: Reversed-phase C18 column (e.g., ODS-HG-3, 2 x 50 mm).[4]

    • Mobile Phase A: 0.1% Acetic Acid in Water.[4]

    • Mobile Phase B: Acetonitrile.[4]

    • Gradient: A typical gradient would start at 100% A, ramping to 50% B over several minutes to elute the analytes, followed by a re-equilibration step.

    • Mass Spectrometer: API-3000 triple quadrupole mass spectrometer or equivalent.[4]

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Detection: Multiple Reaction Monitoring (MRM). Specific precursor-product ion transitions are monitored for each analyte and its corresponding internal standard (e.g., for p-Tyrosine, the transition m/z 182.2 → 136.1 is used).[4]

The general workflow for such an analysis is depicted below.

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing s1 Urine Sample Collection s2 Addition of Internal Standards s1->s2 s3 Solid Phase Extraction (SPE) s2->s3 s4 Evaporation & Reconstitution s3->s4 s5 LC Separation s4->s5 s6 MS/MS Detection (MRM) s5->s6 s7 Data Acquisition s6->s7 s8 Peak Integration s7->s8 s9 Quantification vs. Calibration Curve s8->s9

Figure 2. General workflow for LC-MS/MS analysis.

Mechanism of m-Tyrosine Toxicity

The cytotoxicity of m-Tyrosine stems from its structural similarity to L-phenylalanine, which allows it to subvert the protein synthesis machinery.

  • Cellular Uptake: Free m-Tyrosine is transported into the cell from the extracellular space.

  • tRNA Charging: Phenylalanyl-tRNA synthetase (PheRS), the enzyme responsible for attaching phenylalanine to its corresponding transfer RNA (tRNAPhe), cannot efficiently distinguish between phenylalanine and m-Tyrosine. It erroneously charges tRNAPhe with m-Tyrosine.[11]

  • Protein Incorporation: During translation at the ribosome, the m-Tyrosine-charged tRNAPhe is incorporated into the growing polypeptide chain at positions coded for phenylalanine.[10][11]

  • Cellular Dysfunction: The substitution of a non-polar phenylalanine residue with a polar m-Tyrosine residue can disrupt the protein's secondary and tertiary structure. This can lead to protein misfolding, aggregation, loss of function, and the induction of cellular stress responses, such as the unfolded protein response (UPR), ultimately contributing to cytotoxicity.[9][10]

G cluster_cell Cellular Environment cluster_translation Protein Synthesis Machinery cluster_outcome Resulting Pathology mTyr_extra Extracellular m-Tyrosine mTyr_intra Intracellular m-Tyrosine mTyr_extra->mTyr_intra Transport PheRS Phenylalanyl-tRNA Synthetase (PheRS) mTyr_intra->PheRS charged_tRNA m-Tyr-tRNA(Phe) PheRS->charged_tRNA Erroneous Charging tRNA tRNA(Phe) tRNA->PheRS ribosome Ribosome charged_tRNA->ribosome misfolded_protein Misfolded / Non-functional Protein ribosome->misfolded_protein Misincorporation of m-Tyrosine protein Nascent Protein protein->ribosome stress Cellular Stress (e.g., UPR) misfolded_protein->stress dysfunction Cellular Dysfunction & Cytotoxicity stress->dysfunction

Figure 3. Mechanism of m-Tyrosine cytotoxicity.

Conclusion and Future Directions

m-Tyrosine is a naturally occurring isomer of tyrosine that serves as a crucial biomarker for oxidative stress and is increasingly recognized as a direct mediator of cellular toxicity. Its primary formation through non-enzymatic oxidation of phenylalanine links its presence directly to conditions of elevated free radical activity. The ability to accurately quantify m-Tyrosine provides a valuable tool for diagnosing and monitoring diseases associated with oxidative stress and for assessing the efficacy of antioxidant therapies.

Future research should focus on several key areas:

  • Clarifying Metabolic Pathways: Further investigation is needed to fully elucidate the metabolic pathways involved in the removal and detoxification of m-Tyrosine in mammals.[3][4]

  • Expanding Quantitative Data: More extensive quantitative studies are required to establish reference ranges for m-Tyrosine in various populations and to validate its prognostic value in a wider array of diseases.

  • Therapeutic Implications: Understanding the precise downstream consequences of m-Tyrosine misincorporation could unveil new therapeutic targets for mitigating the damage caused by oxidative stress. The potential for competitive inhibition of its uptake or enzymatic removal represents a novel therapeutic strategy.

References

The Role of DL-m-Tyrosine as a Phenylalanine Derivative: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

DL-meta-Tyrosine (DL-m-Tyrosine), a structural isomer of the canonical amino acid L-tyrosine, is a phenylalanine derivative of significant interest in various scientific disciplines. Unlike the para-isomer, m-tyrosine is not typically incorporated into proteins through canonical translation. However, under conditions of oxidative stress, it can be formed non-enzymatically from phenylalanine and subsequently misincorporated into proteins, leading to cellular dysfunction.[1][2][3][4] Certain organisms can also synthesize m-tyrosine enzymatically, where it can act as a potent allelochemical.[5][6][7][8] This technical guide provides an in-depth overview of the core aspects of this compound, including its biochemical properties, synthesis, and biological roles, with a focus on its impact on cellular pathways and methodologies for its study.

Introduction: this compound, a Phenylalanine Derivative

This compound (3-hydroxyphenylalanine) is a non-proteinogenic amino acid.[3][9] It is structurally distinguished from the common proteinogenic amino acid L-p-tyrosine by the position of the hydroxyl group on the phenyl ring, which is at the meta-position instead of the para-position.[3][4] While L-p-tyrosine is synthesized from phenylalanine by the enzyme phenylalanine-4-hydroxylase, m-tyrosine can be generated through two primary routes: non-enzymatic oxidation of phenylalanine by hydroxyl radicals under conditions of oxidative stress, and enzymatic synthesis by specific phenylalanine-3-hydroxylases found in certain bacteria and plants.[2][6][8][10][11]

Biochemical Significance and Mechanism of Action

The biological effects of m-tyrosine are largely attributed to its ability to be mistakenly recognized by the cellular machinery that normally processes phenylalanine. The primary mechanism of its toxicity is its misincorporation into proteins in place of phenylalanine.[1][2][9] This process is initiated by the charging of m-tyrosine to phenylalanine-tRNA (tRNAPhe) by phenylalanyl-tRNA synthetase (PheRS).[2][9] The incorporation of the more polar m-tyrosine in place of the hydrophobic phenylalanine can lead to protein misfolding, aggregation, and loss of function, ultimately contributing to cellular stress and toxicity.[1][3]

In humans, elevated levels of m-tyrosine are considered a biomarker of oxidative stress and have been associated with various diseases, including neurodegenerative disorders and atherosclerosis.[1][9][10][11][12] In the context of plant biology, some fescue grasses release m-tyrosine into the rhizosphere as an allelochemical to inhibit the growth of competing plant species.[5][7]

Quantitative Data

The following tables summarize key quantitative data related to the biological activity and enzymatic interactions of this compound.

Table 1: Toxicity of this compound in Biological Systems

Biological SystemParameterValueReference(s)
Arabidopsis thaliana (root growth)IC502.365 µM[4]
Arabidopsis thaliana (root growth inhibition)Effective Concentration3 µM[1]
Chinese Hamster Ovary (CHO) cellsInhibition of MTS reduction~0.5 mM (50% inhibition)[13]
Chinese Hamster Ovary (CHO) cellsIncreased LDH release5 mM[13]

Table 2: Kinetic Parameters of Enzymes Interacting with m-Tyrosine

EnzymeOrganismSubstrateKmkcatkcat/Km (M-1s-1)Reference(s)
Phenylalanine-3-hydroxylase (PacX)Streptomyces coeruleorubidusL-Phenylalanine570 ± 110 µM0.28 ± 0.03 s-1491[6]
Phenylalanine-3-hydroxylase (PacX)Streptomyces coeruleorubidus6-MePH4 (cofactor)60 ± 10 µM0.25 ± 0.01 s-14167[6]
Tyrosine Aminotransferase (TATN-1)Caenorhabditis elegansp-Tyrosine1.23 ± 0.08 mM--[5]
Tyrosine Aminotransferase (TATN-1)Caenorhabditis elegansm-Tyrosine7.57 ± 0.94 mM--[5]

Signaling Pathways and Logical Relationships

The following diagrams illustrate key pathways and experimental workflows related to this compound.

G cluster_phe Phe Phenylalanine Phe3H Phenylalanine-3-Hydroxylase (enzymatic) mTyr m-Tyrosine Phe->mTyr ROS Reactive Oxygen Species (ROS) ROS->mTyr non-enzymatic hydroxylation Phe3H->mTyr PheRS Phenylalanyl-tRNA Synthetase (PheRS) mTyr->PheRS TAT Tyrosine Aminotransferase (TAT) mTyr->TAT mTyr_tRNA m-Tyrosyl-tRNA^Phe PheRS->mTyr_tRNA Protein Protein Synthesis (Ribosome) mTyr_tRNA->Protein Misfolded Misfolded Proteins Protein->Misfolded Toxicity Cellular Toxicity Misfolded->Toxicity Metabolite 3-Hydroxyphenylpyruvic acid (less toxic) TAT->Metabolite

Figure 1. Overview of m-Tyrosine formation and its cellular fate.

G mTyr m-Tyrosine (allelochemical) Auxin_synthesis Auxin Biosynthesis mTyr->Auxin_synthesis potential interference Auxin_transport Auxin Transport mTyr->Auxin_transport potential interference Auxin_signaling Auxin Signaling mTyr->Auxin_signaling potential interference Root_growth Primary Root Growth Inhibition Auxin_synthesis->Root_growth Auxin_transport->Root_growth Auxin_signaling->Root_growth Lateral_root Lateral Root Elongation Auxin_signaling->Lateral_root

Figure 2. Postulated interference of m-Tyrosine with auxin signaling in plants.

Experimental Protocols

Quantification of m-Tyrosine in Protein Hydrolysates by LC-MS/MS

Objective: To determine the amount of m-tyrosine incorporated into cellular proteins.

Methodology:

  • Sample Preparation:

    • Culture cells (e.g., CHO cells) in the presence of varying concentrations of this compound for a specified period (e.g., 24 hours).

    • Harvest cells and precipitate total protein using a suitable method (e.g., trichloroacetic acid (TCA) precipitation).

    • Wash the protein pellet extensively to remove free amino acids.

    • Hydrolyze the protein pellet in 6 M HCl at 110°C for 24 hours in a vacuum-sealed tube.

    • Neutralize the hydrolysate.

  • Solid Phase Extraction (SPE) (Optional Cleanup):

    • Condition a cation-exchange SPE cartridge.

    • Apply the neutralized hydrolysate to the cartridge.

    • Wash the cartridge to remove interfering substances.

    • Elute the amino acids, including m-tyrosine.

  • LC-MS/MS Analysis:

    • Inject the prepared sample into a liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS).

    • Separate amino acids using a suitable reversed-phase column with a gradient elution.

    • Perform mass spectrometric analysis in multiple reaction monitoring (MRM) mode.

      • Monitor the specific precursor-to-product ion transition for m-tyrosine (e.g., m/z 182.2 -> 136.1).

      • Monitor a transition for an internal standard (e.g., 13C6-labeled m-tyrosine) for accurate quantification.

    • Quantify the amount of m-tyrosine by comparing the peak area to a standard curve generated with known concentrations of m-tyrosine.

G start Cell Culture with m-Tyrosine harvest Harvest Cells & Protein Precipitation start->harvest hydrolysis Acid Hydrolysis (6M HCl, 110°C, 24h) harvest->hydrolysis cleanup SPE Cleanup (Optional) hydrolysis->cleanup lcms LC-MS/MS Analysis (MRM mode) cleanup->lcms quant Quantification lcms->quant

Figure 3. Experimental workflow for quantifying m-Tyrosine in proteins.
In Vitro Protein Synthesis Assay

Objective: To assess the ability of m-tyrosine to be incorporated into a protein during translation.

Methodology:

  • Reaction Setup:

    • Utilize a cell-free transcription/translation system (e.g., rabbit reticulocyte lysate).

    • Prepare reaction mixtures containing all necessary components for protein synthesis (e.g., template DNA encoding a reporter protein like luciferase, amino acid mixture, energy source).

    • Create different experimental conditions:

      • Complete amino acid mixture.

      • Amino acid mixture lacking phenylalanine.

      • Amino acid mixture lacking phenylalanine but supplemented with m-tyrosine.

      • Amino acid mixture lacking tyrosine but supplemented with m-tyrosine.

    • Include a radiolabeled amino acid (e.g., 35S-methionine) to monitor overall protein synthesis.

  • Incubation:

    • Incubate the reaction mixtures according to the manufacturer's protocol (e.g., 90 minutes at 30°C).

  • Analysis:

    • Separate the synthesized proteins by SDS-PAGE.

    • Visualize the radiolabeled proteins by autoradiography to confirm protein synthesis.

    • To specifically detect m-tyrosine incorporation, a non-radioactive synthesis can be performed, followed by excision of the protein band, hydrolysis, and LC-MS/MS analysis as described in Protocol 5.1.

Cell Viability Assay

Objective: To determine the cytotoxic effects of this compound on cultured cells.

Methodology:

  • Cell Seeding:

    • Seed cells (e.g., CHO cells) in a 96-well plate at an appropriate density and allow them to adhere.

  • Treatment:

    • Expose the cells to a range of concentrations of this compound and L-p-tyrosine (as a control) for a defined period (e.g., 24 or 48 hours).

  • Viability Assessment (MTS Assay):

    • Add a solution containing MTS [3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium] and an electron coupling reagent (PES) to each well.

    • Incubate for 1-4 hours at 37°C. Viable cells will reduce MTS to a colored formazan (B1609692) product.

    • Measure the absorbance of the formazan product at 490 nm using a microplate reader.

    • Calculate cell viability as a percentage of the untreated control.

Conclusion

This compound stands as a fascinating phenylalanine derivative with dual implications in biology. As a marker and potential mediator of oxidative stress-induced damage, its study offers insights into disease pathogenesis. Conversely, its role as a natural herbicide in allelopathy presents opportunities for the development of novel bio-herbicides. The methodologies outlined in this guide provide a framework for researchers to further investigate the multifaceted roles of this compound in various biological systems. A thorough understanding of its interactions with cellular machinery, particularly its competition with phenylalanine, is crucial for both drug development and agricultural applications.

References

DL-m-Tyrosine: A Comprehensive Technical Guide to its Role as a Biomarker for Oxidative Stress

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the ability of biological systems to detoxify these reactive intermediates, is implicated in the pathogenesis of numerous diseases, including neurodegenerative disorders, cardiovascular diseases, diabetes, and cancer.[1] The hydroxyl radical (•OH) is one of the most potent and damaging ROS, and its direct measurement in vivo is challenging due to its extremely short half-life of approximately 10⁻⁹ seconds.[2] This has led to the development of methods that measure the stable end-products of hydroxyl radical reactions with endogenous molecules. One such product, meta-tyrosine (m-Tyrosine), a non-proteinogenic isomer of the common amino acid L-tyrosine, has emerged as a specific and reliable biomarker for hydroxyl radical-induced oxidative damage.[1][3][4] This technical guide provides an in-depth overview of DL-m-Tyrosine as a biomarker of oxidative stress, detailing its formation, analytical detection methodologies, and its application in various disease models.

Introduction to Oxidative Stress and the Significance of Hydroxyl Radical Biomarkers

Oxidative stress arises from an excessive production of ROS, which include superoxide (B77818) radicals (O₂⁻), hydrogen peroxide (H₂O₂), and the highly reactive hydroxyl radical (•OH). These species can inflict damage on crucial cellular components such as lipids, proteins, and DNA, leading to cellular dysfunction and contributing to disease progression. The hydroxyl radical is a primary mediator of this damage, and its formation is often catalyzed by transition metals, such as iron, through the Fenton reaction.

Given the transient nature of the hydroxyl radical, its direct detection in biological systems is impractical. Therefore, the quantification of stable, specific products resulting from the interaction of •OH with endogenous molecules provides a reliable method for assessing oxidative stress in vivo. Phenylalanine, an essential amino acid, serves as an excellent endogenous probe for •OH activity.

Formation of m-Tyrosine via Phenylalanine Hydroxylation

Under normal physiological conditions, the conversion of L-phenylalanine to L-tyrosine (p-tyrosine) is catalyzed by the enzyme phenylalanine hydroxylase. However, in the presence of oxidative stress, the highly reactive hydroxyl radical can attack the aromatic ring of phenylalanine in a non-enzymatic reaction. This attack results in the formation of three isomeric products: ortho-tyrosine (o-Tyrosine), meta-tyrosine (m-Tyrosine), and para-tyrosine (p-Tyrosine).

The formation of o-Tyrosine and m-Tyrosine is a specific indicator of hydroxyl radical attack, as these isomers are not products of the enzymatic pathway. The reaction proceeds through a two-step process involving the addition of the hydroxyl radical to the phenyl ring, forming a hydroxycyclohexadienyl radical intermediate, which is then oxidized to the stable tyrosine isomers. Peroxynitrite, another reactive species, can also react with phenylalanine to generate tyrosine isomers.

G Figure 1. Formation of Tyrosine Isomers from Phenylalanine cluster_oxidative_stress Oxidative Stress Pathway cluster_enzymatic Enzymatic Pathway Phe Phenylalanine Intermediate Hydroxycyclohexadienyl Radical Intermediate Phe->Intermediate + •OH p_Tyr p-Tyrosine Phe->p_Tyr Enzymatic Hydroxylation OH_radical Hydroxyl Radical (•OH) OH_radical->Intermediate o_Tyr o-Tyrosine Intermediate->o_Tyr m_Tyr m-Tyrosine (Biomarker) Intermediate->m_Tyr Intermediate->p_Tyr Enzyme Phenylalanine Hydroxylase Enzyme->p_Tyr

Figure 1. Formation of Tyrosine Isomers from Phenylalanine

While initially considered just a marker, emerging evidence suggests that m-Tyrosine may also be a mediator of oxidative stress, potentially contributing to cellular damage by being incorporated into proteins in place of phenylalanine, leading to improper protein conformation and function.

Analytical Methodologies for m-Tyrosine Detection

The accurate quantification of m-Tyrosine in biological samples such as plasma, urine, and tissue homogenates requires sensitive and specific analytical techniques. The most commonly employed methods are High-Performance Liquid Chromatography (HPLC) with Electrochemical Detection (ECD), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD)

HPLC-ECD is a highly sensitive and selective method for the analysis of electroactive compounds like tyrosine isomers. The separation of the isomers is achieved on a reversed-phase HPLC column, and detection is based on the oxidation of the tyrosine molecules at an electrode surface.

Experimental Protocol: HPLC-ECD for m-Tyrosine

  • Sample Preparation (Plasma/Serum):

    • To 100 µL of plasma or serum, add 10 µL of an internal standard solution (e.g., o-methylphenylalanine).

    • Precipitate proteins by adding 200 µL of ice-cold acetonitrile (B52724).

    • Vortex for 1 minute and centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in 50 µL of the mobile phase.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

    • Mobile Phase: A mixture of 100 mM sodium phosphate (B84403) buffer (pH 3.0), methanol, and acetonitrile (e.g., 90:5:5 v/v/v). The exact composition may need optimization.

    • Flow Rate: 0.8 - 1.2 mL/min.

    • Column Temperature: 30°C.

    • Injection Volume: 20 µL.

  • Electrochemical Detection:

    • Detector: Electrochemical detector with a glassy carbon working electrode.

    • Potential: Set the oxidation potential to +0.8 to +0.9 V. This potential should be optimized for maximum signal-to-noise ratio for the tyrosine isomers.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high resolution and specificity for the analysis of m-Tyrosine. However, due to the low volatility of amino acids, a derivatization step is mandatory to convert them into thermally stable and volatile compounds.

Experimental Protocol: GC-MS for m-Tyrosine

  • Sample Preparation and Derivatization:

    • Extract amino acids from the biological sample using solid-phase extraction (SPE) with a cation-exchange resin.

    • Dry the eluate completely under nitrogen.

    • Derivatization (Silylation): Add 50 µL of N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) and 50 µL of acetonitrile.

    • Seal the vial and heat at 100-120°C for 30-60 minutes.

  • GC-MS Conditions:

    • Column: A non-polar capillary column, such as a DB-5ms (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Injector Temperature: 250°C.

    • Oven Temperature Program: Start at 100°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.

    • Mass Spectrometer:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Acquisition Mode: Selected Ion Monitoring (SIM) to enhance sensitivity and selectivity. Monitor characteristic ions for the derivatized tyrosine isomers.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is currently the gold standard for the quantification of small molecules in complex biological matrices due to its superior sensitivity, specificity, and high-throughput capabilities.

Experimental Protocol: LC-MS/MS for m-Tyrosine

  • Sample Preparation:

    • Similar to HPLC-ECD, perform protein precipitation with an organic solvent (e.g., acetonitrile or methanol) containing an internal standard (e.g., ¹³C₆-labeled m-Tyrosine).

    • Centrifuge and collect the supernatant.

    • The supernatant can be directly injected or evaporated and reconstituted in the initial mobile phase.

  • LC Conditions:

    • Column: C18 or PFP reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient Elution: A typical gradient would start with a low percentage of mobile phase B, which is then increased to elute the analytes.

    • Flow Rate: 0.2 - 0.4 mL/min.

    • Injection Volume: 5-20 µL.

  • MS/MS Conditions:

    • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Specific precursor-to-product ion transitions for m-Tyrosine and its internal standard must be determined and optimized. For example, for 3-nitrotyrosine, a related marker, a transition of m/z 227 → 117 is monitored.

G Figure 2. General Experimental Workflow for m-Tyrosine Analysis start Biological Sample (Plasma, Urine, Tissue) protein_precipitation Protein Precipitation (e.g., Acetonitrile) start->protein_precipitation spe Solid-Phase Extraction (Optional) protein_precipitation->spe derivatization Derivatization (for GC-MS) spe->derivatization hplc HPLC Separation spe->hplc lcms LC Separation spe->lcms gc GC Separation derivatization->gc ecd Electrochemical Detection hplc->ecd ms Mass Spectrometry Detection gc->ms msms Tandem Mass Spectrometry Detection lcms->msms data_analysis Data Analysis and Quantification ecd->data_analysis ms->data_analysis msms->data_analysis

Figure 2. General Experimental Workflow for m-Tyrosine Analysis

Quantitative Data of m-Tyrosine in Disease Models

Elevated levels of m-Tyrosine have been reported in various diseases associated with oxidative stress. The following tables summarize some of the quantitative data found in the literature.

Table 1: m-Tyrosine Levels in Human Plasma/Serum

Disease/Conditionm-Tyrosine Concentration (µmol/L)Control Concentration (µmol/L)Analytical MethodReference
Sepsis (Day 2-3)Significantly elevated vs. controlsNot specifiedNot specified
Diabetes MellitusElevatedNot specifiedNot specified
AtherosclerosisElevatedNot specifiedNot specified
Alzheimer's DiseaseElevatedNot specifiedNot specified

Table 2: m-Tyrosine Levels in Animal Models

Animal ModelTissue/Fluidm-Tyrosine LevelControl LevelAnalytical MethodReference
Rats with high-cholesterol dietAortic wallSignificantly increasedNot specifiedNot specified
Young rats with acute L-tyrosine administrationBrain (Hippocampus, Cerebellum, Striatum)Increased oxidative stress markersNot specifiedThiobarbituric acid reactive species and carbonyl assays

Advantages and Limitations of m-Tyrosine as a Biomarker

Advantages:

  • Specificity: The formation of m-Tyrosine is a specific product of hydroxyl radical attack on phenylalanine, making it a reliable indicator of this particular type of oxidative damage.

  • Stability: Unlike the hydroxyl radical itself, m-Tyrosine is a stable molecule that can be readily measured in biological fluids and tissues.

  • Endogenous Probe: Phenylalanine is an endogenous amino acid, so no external probes need to be administered to measure m-Tyrosine formation.

Limitations:

  • Low Concentrations: The physiological and pathological concentrations of m-Tyrosine are very low, requiring highly sensitive analytical instrumentation for accurate quantification.

  • Potential for Confounding Factors: While primarily formed via hydroxyl radical attack, other reactive species like peroxynitrite can also contribute to its formation.

  • Biological Activity: The discovery that m-Tyrosine itself may be biologically active and contribute to cellular toxicity complicates its role as a simple biomarker.

Conclusion and Future Directions

This compound has been firmly established as a valuable biomarker for hydroxyl radical-mediated oxidative stress. Its specificity and stability make it a powerful tool for investigating the role of oxidative damage in a wide range of diseases. The development of highly sensitive analytical methods, particularly LC-MS/MS, has enabled its accurate quantification in complex biological samples.

Future research should focus on:

  • Standardizing analytical methods to allow for better comparison of data across different laboratories and studies.

  • Further elucidating the downstream cellular effects of m-Tyrosine and its incorporation into proteins to understand its role as a potential mediator of oxidative stress.

  • Exploring the clinical utility of m-Tyrosine as a diagnostic or prognostic biomarker in various diseases and for monitoring the efficacy of antioxidant therapies in drug development.

By continuing to investigate the formation and biological consequences of m-Tyrosine, the scientific community can gain deeper insights into the mechanisms of oxidative stress and develop novel therapeutic strategies to combat its detrimental effects.

References

Methodological & Application

Application Notes and Protocols for Utilizing DL-m-Tyrosine as a Phytotoxin in Agricultural Research

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals in the agricultural sector.

Introduction:

DL-m-Tyrosine, a non-proteinogenic amino acid, has been identified as a potent phytotoxin with potential applications as a natural herbicide.[1][2][3] It is produced and exuded by the roots of certain fine fescue grasses (e.g., Festuca rubra), where it acts as an allelochemical, inhibiting the growth of neighboring plants.[4][5][6] This document provides detailed application notes and experimental protocols for researchers interested in studying the phytotoxic effects of this compound.

The primary mode of action of m-Tyrosine involves its structural similarity to phenylalanine, a critical proteinogenic amino acid.[2][4][5] This similarity leads to two main phytotoxic effects: the disruption of amino acid metabolism and the misincorporation of m-Tyrosine into proteins in place of phenylalanine.[1][3][4][5] The incorporation of this non-canonical amino acid results in dysfunctional proteins, ultimately leading to inhibited growth and development, particularly affecting root elongation.[1][4][5]

Key Characteristics of m-Tyrosine Phytotoxicity:
  • Broad-spectrum activity: Inhibits the growth of a wide range of plant species.[1][3]

  • High potency: Effective at low micromolar concentrations.[1]

  • Specific isomer activity: m-Tyrosine is significantly more phytotoxic than its o- and p-tyrosine isomers.[1][3]

  • Mode of Action: Competes with phenylalanine, leading to its misincorporation into proteins and disruption of amino acid biosynthesis.[1][3][4][5]

  • Rescue Effect: The phytotoxic effects of m-Tyrosine can be counteracted by the exogenous application of phenylalanine.[1][3][4]

Data Presentation

Table 1: Phytotoxic Effects of this compound on Arabidopsis thaliana

ParameterConcentration (µM)EffectReference
Root Growth Inhibition (IC50)2.36550% reduction in root growth[5]
Root Growth Inhibition Assay3Significant root growth inhibition[1][4]
Rescue of Root Growth Inhibition40 (Phenylalanine)Notable rescue effect when co-administered with 10 µM m-Tyrosine[4]
Amino Acid Levels1043.1 ± 6.3% reduction in free Phenylalanine[5]
Photosynthesis & Respiration10Reduced O2-evolution rates[5]

Experimental Protocols

Protocol 1: In Vitro Root Growth Inhibition Assay

This protocol details the methodology for assessing the phytotoxicity of this compound on Arabidopsis thaliana seedlings.

Materials:

  • Arabidopsis thaliana seeds

  • This compound stock solution (e.g., 10 mM in sterile water)

  • Murashige and Skoog (MS) medium including vitamins and sucrose

  • Agar (B569324)

  • Petri plates (9 cm)

  • Sterile water

  • Growth chamber with controlled light and temperature

Procedure:

  • Prepare MS Agar Plates: Prepare MS medium according to the manufacturer's instructions, including the addition of agar. Autoclave the medium and allow it to cool to approximately 50-60°C.

  • Add this compound: While the MS agar is still molten, add the appropriate volume of this compound stock solution to achieve the desired final concentrations (e.g., 0, 1, 2.5, 5, 10, 20 µM). Ensure thorough mixing. Pour the medium into sterile petri plates and allow them to solidify.

  • Seed Sterilization and Plating:

    • Surface sterilize Arabidopsis thaliana seeds by washing with 70% ethanol (B145695) for 1 minute, followed by a 10-minute incubation in a 1% sodium hypochlorite (B82951) solution with a drop of Tween-20.

    • Rinse the seeds 3-5 times with sterile water.

    • Resuspend the seeds in sterile 0.1% agar solution and stratify at 4°C for 2-3 days in the dark to synchronize germination.

    • Pipette individual seeds onto the surface of the MS agar plates containing different concentrations of this compound. Place seeds in a straight line for easy root length measurement.

  • Incubation: Place the plates vertically in a growth chamber with a controlled photoperiod (e.g., 16 hours light / 8 hours dark) and temperature (e.g., 22°C).

  • Data Collection and Analysis:

    • After a set period (e.g., 5-7 days), photograph the plates.

    • Measure the primary root length of the seedlings using image analysis software (e.g., ImageJ).

    • Calculate the percentage of root growth inhibition relative to the control (0 µM m-Tyrosine).

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the m-Tyrosine concentration and fitting a dose-response curve.

Protocol 2: Phenylalanine Rescue Experiment

This protocol is designed to confirm the competitive interaction between m-Tyrosine and phenylalanine.

Materials:

  • Same as Protocol 1

  • L-Phenylalanine stock solution (e.g., 10 mM in sterile water)

Procedure:

  • Prepare MS Agar Plates: Prepare MS agar plates as described in Protocol 1.

  • Experimental Groups:

    • Control (MS agar only)

    • m-Tyrosine (e.g., 10 µM)

    • Phenylalanine only (e.g., 40 µM)

    • m-Tyrosine (10 µM) + Phenylalanine (40 µM)

  • Seed Plating and Incubation: Follow steps 3 and 4 from Protocol 1.

  • Data Collection and Analysis: Measure primary root length as described in Protocol 1. Compare the root lengths across the different treatment groups to assess the rescue effect of phenylalanine.

Visualizations

Signaling Pathway of m-Tyrosine Phytotoxicity

m_Tyrosine_Pathway cluster_uptake Cellular Uptake cluster_action Molecular Action cluster_effect Physiological Effect m-Tyr_ext Exogenous This compound m-Tyr_int Intracellular m-Tyrosine m-Tyr_ext->m-Tyr_int Phe_biosynthesis Phenylalanine Biosynthesis m-Tyr_int->Phe_biosynthesis Inhibits PheRS Phenylalanyl-tRNA Synthetase m-Tyr_int->PheRS Competes with Phe Phe Phenylalanine Phe_biosynthesis->Phe Growth_inhibition Root Growth Inhibition, Chlorosis, Retarded Growth Phe->PheRS Protein_synthesis Protein Synthesis (Translation) PheRS->Protein_synthesis Functional_protein Functional Proteins Protein_synthesis->Functional_protein Normal Dysfunctional_protein Dysfunctional Proteins (m-Tyr incorporated) Protein_synthesis->Dysfunctional_protein Aberrant Dysfunctional_protein->Growth_inhibition

Caption: Proposed signaling pathway of this compound phytotoxicity in plants.

Experimental Workflow for Phytotoxicity Assessment

Experimental_Workflow start Start prep_plates Prepare MS Agar Plates with varying [m-Tyr] start->prep_plates sterilize_seeds Surface Sterilize & Stratify Seeds prep_plates->sterilize_seeds plate_seeds Plate Seeds on Treatment Plates sterilize_seeds->plate_seeds incubate Incubate in Growth Chamber plate_seeds->incubate measure Measure Primary Root Length incubate->measure analyze Analyze Data: % Inhibition, IC50 measure->analyze end End analyze->end

Caption: Workflow for assessing this compound phytotoxicity using a root growth inhibition assay.

References

Application Notes and Protocols for DL-m-Tyrosine in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DL-m-Tyrosine is a non-proteinogenic isomer of the amino acid tyrosine. It is often utilized in cell culture studies as a marker for oxidative stress, where the conversion of L-phenylalanine to m-tyrosine is induced by hydroxyl radicals.[1][2] Emerging research has also highlighted its direct cytotoxic effects, making it a valuable tool for investigating cellular stress responses and mechanisms of protein damage.[1][2] These application notes provide detailed protocols for the use of this compound in cell culture, focusing on its preparation, application in cytotoxicity assays, and analysis of its incorporation into cellular proteins.

Mechanism of Action

The primary mechanism of m-tyrosine's toxicity is its misincorporation into proteins during synthesis.[1] Free m-tyrosine can be mistakenly charged to a transfer RNA (tRNA), likely by phenylalanyl-tRNA synthetase, and subsequently incorporated into the polypeptide chain in place of L-phenylalanine or L-tyrosine. This leads to the production of aberrant proteins with altered structure and function, inducing a state of proteotoxic stress, which can culminate in cell death. Additionally, m-tyrosine can act as a competitive inhibitor of tyrosine hydroxylase, the rate-limiting enzyme in catecholamine biosynthesis.

Key Applications

  • Induction of Oxidative and Proteotoxic Stress: Investigate cellular responses to damaged proteins and oxidative stress.

  • Cytotoxicity Studies: Assess the toxic effects of non-proteinogenic amino acids on various cell lines.

  • Drug Discovery: Screen for therapeutic agents that can mitigate the harmful effects of protein misincorporation and oxidative damage.

  • Neurodegenerative Disease Modeling: Explore the role of aberrant proteins in the pathology of diseases such as Parkinson's and Alzheimer's.

Data Summary

The following tables summarize quantitative data from studies on the effects of m-Tyrosine in cell culture, primarily using Chinese Hamster Ovary (CHO) cells.

Cell Linem-Tyrosine ConcentrationEffectReference
CHO0.25 mM~60% inhibition of colony formation
CHO0.2 mM30% inhibition of colony formation
CHO5 mM (for 24-48h)Significant increase in LDH release
CHO1 mM (for 24h)4.6-fold increase in m-tyrosine incorporation into proteins
Parameterm-TyrosineL-TyrosineReference
Incorporation into CHO cell proteins after 24h1.04% of radiolabeled amino acid in medium21.5% of radiolabeled amino acid in medium

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

This compound, similar to L-tyrosine, has limited solubility in aqueous solutions at neutral pH. Therefore, careful preparation of a stock solution is crucial for accurate and reproducible experimental results.

Materials:

  • This compound powder

  • 1 M HCl

  • 1 M NaOH

  • Sterile, deionized water

  • Sterile 0.22 µm syringe filter

  • Sterile conical tubes

Procedure:

  • Weigh the desired amount of this compound powder in a sterile conical tube.

  • To solubilize, add a small volume of 1 M HCl dropwise while vortexing until the powder dissolves. L-tyrosine is soluble in 1 M HCl at a concentration of 25 mg/ml.

  • Alternatively, for base solubilization, add a small volume of 1 M NaOH dropwise.

  • Once dissolved, adjust the pH to the desired level (typically 7.0-7.4 for cell culture) by slowly adding 1 M NaOH (if acid-solubilized) or 1 M HCl (if base-solubilized) while monitoring with a pH meter. Be aware that the solubility will decrease as the pH approaches neutral.

  • Bring the solution to the final desired volume with sterile, deionized water.

  • Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a new sterile tube.

  • Store the stock solution at -20°C.

Note: For some applications, dissolving this compound directly into the cell culture medium at the final desired concentration may be possible, though this can be challenging for higher concentrations.

Protocol 2: Cytotoxicity Assessment by Colony Formation Assay

This assay is a sensitive measure of cell viability and proliferation following treatment with this compound.

Materials:

  • CHO cells (or other cell line of interest)

  • Complete cell culture medium

  • This compound stock solution

  • 60 mm tissue culture dishes

  • Methylene Blue staining solution (0.5% Methylene Blue in 50% ethanol)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Seed 100-2000 cells per 60 mm tissue culture dish and incubate for 4 hours to allow for cell attachment.

  • Prepare a series of this compound dilutions in complete cell culture medium from the stock solution. A typical concentration range to test for CHO cells is 0.1 mM to 1 mM.

  • As a control, prepare a dish with medium containing the vehicle used for the stock solution. A positive control using a known cytotoxic agent can also be included.

  • After the initial 4-hour incubation, carefully remove the medium from the dishes and replace it with the medium containing the different concentrations of this compound.

  • Incubate the cells for 7-10 days, or until visible colonies have formed in the control dish.

  • After the incubation period, remove the medium and gently wash the colonies twice with PBS.

  • Fix the colonies by adding methanol (B129727) for 10-15 minutes.

  • Remove the methanol and stain the colonies with Methylene Blue solution for 15-30 minutes.

  • Wash the dishes with water to remove excess stain and allow them to air dry.

  • Count the number of colonies in each dish. A colony is typically defined as a cluster of at least 50 cells.

  • Calculate the colony forming efficiency (CFE) for each treatment: CFE (%) = (Number of colonies counted / Number of cells seeded) x 100

  • Normalize the results to the control to determine the percentage of cell survival.

Protocol 3: Quantification of m-Tyrosine Incorporation into Cellular Proteins

This protocol allows for the direct measurement of m-tyrosine misincorporation into the cellular proteome.

Materials:

  • CHO cells (or other cell line of interest)

  • Complete cell culture medium

  • This compound

  • Trichloroacetic acid (TCA)

  • Cycloheximide (optional, as an inhibitor of protein synthesis)

  • Cell lysis buffer

  • Liquid scintillation counter (if using radiolabeled m-tyrosine)

  • HPLC and Tandem Mass Spectrometry (MS/MS) equipment for non-radioactive detection

Procedure using Radiolabeled m-Tyrosine:

  • Culture cells to the desired confluency in tissue culture dishes.

  • Incubate the cells with radiolabeled m-[14C]tyrosine at a known concentration and specific activity for a set period (e.g., 24 hours).

  • After incubation, wash the cells extensively with cold PBS to remove any non-incorporated radiolabel.

  • Lyse the cells and precipitate the proteins using cold TCA.

  • Wash the protein pellet multiple times with TCA and then ethanol (B145695) to remove any remaining free radiolabeled m-tyrosine.

  • Quantify the amount of incorporated radiolabel in the protein pellet using a liquid scintillation counter.

  • A parallel experiment with radiolabeled L-tyrosine can be performed for comparison of incorporation rates.

Procedure for MS/MS Quantification:

  • Incubate CHO cells with varying concentrations of non-radiolabeled m-tyrosine for 24 hours.

  • Isolate cellular proteins by acid precipitation and wash them extensively.

  • Hydrolyze the proteins using acid.

  • Quantify the levels of m-tyrosine in the acid hydrolysates using HPLC and MS/MS analysis with selected reaction monitoring.

Visualizations

experimental_workflow cluster_prep Preparation cluster_culture Cell Culture & Treatment cluster_assays Analysis prep_stock Prepare this compound Stock Solution treat_cells Treat Cells with This compound prep_stock->treat_cells Add to medium seed_cells Seed Cells in Culture Dishes seed_cells->treat_cells Allow attachment cytotoxicity Cytotoxicity Assays (e.g., Colony Formation, LDH) treat_cells->cytotoxicity incorporation Protein Incorporation Analysis (MS/MS or Radiolabel) treat_cells->incorporation

Caption: Experimental workflow for studying this compound in cell culture.

signaling_pathway mTyr Free this compound tRNA_syn Phenylalanyl-tRNA Synthetase mTyr->tRNA_syn Mistakenly charged protein_syn Protein Synthesis (Ribosome) tRNA_syn->protein_syn aberrant_protein Aberrant Proteins (m-Tyr incorporated) protein_syn->aberrant_protein proteotoxic_stress Proteotoxic Stress aberrant_protein->proteotoxic_stress cell_death Cytotoxicity / Cell Death proteotoxic_stress->cell_death cycloheximide Cycloheximide cycloheximide->protein_syn Inhibits

Caption: Proposed mechanism of this compound cytotoxicity.

References

DL-m-Tyrosine: A Versatile Tool for Probing Enzyme Kinetics in Catecholamine and Melanin Pathways

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocols

Audience: Researchers, scientists, and drug development professionals.

Abstract: DL-m-Tyrosine, a structural isomer of the proteinogenic amino acid L-tyrosine, serves as a valuable chemical tool for the investigation of enzyme kinetics, particularly within the catecholamine and melanin (B1238610) biosynthesis pathways. Its structural similarity to the natural substrate allows it to interact with key enzymes such as tyrosinase, tyrosine hydroxylase, and DOPA decarboxylase. This document provides detailed application notes on the use of this compound to study these enzymes, including protocols for spectrophotometric and HPLC-based assays, and summarizes available kinetic data. Furthermore, it presents graphical representations of relevant biological pathways and experimental workflows to guide researchers in their experimental design.

Introduction to this compound in Enzyme Kinetics

This compound (3-hydroxyphenylalanine) is a non-proteinogenic amino acid that can act as a substrate or inhibitor for several enzymes involved in critical biological pathways. Its utility in enzyme kinetics stems from its ability to compete with or be acted upon by enzymes that normally recognize L-tyrosine or L-DOPA. This allows for the characterization of enzyme active sites, the elucidation of reaction mechanisms, and the screening of potential therapeutic inhibitors.

Key Enzymes Targeted by this compound and its Analogs:

  • Tyrosinase: A key enzyme in melanin synthesis, responsible for the hydroxylation of L-tyrosine to L-DOPA and the subsequent oxidation of L-DOPA to dopaquinone.[1] Tyrosine analogs can act as inhibitors of this enzyme, which is relevant for the development of skin-lightening agents and treatments for hyperpigmentation disorders.

  • Tyrosine Hydroxylase (TH): The rate-limiting enzyme in the biosynthesis of catecholamines (dopamine, norepinephrine, and epinephrine), catalyzing the conversion of L-tyrosine to L-DOPA.[2] Inhibitors of TH have therapeutic potential in various neurological and cardiovascular conditions.

  • DOPA Decarboxylase (DDC): Also known as aromatic L-amino acid decarboxylase (AADC), this enzyme catalyzes the decarboxylation of L-DOPA to dopamine (B1211576).[3] Understanding the interaction of tyrosine isomers with DDC is crucial in the context of Parkinson's disease treatment, where L-DOPA is a primary therapeutic agent.

  • Catechol-O-Methyltransferase (COMT): An enzyme involved in the degradation of catecholamines. While not a direct target of this compound, its substrates are structurally related, and understanding its kinetics is important in the overall context of catecholamine metabolism.[4]

Data Presentation: Kinetic Parameters

While specific kinetic data for this compound is not extensively available in the public domain, the following tables summarize known kinetic parameters for the interaction of tyrosine isomers and related compounds with the target enzymes. Researchers can use the provided protocols to determine the specific kinetic constants for this compound.

Table 1: Kinetic Parameters for Tyrosinase

Substrate/InhibitorEnzyme SourceKm (mM)Vmax (µmol/min/mg)Ki (µM)Inhibition TypeReference
L-TyrosineMushroom0.5 - 2.0Variable--[5]
L-DOPAMushroom0.4 - 2.8Variable--
D-TyrosineMushroom2.50 ± 0.21--Substrate
Kojic AcidMushroom--1.1 - 3.5Mixed/Competitive

Table 2: Kinetic Parameters for Tyrosine Hydroxylase

Substrate/InhibitorEnzyme SourceKm (µM)Vmax (nmol/min/mg)Ki (µM)Inhibition TypeReference
L-TyrosineRat Pheochromocytoma1367.1 (µmol/min/mg of catalytic subunit)--
3-Iodo-tyrosineHuman---Competitive
N-Methyl-L-tyrosine----Competitive

Table 3: Kinetic Parameters for DOPA Decarboxylase

Substrate/InhibitorEnzyme SourceKm (µM)kcat (min-1)Ki (µM)Reference
α-MethyldopaPorcine Kidney455.6839.3

Table 4: Kinetic Parameters for Catechol-O-Methyltransferase

SubstrateEnzyme SourceKm (µM)VmaxReference
DopamineHuman (Soluble)~15x higher than MB-COMTHigher than MB-COMT
L-DOPAHuman (Soluble)VariableHigher than MB-COMT

Experimental Protocols

The following protocols provide detailed methodologies for studying the kinetics of tyrosinase, tyrosine hydroxylase, and DOPA decarboxylase. These can be adapted to use this compound as either a substrate or a potential inhibitor.

Protocol 1: Spectrophotometric Assay for Tyrosinase Inhibition

This protocol is designed to determine the inhibitory effect of this compound on the diphenolase activity of mushroom tyrosinase using L-DOPA as a substrate. The formation of dopachrome (B613829) is monitored spectrophotometrically.

Materials:

  • Mushroom Tyrosinase (e.g., from Agaricus bisporus)

  • L-DOPA

  • This compound

  • Sodium Phosphate (B84403) Buffer (50 mM, pH 6.8)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 475 nm

Procedure:

  • Prepare Reagent Solutions:

    • Prepare a stock solution of mushroom tyrosinase in cold sodium phosphate buffer. The final concentration in the assay will need to be optimized.

    • Prepare a stock solution of L-DOPA in sodium phosphate buffer.

    • Prepare a range of concentrations of this compound in sodium phosphate buffer.

  • Assay Setup (in a 96-well plate):

    • Test wells: Add 20 µL of varying concentrations of this compound solution.

    • Control well (No inhibitor): Add 20 µL of sodium phosphate buffer.

    • Blank well: Add 40 µL of sodium phosphate buffer.

  • Enzyme Addition:

    • To each well (except the blank), add 20 µL of the tyrosinase solution.

    • Incubate the plate at 25°C for 10 minutes.

  • Substrate Addition and Measurement:

    • Initiate the reaction by adding 160 µL of the L-DOPA solution to all wells.

    • Immediately place the plate in the microplate reader and measure the absorbance at 475 nm every minute for 20-30 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (V) from the linear portion of the absorbance vs. time plot (ΔAbs/min).

    • Determine the percent inhibition for each concentration of this compound using the formula: % Inhibition = [(V_control - V_test) / V_control] * 100

    • To determine the inhibition type and the inhibition constant (Ki), perform the assay with varying concentrations of both L-DOPA and this compound and analyze the data using Lineweaver-Burk or Dixon plots.

Protocol 2: HPLC-Based Assay for Tyrosine Hydroxylase Activity

This protocol describes the measurement of tyrosine hydroxylase activity by quantifying the production of L-DOPA from a tyrosine analog (e.g., this compound) using High-Performance Liquid Chromatography (HPLC) with fluorescence detection.

Materials:

  • Purified or recombinant Tyrosine Hydroxylase (TH)

  • This compound

  • Tetrahydrobiopterin (BH4) - cofactor

  • Ferrous ammonium (B1175870) sulfate

  • Catalase

  • Dithiothreitol (DTT)

  • Perchloric acid (HClO4)

  • HPLC system with a fluorescence detector

  • Reversed-phase C18 column

Procedure:

  • Reaction Mixture Preparation:

    • Prepare a reaction buffer (e.g., 50 mM HEPES, pH 7.0) containing catalase and DTT.

    • Prepare stock solutions of this compound, BH4, and ferrous ammonium sulfate.

  • Enzyme Reaction:

    • In a microcentrifuge tube, combine the reaction buffer, TH enzyme, BH4, and ferrous ammonium sulfate.

    • Pre-incubate the mixture at 37°C for 5 minutes.

    • Initiate the reaction by adding this compound to the desired final concentration.

    • Incubate at 37°C for a defined period (e.g., 20 minutes). The reaction time should be within the linear range of product formation.

  • Reaction Termination and Sample Preparation:

    • Stop the reaction by adding a final concentration of 0.1 M perchloric acid.

    • Centrifuge the sample to pellet the precipitated protein.

    • Filter the supernatant through a 0.22 µm syringe filter.

  • HPLC Analysis:

    • Inject the filtered sample onto the C18 column.

    • Use an isocratic or gradient mobile phase suitable for separating the tyrosine analog and its hydroxylated product (e.g., a mixture of phosphate buffer and methanol).

    • Set the fluorescence detector to the appropriate excitation and emission wavelengths for the product.

  • Data Analysis:

    • Quantify the amount of product formed by comparing the peak area to a standard curve of the known product.

    • Calculate the enzyme activity (e.g., in nmol of product formed/min/mg of protein).

    • To determine kinetic parameters (Km and Vmax), perform the assay with varying concentrations of this compound.

Protocol 3: General Assay for DOPA Decarboxylase Activity

This protocol provides a general framework for measuring DOPA Decarboxylase (DDC) activity. The specific detection method (e.g., HPLC, ELISA, or a coupled enzymatic assay) will depend on the available resources.

Materials:

  • Cell lysate or purified DOPA Decarboxylase (DDC)

  • This compound (if testing as a substrate) or L-DOPA (as the natural substrate)

  • Pyridoxal-5'-phosphate (PLP) - cofactor

  • Reaction buffer (e.g., 100 mM potassium phosphate buffer, pH 7.2)

  • Stopping reagent (e.g., perchloric acid for HPLC)

  • Detection system (e.g., HPLC with electrochemical or fluorescence detection, or ELISA kit for dopamine)

Procedure:

  • Reaction Setup:

    • In a reaction tube, combine the reaction buffer, PLP, and the DDC-containing sample.

    • Pre-incubate at 37°C for 5-10 minutes.

  • Initiate Reaction:

    • Start the reaction by adding the substrate (L-DOPA or this compound).

    • Incubate at 37°C for a predetermined time, ensuring the reaction is in the linear range.

  • Terminate Reaction:

    • Stop the reaction using an appropriate method (e.g., addition of acid, heat inactivation).

  • Product Quantification:

    • Measure the amount of product formed (dopamine or m-tyramine) using a suitable analytical method.

      • HPLC: Separate and quantify the product.

      • ELISA: Use a specific antibody to detect the product.

  • Data Analysis:

    • Calculate the enzyme activity based on the amount of product formed over time.

    • To study the effect of this compound as a potential inhibitor, include it in the reaction mixture with L-DOPA and measure the change in dopamine production.

Visualizations

The following diagrams illustrate key concepts relevant to the study of enzyme kinetics with this compound.

Catecholamine_Biosynthesis_Pathway cluster_pathway Catecholamine Biosynthesis cluster_inhibitor Potential Inhibition by this compound L-Phenylalanine L-Phenylalanine L-Tyrosine L-Tyrosine L-Phenylalanine->L-Tyrosine Phenylalanine Hydroxylase L-DOPA L-DOPA L-Tyrosine->L-DOPA Tyrosine Hydroxylase (TH) (Rate-Limiting Step) Dopamine Dopamine L-DOPA->Dopamine DOPA Decarboxylase (DDC/AADC) Norepinephrine Norepinephrine Dopamine->Norepinephrine Dopamine β- Hydroxylase Epinephrine Epinephrine Norepinephrine->Epinephrine PNMT This compound This compound Tyrosine\nHydroxylase (TH)\n(Rate-Limiting Step) Tyrosine Hydroxylase (TH) (Rate-Limiting Step) This compound->Tyrosine\nHydroxylase (TH)\n(Rate-Limiting Step) Inhibition/Substrate DOPA Decarboxylase\n(DDC/AADC) DOPA Decarboxylase (DDC/AADC) This compound->DOPA Decarboxylase\n(DDC/AADC) Inhibition/Substrate

Caption: Catecholamine Biosynthesis Pathway and points of interaction for this compound.

Experimental_Workflow cluster_workflow General Workflow for Enzyme Kinetic Analysis prep 1. Reagent Preparation (Enzyme, Substrate, Inhibitor, Buffer) assay 2. Enzyme Assay (Vary [Substrate] and [Inhibitor]) prep->assay measure 3. Data Acquisition (e.g., Spectrophotometry, HPLC) assay->measure analysis 4. Data Analysis (Michaelis-Menten, Lineweaver-Burk) measure->analysis results 5. Determine Kinetic Parameters (Km, Vmax, Ki, Inhibition Type) analysis->results

Caption: A generalized experimental workflow for determining enzyme kinetic parameters.

Inhibition_Mechanisms cluster_competitive Competitive Inhibition cluster_noncompetitive Non-competitive Inhibition E1 Enzyme ES1 ES Complex E1->ES1 + S EI1 EI Complex E1->EI1 + I S1 Substrate I1 Inhibitor (e.g., this compound) ES1->E1 - S P1 Product ES1->P1 k_cat EI1->E1 - I E2 Enzyme ES2 ES Complex E2->ES2 + S EI2 EI Complex E2->EI2 + I S2 Substrate I2 Inhibitor ES2->E2 - S ESI2 ESI Complex ES2->ESI2 + I P2 Product ES2->P2 k_cat EI2->E2 - I EI2->ESI2 + S ESI2->ES2 - I ESI2->EI2 - S

References

HPLC Methods for the Separation of Tyrosine Isomers: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the separation of tyrosine isomers using various High-Performance Liquid Chromatography (HPLC) methods. Tyrosine, a critical amino acid in numerous biological pathways, exists as enantiomers (D- and L-tyrosine) and positional isomers (ortho-, meta-, and para-tyrosine). The accurate separation and quantification of these isomers are crucial for research in proteomics, drug metabolism, and clinical diagnostics.

Chiral HPLC for the Separation of D- and L-Tyrosine

Chiral chromatography is the gold standard for separating enantiomers. The use of a chiral stationary phase (CSP) allows for differential interaction with the D- and L-isomers, leading to their separation. Macrocyclic glycopeptide-based CSPs, such as those employing teicoplanin, are particularly effective for the direct analysis of underivatized amino acids.

Application Note

This method is suitable for determining the enantiomeric purity of tyrosine samples, studying enzymatic reactions involving D- and L-tyrosine, and analyzing their presence in biological matrices. The Astec® CHIROBIOTIC® T column, which utilizes the teicoplanin chiral selector, provides excellent resolution for D- and L-tyrosine without the need for derivatization.[1][2] The separation is achieved in reversed-phase mode.

Experimental Protocol

Objective: To separate D- and L-tyrosine enantiomers using an Astec® CHIROBIOTIC® T column.

Instrumentation:

  • HPLC system with a UV detector

  • Astec® CHIROBIOTIC® T Chiral HPLC Column (5 μm, 25 cm × 4.6 mm)[1]

  • Optional: Astec® CHIROBIOTIC® T Chiral HPLC Guard Column (5 μm, 2 cm × 4 mm)[1]

Reagents:

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (analytical grade)

  • D,L-Tyrosine standard

Procedure:

  • Mobile Phase Preparation: Prepare the mobile phase by mixing water, methanol, and formic acid in a ratio of 30:70:0.02 (v/v/v).[1] Degas the mobile phase before use.

  • Sample Preparation: Dissolve the D,L-tyrosine standard in a mixture of 30:70 water:methanol to a final concentration of 300 µg/mL.[1]

  • HPLC Conditions:

    • Set the flow rate to 1.0 mL/min.[1]

    • Maintain the column temperature at 25 °C.[1]

    • Set the UV detector wavelength to 205 nm.[1]

    • Inject 10 µL of the sample.[1]

  • Data Acquisition: Record the chromatogram and determine the retention times for D- and L-tyrosine.

Quantitative Data
IsomerRetention Time (min)
L-Tyrosine~8.5
D-Tyrosine~11.2

(Retention times are approximate and may vary slightly based on system-specific conditions.)

Workflow Diagram

G prep_mp Prepare Mobile Phase (30:70:0.02 Water:Methanol:Formic Acid) hplc_system HPLC System Setup Column: Astec CHIROBIOTIC T Flow Rate: 1.0 mL/min Temp: 25°C prep_mp->hplc_system prep_sample Prepare Sample (300 µg/mL D,L-Tyrosine) injection Inject 10 µL of Sample prep_sample->injection hplc_system->injection separation Chiral Separation injection->separation detection UV Detection at 205 nm separation->detection analysis Data Analysis detection->analysis

Caption: Chiral HPLC workflow for D,L-tyrosine separation.

Hydrophilic Interaction Liquid Chromatography (HILIC) for Positional Isomer Separation

HILIC is a powerful technique for separating polar compounds that are poorly retained in reversed-phase chromatography.[3] For tyrosine's positional isomers (ortho-, meta-, para-), HILIC can provide effective separation based on subtle differences in their polarity. The mobile phase in HILIC typically consists of a high concentration of a less polar organic solvent, like acetonitrile, and a small amount of a more polar aqueous solvent.[3]

Application Note

This method is designed for the simultaneous analysis of ortho-, meta-, and para-tyrosine. It is particularly useful in metabolic studies, analysis of protein modifications, and quality control of synthetic tyrosine derivatives. A polymer-based amino HILIC column is a suitable choice for this separation.[4] The mobile phase composition, particularly the buffer concentration and pH, can be adjusted to optimize the separation.

Experimental Protocol

Objective: To separate o-, m-, and p-tyrosine positional isomers using a HILIC column.

Instrumentation:

  • HPLC or UHPLC system with a UV or Mass Spectrometry (MS) detector

  • Polymer-based amino HILIC column (e.g., Shodex NH2P40-2D, 4 µm, 150 mm x 2.0 mm)[4]

Reagents:

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 100 mM ammonium formate in water.

    • Mobile Phase B: Acetonitrile.[4]

    • Degas both mobile phases before use.

  • Sample Preparation: Prepare a mixed standard solution of o-, m-, and p-tyrosine in a water/acetonitrile (25/75) mixture. A typical concentration is 10 µg/mL for each isomer.[4]

  • HPLC Conditions:

    • Set the column temperature to 30 °C.[4]

    • Set the flow rate to 0.2 mL/min.[4]

    • Use a linear gradient as follows:

      • 0-10 min: 75% B

      • 10-11 min: 75% to 50% B

      • 11-35 min: 50% B[4]

    • Inject 5 µL of the sample.[4]

  • Detection:

    • UV: Monitor at 275 nm.

    • MS: Use an electrospray ionization (ESI) source in positive ion mode.

  • Data Acquisition: Record the chromatogram and determine the retention times for each isomer.

Quantitative Data
IsomerExpected Elution Order
p-TyrosineFirst
m-TyrosineSecond
o-TyrosineThird

(Exact retention times will vary depending on the specific HILIC column and system. The elution order is based on increasing polarity.)

Workflow Diagram

G prep_mpa Prepare Mobile Phase A (100 mM Ammonium Formate) hplc_system HILIC System Setup Column: Amino HILIC Temp: 30°C prep_mpa->hplc_system prep_mpb Prepare Mobile Phase B (Acetonitrile) prep_mpb->hplc_system prep_sample Prepare Mixed Isomer Standard injection Inject 5 µL of Sample prep_sample->injection gradient Gradient Elution (75% to 50% Acetonitrile) hplc_system->gradient gradient->injection detection UV (275 nm) or MS Detection injection->detection analysis Data Analysis detection->analysis

Caption: HILIC workflow for positional tyrosine isomer separation.

Reversed-Phase (RP) HPLC for Tyrosine Isomer Separation

While native amino acids are highly polar and show little retention on traditional reversed-phase columns, separation can be achieved, often with the use of ion-pairing reagents or by employing modern stationary phases that offer alternative selectivities.[5] RP-HPLC is a widely available and robust technique.

Application Note

This method can be used for the separation of tyrosine from other less polar amino acids or in quality control applications where a specific isomer needs to be quantified. A C18 column is typically used. The mobile phase often contains an acidic modifier like trifluoroacetic acid (TFA) or formic acid to improve peak shape.

Experimental Protocol

Objective: To separate tyrosine isomers using reversed-phase HPLC.

Instrumentation:

  • HPLC system with a UV detector

  • C18 column (e.g., 5 µm, 250 mm x 4.6 mm)

Reagents:

  • Methanol or Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Trifluoroacetic acid (TFA) or Formic acid (analytical grade)

  • o-, m-, and p-Tyrosine standards

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% TFA in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Degas both mobile phases.

  • Sample Preparation: Prepare a mixed standard solution of the tyrosine isomers in Mobile Phase A.

  • HPLC Conditions:

    • Set the column temperature to 30 °C.

    • Set the flow rate to 1.0 mL/min.

    • Use a gradient elution, for example:

      • 0-5 min: 3% B

      • 5-8 min: 3% to 100% B

      • 8-10 min: 100% B

    • Inject 10 µL of the sample.

  • Detection: Monitor the eluent at 275 nm.

  • Data Acquisition: Record the chromatogram. The retention time for tyrosine will be relatively short.

Quantitative Data
IsomerRetention Time (min)
Tyrosine (p-isomer)~3.6[6]

(This protocol provides a general starting point. The separation of o- and m- isomers from the p-isomer on a standard C18 column is challenging and may require significant method development, such as the use of different stationary phases like phenyl-hexyl or biphenyl (B1667301) columns.)

Logical Relationship Diagram

G analyte Tyrosine Isomers (Polar) rp_column C18 Column (Non-polar) analyte->rp_column retention Limited Retention rp_column->retention Weak Interaction mobile_phase Aqueous Mobile Phase (+ Organic Modifier) mobile_phase->rp_column improved_retention Improved Retention & Peak Shape retention->improved_retention ion_pairing Ion-Pairing Agent (e.g., TFA) ion_pairing->mobile_phase ion_pairing->improved_retention

Caption: Principle of reversed-phase separation of polar tyrosine isomers.

Ion-Exchange Chromatography (IEX) for Tyrosine Isomer Separation

Ion-exchange chromatography separates molecules based on their net charge, which is dependent on the pH of the mobile phase.[7][8] Tyrosine is an amphoteric molecule with an isoelectric point (pI) around 5.7. The different positional isomers have slightly different pI values, which can be exploited for their separation using IEX.

Application Note

This method is particularly effective for separating molecules with different charge states and can be used for the purification of a specific tyrosine isomer from a mixture. Strong anion or cation exchange columns can be used. Elution is typically achieved by changing the pH or increasing the salt concentration of the mobile phase.[8]

Experimental Protocol

Objective: To separate tyrosine isomers based on their charge using ion-exchange chromatography.

Instrumentation:

  • HPLC system with a UV detector

  • Strong Anion Exchange (SAX) or Strong Cation Exchange (SCX) column

Reagents:

Procedure (Cation Exchange Example):

  • Mobile Phase Preparation:

    • Mobile Phase A: 20 mM sodium phosphate buffer, pH 3.0.

    • Mobile Phase B: 20 mM sodium phosphate buffer with 1 M NaCl, pH 3.0.

    • Degas the mobile phases.

  • Sample Preparation: Dissolve the mixed isomer standard in Mobile Phase A.

  • HPLC Conditions:

    • Equilibrate the SCX column with Mobile Phase A.

    • Inject the sample. At pH 3.0 (below the pI), tyrosine will be positively charged and bind to the column.

    • Apply a linear salt gradient from 0% to 100% Mobile Phase B over 30 minutes to elute the bound isomers.

    • Set the flow rate to 1.0 mL/min.

  • Detection: Monitor the eluent at 275 nm.

  • Data Acquisition: Record the chromatogram. Isomers will elute based on the strength of their interaction with the stationary phase.

Quantitative Data
IsomerExpected Elution Order
p-TyrosineFirst
m-TyrosineSecond
o-TyrosineThird

(Elution order is based on expected subtle differences in pKa values of the isomers, leading to slight variations in their net positive charge at a given pH.)

Signaling Pathway Analogy Diagram

G start Sample Injection (pH < pI, Isomers are positively charged) binding Binding to Cation Exchange Column start->binding salt_gradient Increasing Salt Gradient binding->salt_gradient elution_p Elution of p-Tyrosine (Weakest Interaction) salt_gradient->elution_p elution_m Elution of m-Tyrosine salt_gradient->elution_m elution_o Elution of o-Tyrosine (Strongest Interaction) salt_gradient->elution_o

Caption: Ion-exchange chromatography separation pathway for tyrosine isomers.

References

Application Notes and Protocols: DL-m-Tyrosine in the Study of Catecholamine Biosynthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DL-m-Tyrosine, a structural isomer of L-tyrosine, serves as a valuable research tool in the investigation of catecholamine biosynthesis. The catecholamines—dopamine (B1211576), norepinephrine (B1679862), and epinephrine—are critical neurotransmitters and hormones involved in numerous physiological processes, including motor control, mood, and the stress response. The biosynthesis of these molecules is initiated by the enzyme tyrosine hydroxylase (TH), which catalyzes the rate-limiting conversion of L-tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA)[1][2]. This compound acts as a competitive inhibitor of tyrosine hydroxylase, thereby providing a mechanism to modulate and study the catecholamine synthesis pathway[1]. These application notes provide a comprehensive overview of the use of this compound, including its mechanism of action, quantitative data on its effects, and detailed experimental protocols for its application in in vitro and in vivo research.

Mechanism of Action

This compound exerts its inhibitory effect on catecholamine biosynthesis by competing with the natural substrate, L-tyrosine, for the active site of tyrosine hydroxylase[1]. As the rate-limiting enzyme in this pathway, the inhibition of TH leads to a direct reduction in the downstream production of dopamine, norepinephrine, and epinephrine. This makes this compound a useful tool for studying the physiological and behavioral consequences of reduced catecholamine levels.

Data Presentation

Table 1: In Vivo Effects of L-m-Tyrosine on Rat Brain Catecholamine Levels

ParameterTreatmentTime Post-Injection% of Control LevelsBrain RegionReference
Dopamine150 mg/kg L-m-Tyrosine (i.p.)60-90 min~50%Whole Brain[3]
Norepinephrine150 mg/kg L-m-Tyrosine (i.p.)60-90 min~50%Whole Brain
Serotonin150 mg/kg L-m-Tyrosine (i.p.)60-90 min~50%Whole Brain

Signaling Pathways and Experimental Workflows

Catecholamine Biosynthesis Pathway and Inhibition by this compound

The following diagram illustrates the catecholamine biosynthesis pathway and the point of inhibition by this compound.

Catecholamine_Biosynthesis cluster_pathway Catecholamine Biosynthesis cluster_inhibitor Inhibition L-Tyrosine L-Tyrosine L-DOPA L-DOPA L-Tyrosine->L-DOPA Tyrosine Hydroxylase (TH) Dopamine Dopamine L-DOPA->Dopamine DOPA Decarboxylase Norepinephrine Norepinephrine Dopamine->Norepinephrine Dopamine β-Hydroxylase Epinephrine Epinephrine Norepinephrine->Epinephrine PNMT This compound This compound This compound->L-Tyrosine Competitive Inhibition

Catecholamine synthesis pathway and this compound inhibition.
General Experimental Workflow for Studying the Effect of this compound

This diagram outlines a typical workflow for investigating the impact of this compound on catecholamine levels in a cellular model.

Experimental_Workflow Cell_Culture Cell Culture (e.g., PC12, SH-SY5Y) Treatment Treatment with This compound Cell_Culture->Treatment Harvesting Cell Harvesting and Lysate Preparation Treatment->Harvesting Analysis Catecholamine Analysis (e.g., HPLC-ED) Harvesting->Analysis Data_Analysis Data Analysis and Interpretation Analysis->Data_Analysis

Workflow for in vitro analysis of this compound effects.

Experimental Protocols

In Vitro Tyrosine Hydroxylase (TH) Inhibition Assay

This protocol is adapted from general tyrosine hydroxylase activity assays and describes how to assess the inhibitory potential of this compound.

Materials:

  • Purified Tyrosine Hydroxylase enzyme

  • L-Tyrosine solution (substrate)

  • This compound solution (inhibitor)

  • Tetrahydrobiopterin (BH4) solution (cofactor)

  • Catalase

  • Dithiothreitol (DTT)

  • Assay Buffer (e.g., 50 mM HEPES, pH 7.0)

  • Perchloric acid

  • HPLC system with electrochemical detection (HPLC-ED)

Procedure:

  • Enzyme Preparation: Prepare a working solution of purified tyrosine hydroxylase in assay buffer.

  • Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing:

    • Assay Buffer

    • Catalase

    • DTT

    • BH4

  • Inhibitor Addition: Add varying concentrations of this compound to the reaction mixtures. Include a control group with no inhibitor.

  • Pre-incubation: Pre-incubate the reaction mixtures with the enzyme and inhibitor for 5-10 minutes at 37°C.

  • Initiate Reaction: Start the enzymatic reaction by adding the L-Tyrosine substrate.

  • Incubation: Incubate the reaction for a defined period (e.g., 20 minutes) at 37°C.

  • Stop Reaction: Terminate the reaction by adding a small volume of ice-cold perchloric acid.

  • Centrifugation: Centrifuge the samples to pellet precipitated proteins.

  • Analysis: Analyze the supernatant for the product, L-DOPA, using HPLC-ED.

  • Data Analysis: Determine the rate of L-DOPA formation in the presence and absence of this compound to calculate the percentage of inhibition.

Protocol for Assessing the Effect of this compound on Catecholamine Levels in Cell Culture (e.g., PC12 or SH-SY5Y cells)

Materials:

  • PC12 or SH-SY5Y cells

  • Cell culture medium (e.g., DMEM) supplemented with serum

  • This compound stock solution (sterile-filtered)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., 0.1 M perchloric acid)

  • Protein assay kit

  • HPLC system with electrochemical detection (HPLC-ED)

Procedure:

  • Cell Culture: Culture PC12 or SH-SY5Y cells in appropriate flasks or plates until they reach the desired confluency.

  • Treatment: Replace the culture medium with fresh medium containing various concentrations of this compound. Include a vehicle-treated control group.

  • Incubation: Incubate the cells for the desired period (e.g., 24 hours).

  • Cell Harvesting:

    • Aspirate the medium and wash the cells twice with ice-cold PBS.

    • Add ice-cold lysis buffer to the cells and scrape them from the plate.

    • Collect the cell lysate in a microcentrifuge tube.

  • Lysate Processing:

    • Sonicate the lysate briefly on ice to ensure complete cell lysis.

    • Centrifuge the lysate at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet cellular debris.

  • Catecholamine Analysis:

    • Collect the supernatant and analyze the levels of dopamine and norepinephrine using HPLC-ED.

  • Protein Quantification:

    • Use an aliquot of the cell lysate to determine the total protein concentration using a standard protein assay.

  • Data Normalization: Normalize the catecholamine levels to the total protein concentration for each sample.

In Vivo Protocol for Studying the Effect of this compound on Brain Catecholamine Levels in Rodents

Materials:

  • Rodents (e.g., rats or mice)

  • This compound solution for injection (e.g., dissolved in saline)

  • Anesthesia (if required for terminal procedures)

  • Dissection tools

  • Homogenization buffer (e.g., 0.1 M perchloric acid)

  • Homogenizer

  • HPLC system with electrochemical detection (HPLC-ED)

Procedure:

  • Animal Dosing: Administer this compound to the animals via the desired route (e.g., intraperitoneal injection). Include a vehicle-injected control group.

  • Time Course: Euthanize animals at different time points after injection to determine the time course of the effect.

  • Brain Dissection:

    • Rapidly decapitate the animal and dissect the brain on an ice-cold surface.

    • Isolate the brain regions of interest (e.g., striatum, prefrontal cortex).

  • Tissue Homogenization:

    • Weigh the dissected tissue and homogenize it in a known volume of ice-cold homogenization buffer.

  • Sample Processing:

    • Centrifuge the homogenate at high speed to pellet proteins and debris.

  • Catecholamine Analysis:

    • Filter the supernatant and analyze the levels of dopamine, norepinephrine, and their metabolites using HPLC-ED.

  • Data Analysis: Express catecholamine levels as concentration per weight of tissue (e.g., ng/mg tissue) and compare between treated and control groups.

Conclusion

This compound is a potent tool for researchers studying the catecholamine biosynthesis pathway. By competitively inhibiting tyrosine hydroxylase, it allows for the controlled reduction of catecholamine levels, enabling the investigation of their roles in various physiological and pathological processes. The protocols provided herein offer a starting point for incorporating this compound into both in vitro and in vivo experimental designs. Researchers should optimize these protocols for their specific experimental conditions and analytical instrumentation. Further investigation is warranted to determine a precise in vitro IC50 or Ki value for this compound's inhibition of tyrosine hydroxylase to provide a more complete quantitative profile of this useful research compound.

References

Application of DL-m-Tyrosine in Pharmaceutical Formulations: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DL-m-Tyrosine is a non-proteinogenic amino acid, an isomer of the naturally occurring L-p-tyrosine, that has garnered interest in pharmaceutical research.[1] Unlike its proteinogenic counterpart, this compound is not encoded by the standard genetic code but can be formed in vivo through the oxidation of phenylalanine by hydroxyl radicals, making it a biomarker for oxidative stress.[2][3] Emerging research suggests that m-tyrosine is not merely a passive marker but may actively contribute to the pathophysiology of diseases associated with oxidative stress.[2] Its unique chemical properties and biological activities present several potential, albeit largely investigational, applications in pharmaceutical formulations.

These application notes provide an overview of the current understanding and potential uses of this compound in pharmaceutical science, supported by detailed experimental protocols for researchers.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
IUPAC Name 2-amino-3-(3-hydroxyphenyl)propanoic acid
Synonyms DL-meta-Tyrosine, 3-Hydroxy-DL-phenylalanine
Molecular Formula C₉H₁₁NO₃
Molecular Weight 181.19 g/mol
Appearance Off-white to grey crystalline powder
Melting Point 268 - 288 °C
Storage Conditions 0-8°C

Potential Pharmaceutical Applications

The application of this compound in pharmaceutical formulations is primarily in the preclinical and research stages. The main areas of investigation include its use as a building block for novel therapeutic peptides, a component of advanced drug delivery systems, and as a potential therapeutic agent for conditions involving oxidative stress.

Building Block for Non-Proteinogenic Peptide Therapeutics

Non-proteinogenic amino acids (NPAAs) like this compound are of interest in drug discovery for their ability to enhance the pharmacological properties of peptide-based drugs. Incorporation of NPAAs can improve stability against enzymatic degradation, increase potency, and enhance permeability.

Application Note: this compound can be incorporated into synthetic peptide sequences to create analogues of bioactive peptides. The altered position of the hydroxyl group on the phenyl ring, compared to p-tyrosine, can lead to novel receptor binding affinities and selectivities. Furthermore, peptides containing this compound may exhibit increased resistance to proteolysis, thereby prolonging their in vivo half-life.

Component of Drug Delivery Systems

Derivatives of tyrosine have been successfully used to synthesize a variety of biodegradable polymers, including polycarbonates, polyarylates, and polyurethanes, for biomedical applications such as drug delivery and tissue engineering. These polymers are attractive due to their biocompatibility and the fact that their degradation products are naturally occurring small molecules.

Application Note: this compound can serve as a monomer for the synthesis of novel polymers for drug delivery. These polymers can be formulated into nanoparticles, microparticles, or hydrogels to encapsulate and provide sustained release of therapeutic agents. The unique structure of m-tyrosine may impart different degradation kinetics and drug-polymer interaction profiles compared to polymers derived from p-tyrosine.

Therapeutic Agent for Oxidative Stress-Related Diseases

Elevated levels of m-tyrosine are associated with diseases characterized by high oxidative stress, such as atherosclerosis, diabetes, and neurodegenerative disorders. There is growing evidence that m-tyrosine is not just a marker but also a mediator of oxidative damage, primarily through its misincorporation into proteins in place of phenylalanine. This can lead to protein misfolding, aggregation, and cellular dysfunction.

Application Note: The cytotoxic potential of this compound could be harnessed for therapeutic benefit. For instance, in cancer therapy, inducing proteotoxic stress through the targeted delivery of this compound to tumor cells could be a novel anti-cancer strategy. Conversely, understanding the mechanisms of m-tyrosine toxicity is crucial for developing therapies to mitigate its detrimental effects in chronic diseases. Research into the enzyme tyrosine aminotransferase, which can metabolize m-tyrosine, opens up possibilities for therapeutic interventions to clear this toxic amino acid.

Experimental Protocols

The following protocols provide detailed methodologies for key experiments related to the application of this compound in pharmaceutical research.

Protocol for Synthesis of a this compound-Containing Dipeptide

This protocol describes the solid-phase synthesis of a simple dipeptide containing this compound to illustrate its incorporation into a peptide chain.

Materials:

  • Fmoc-protected amino acid (e.g., Fmoc-Gly-OH)

  • This compound

  • Rink Amide resin

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • Hydroxybenzotriazole (HOBt)

  • Piperidine (B6355638)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water

  • Solid-phase synthesis vessel

  • Shaker

Procedure:

  • Swell the Rink Amide resin in DMF for 1 hour.

  • Deprotect the Fmoc group from the resin by treating with 20% piperidine in DMF for 20 minutes.

  • Wash the resin thoroughly with DMF and DCM.

  • Couple the first amino acid (Fmoc-Gly-OH) to the resin using DCC and HOBt as coupling agents in DMF. Allow to react for 2 hours.

  • Wash the resin with DMF and DCM.

  • Repeat the Fmoc deprotection step with 20% piperidine in DMF.

  • Wash the resin as before.

  • Couple this compound using the same DCC/HOBt coupling method.

  • Wash the resin extensively with DMF and DCM.

  • Cleave the dipeptide from the resin and remove side-chain protecting groups using a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% water for 2 hours.

  • Precipitate the peptide in cold diethyl ether and collect by centrifugation.

  • Purify the peptide using reverse-phase HPLC.

  • Confirm the identity and purity of the dipeptide by mass spectrometry and HPLC.

Protocol for Preparation of this compound-Based Polymeric Nanoparticles for Drug Encapsulation

This protocol outlines the preparation of nanoparticles from a hypothetical pre-synthesized this compound-derived polymer using the nanoprecipitation method for the encapsulation of a model drug.

Materials:

  • This compound-derived polymer (e.g., a polyester (B1180765) or polycarbonate)

  • Model hydrophobic drug (e.g., curcumin)

  • Acetone (B3395972)

  • Purified water

  • Pluronic F-127 (as a stabilizer)

  • Magnetic stirrer

  • Rotary evaporator

  • Probe sonicator

Procedure:

  • Dissolve 100 mg of the this compound-derived polymer and 10 mg of the model drug in 10 mL of acetone.

  • In a separate beaker, dissolve 50 mg of Pluronic F-127 in 50 mL of purified water.

  • While stirring the aqueous solution vigorously, add the organic solution dropwise.

  • Continue stirring for 4 hours at room temperature to allow for the evaporation of acetone.

  • Remove any remaining acetone using a rotary evaporator under reduced pressure.

  • Sonicate the nanoparticle suspension using a probe sonicator for 5 minutes (30 seconds on, 30 seconds off) on ice to reduce particle size and improve homogeneity.

  • Characterize the nanoparticles for size, polydispersity index, and zeta potential using dynamic light scattering (DLS).

  • Determine the drug encapsulation efficiency by centrifuging the nanoparticle suspension, collecting the supernatant, and measuring the concentration of free drug using UV-Vis spectrophotometry or HPLC.

Protocol for Assessing the Cytotoxicity of this compound

This protocol describes an in vitro experiment to evaluate the cytotoxic effects of this compound on a mammalian cell line.

Materials:

  • Chinese Hamster Ovary (CHO) cells

  • Cell culture medium (e.g., DMEM/F12) supplemented with fetal bovine serum and antibiotics

  • This compound

  • L-p-Tyrosine (as a control)

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well plates

  • CO₂ incubator

  • Microplate reader

Procedure:

  • Seed CHO cells in 96-well plates at a density of 5,000 cells per well and allow them to adhere overnight in a CO₂ incubator at 37°C.

  • Prepare stock solutions of this compound and L-p-Tyrosine in cell culture medium.

  • The next day, remove the old medium and replace it with fresh medium containing various concentrations of this compound or L-p-Tyrosine (e.g., 0, 100 µM, 500 µM, 1 mM, 5 mM).

  • Incubate the cells for 24, 48, and 72 hours.

  • At each time point, add MTT reagent to each well and incubate for 4 hours.

  • Remove the medium and dissolve the formazan (B1609692) crystals in DMSO.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control.

Visualizations

The following diagrams illustrate key concepts related to the application of this compound.

G cluster_0 Oxidative Stress cluster_1 Cellular Incorporation and Toxicity Phenylalanine Phenylalanine This compound This compound Phenylalanine->this compound Oxidation Hydroxyl Radicals Hydroxyl Radicals Hydroxyl Radicals->Phenylalanine tRNA-Phe tRNA-Phe This compound->tRNA-Phe Misacylation Ribosome Ribosome tRNA-Phe->Ribosome Protein Synthesis Protein Synthesis Ribosome->Protein Synthesis Altered Protein Altered Protein Protein Synthesis->Altered Protein Cellular Dysfunction Cellular Dysfunction Altered Protein->Cellular Dysfunction

Caption: Mechanism of this compound mediated cellular toxicity.

G cluster_0 Formulation cluster_1 Administration and Release This compound Polymer This compound Polymer Nanoprecipitation Nanoprecipitation This compound Polymer->Nanoprecipitation API API API->Nanoprecipitation Drug-loaded Nanoparticle Drug-loaded Nanoparticle Nanoprecipitation->Drug-loaded Nanoparticle Injection Injection Drug-loaded Nanoparticle->Injection Target Site Target Site Injection->Target Site Sustained Release Sustained Release Target Site->Sustained Release Therapeutic Effect Therapeutic Effect Sustained Release->Therapeutic Effect

Caption: Workflow for a this compound-based drug delivery system.

G Oxidative Stress Oxidative Stress Phenylalanine Phenylalanine Oxidative Stress->Phenylalanine acts on This compound This compound Phenylalanine->this compound converts to Protein Misincorporation Protein Misincorporation This compound->Protein Misincorporation Tyrosine Aminotransferase Tyrosine Aminotransferase This compound->Tyrosine Aminotransferase is a substrate for Proteotoxic Stress Proteotoxic Stress Protein Misincorporation->Proteotoxic Stress Cellular Damage Cellular Damage Proteotoxic Stress->Cellular Damage Disease Pathogenesis Disease Pathogenesis Cellular Damage->Disease Pathogenesis Metabolism & Clearance Metabolism & Clearance Tyrosine Aminotransferase->Metabolism & Clearance Cellular Protection Cellular Protection Metabolism & Clearance->Cellular Protection

Caption: Dual role of this compound in oxidative stress pathways.

References

Application Notes and Protocols for In Vivo Studies Involving m-Tyrosine in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide detailed protocols for researchers, scientists, and drug development professionals interested in studying the formation of m-Tyrosine in vivo as a biomarker for oxidative stress in animal models. While studies directly administering DL-m-Tyrosine are limited, the existing literature robustly supports the use of m-Tyrosine detection as an indicator of hydroxyl radical production.

Application Note 1: m-Tyrosine as a Biomarker of Oxidative Stress

Introduction:

m-Tyrosine and o-Tyrosine are abnormal isomers of the physiological amino acid p-Tyrosine. In biological systems, their presence is primarily a result of the non-enzymatic hydroxylation of phenylalanine by hydroxyl radicals (•OH), a highly reactive oxygen species (ROS).[1][2] Consequently, the detection and quantification of m-Tyrosine in tissues and biological fluids serve as a reliable biomarker for in vivo oxidative stress.[1][3][4] This is particularly valuable in studies investigating diseases associated with oxidative damage, such as neurodegenerative disorders, diabetes, and atherosclerosis.[2][4]

Principle:

The protocol is based on the administration of L-phenylalanine, the precursor amino acid, to animal models. In the presence of hydroxyl radicals, L-phenylalanine is hydroxylated at the meta position of its aromatic ring, forming m-Tyrosine.[1][2] The subsequent quantification of m-Tyrosine in various tissues provides a measure of the extent of hydroxyl radical-mediated damage.

Quantitative Data Summary

The following tables summarize key quantitative data from representative studies.

Table 1: Animal Model and Dosing Information for Oxidative Stress Induction

Animal ModelStrainOxidative Stress InducerInducer Dosage & RouteL-Phenylalanine Dosage & RouteReference
RatWistarFerrous sulfate (B86663) + Ascorbic acid50 mg/kg + 200 mg/kg, i.p.100 mg/kg, i.p.Adapted from Ishimitsu et al. (1987)
RatSprague-DawleyGamma irradiation10 Gy, whole bodyNot administered (endogenous Phe)[1]
MouseC57BL/6MPTP20 mg/kg x 4, i.p.Not administered (endogenous Phe)[5]

Table 2: Representative m-Tyrosine Levels in Rat Tissues Following Oxidative Stress

TissueControl (nmol/g)Oxidative Stress (nmol/g)Fold IncreaseAnalytical MethodReference
Liver0.5 ± 0.12.5 ± 0.45.0HPLC with electrochemical detectionAdapted from Ishimitsu et al. (1987)
Kidney0.8 ± 0.24.2 ± 0.65.3HPLC with electrochemical detectionAdapted from Ishimitsu et al. (1987)
Brain0.2 ± 0.051.1 ± 0.25.5GC-MS[1]

Experimental Protocols

Protocol 1: Induction of Oxidative Stress and m-Tyrosine Formation in Rats

Objective: To induce oxidative stress in a rat model and measure the formation of m-Tyrosine from exogenously administered L-phenylalanine.

Materials:

  • Male Wistar rats (200-250 g)

  • L-Phenylalanine (Sigma-Aldrich)

  • Ferrous sulfate (FeSO₄·7H₂O) (Sigma-Aldrich)

  • L-Ascorbic acid (Sigma-Aldrich)

  • Saline solution (0.9% NaCl)

  • Anesthesia (e.g., isoflurane)

  • Homogenization buffer (e.g., 0.1 M perchloric acid)

  • High-Performance Liquid Chromatography (HPLC) system with an electrochemical detector

Procedure:

  • Animal Acclimation: Acclimate rats for at least one week under standard laboratory conditions (12-h light/dark cycle, ad libitum access to food and water).

  • Grouping: Divide animals into a control group and an experimental (oxidative stress) group.

  • L-Phenylalanine Administration: Dissolve L-phenylalanine in saline. Administer a dose of 100 mg/kg intraperitoneally (i.p.) to all animals.

  • Induction of Oxidative Stress:

    • Control Group: Administer saline (i.p.) 30 minutes after L-phenylalanine administration.

    • Experimental Group: Prepare a solution of ferrous sulfate (50 mg/kg) and ascorbic acid (200 mg/kg) in saline. Administer this solution (i.p.) 30 minutes after L-phenylalanine administration to induce Fenton-like reactions and generate hydroxyl radicals.

  • Tissue Collection: One hour after the administration of the oxidative stress-inducing agents, anesthetize the animals and perfuse them with ice-cold saline to remove blood from the tissues. Euthanize the animals and collect tissues of interest (e.g., liver, kidney, brain).

  • Sample Preparation:

    • Weigh the collected tissues and homogenize them in 5 volumes of ice-cold 0.1 M perchloric acid.

    • Centrifuge the homogenates at 10,000 x g for 10 minutes at 4°C.

    • Filter the supernatant through a 0.22 µm filter.

  • HPLC Analysis:

    • Analyze the filtered supernatant using an HPLC system with an electrochemical detector to quantify the levels of m-Tyrosine.

    • Use a standard curve of known m-Tyrosine concentrations for accurate quantification.

Visualizations

Experimental_Workflow cluster_preparation Preparation cluster_administration Administration cluster_analysis Analysis Animal_Acclimation Animal Acclimation (Wistar Rats) Grouping Grouping (Control & Experimental) Animal_Acclimation->Grouping L_Phe_Admin L-Phenylalanine Administration (100 mg/kg, i.p.) Grouping->L_Phe_Admin Oxidative_Stress_Induction Oxidative Stress Induction (FeSO4 + Ascorbic Acid, i.p.) L_Phe_Admin->Oxidative_Stress_Induction Experimental Group Saline_Admin Saline Administration (Control Group) L_Phe_Admin->Saline_Admin Control Group Tissue_Collection Tissue Collection (Liver, Kidney, Brain) Oxidative_Stress_Induction->Tissue_Collection Saline_Admin->Tissue_Collection Sample_Prep Sample Preparation (Homogenization & Centrifugation) Tissue_Collection->Sample_Prep HPLC_Analysis HPLC Analysis (m-Tyrosine Quantification) Sample_Prep->HPLC_Analysis

Caption: Experimental workflow for inducing and measuring m-Tyrosine formation.

Signaling_Pathway L_Phe L-Phenylalanine m_Tyr m-Tyrosine L_Phe->m_Tyr OH_radical Hydroxyl Radical (•OH) OH_radical->m_Tyr hydroxylates Biomarker Biomarker of Oxidative Damage m_Tyr->Biomarker serves as Oxidative_Stress Oxidative Stress (e.g., Fenton Reaction) Oxidative_Stress->OH_radical generates

Caption: Formation of m-Tyrosine from L-Phenylalanine via hydroxyl radical attack.

References

Application Note: Quantification of DL-m-Tyrosine in Biological Matrices using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive method for the quantification of DL-m-Tyrosine using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). m-Tyrosine, an isomer of the proteinogenic amino acid L-Tyrosine, is a significant biomarker for oxidative stress, implicated in various disease states and aging.[1][2] The accurate quantification of m-Tyrosine in biological samples such as plasma and urine is crucial for research in toxicology, disease pathology, and drug development. This document provides a comprehensive protocol for sample preparation, chromatographic separation, and mass spectrometric detection of this compound.

Introduction

m-Tyrosine is primarily formed through the hydroxylation of Phenylalanine by hydroxyl radicals under conditions of oxidative stress.[1] Unlike its isomers, o-Tyrosine and p-Tyrosine (L-Tyrosine), m-Tyrosine is not incorporated into proteins and its presence in biological fluids is a direct indicator of oxidative damage. Elevated levels of m-Tyrosine have been associated with various conditions, including atherosclerosis and age-related cataracts.[1] Consequently, the ability to accurately measure m-Tyrosine concentrations is of significant interest to researchers in a variety of fields.

Mass spectrometry-based methods, particularly LC-MS/MS, offer high sensitivity and specificity for the quantification of small molecules like m-Tyrosine in complex biological matrices.[3] This application note outlines a multiple reaction monitoring (MRM) based LC-MS/MS method for the reliable quantification of this compound.

Experimental Workflow

The overall experimental workflow for the quantification of this compound is depicted below.

This compound Quantification Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_analysis Data Analysis Biological_Sample Biological Sample (Plasma, Urine) Protein_Precipitation Protein Precipitation (e.g., Acetonitrile) Biological_Sample->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Collection Supernatant Collection Centrifugation->Supernatant_Collection Dilution Dilution with Internal Standard Supernatant_Collection->Dilution LC_Separation LC Separation (PFP Column) Dilution->LC_Separation ESI Electrospray Ionization (ESI+) LC_Separation->ESI MS_Detection Tandem MS Detection (MRM Mode) ESI->MS_Detection Peak_Integration Peak Integration MS_Detection->Peak_Integration Calibration_Curve Calibration Curve Generation Peak_Integration->Calibration_Curve Quantification Quantification of m-Tyrosine Calibration_Curve->Quantification

Figure 1: Experimental workflow for this compound quantification.

Experimental Protocols

Sample Preparation

A simple protein precipitation is employed for the extraction of this compound from biological matrices.

Materials:

  • Biological sample (e.g., human plasma, urine)

  • Acetonitrile (B52724), LC-MS grade

  • Internal Standard (IS) solution (e.g., this compound-d4)

  • Microcentrifuge tubes

  • Microcentrifuge

Protocol:

  • Pipette 100 µL of the biological sample into a microcentrifuge tube.

  • Add 300 µL of cold acetonitrile containing the internal standard to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 15,000 rpm for 15 minutes to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean tube.

  • The supernatant can be directly injected into the LC-MS/MS system or evaporated to dryness and reconstituted in the mobile phase.

Liquid Chromatography

Chromatographic separation of m-Tyrosine from its isomers (o- and p-Tyrosine) is critical and can be challenging. A pentafluorophenyl (PFP) column has been shown to provide successful resolution.

LC System: High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

ParameterRecommended Condition
Column Kinetex PFP (2.1 x 150 mm, 2.6 µm) or equivalent
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient Optimized for separation (e.g., 5-95% B over 10 minutes)
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Mass Spectrometry

A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is recommended for high sensitivity and specificity.

MS System: Triple quadrupole or high-resolution mass spectrometer.

ParameterRecommended Condition
Ionization Mode Electrospray Ionization (ESI), Positive
Detection Mode Multiple Reaction Monitoring (MRM)
Ion Spray Voltage To be optimized, typically ~5500 V
Source Temperature To be optimized, typically ~500°C
Collision Gas Nitrogen

MRM Transitions:

The following MRM transitions can be used for the quantification of m-Tyrosine and a suitable internal standard. The precursor ion for tyrosine is [M+H]+ at m/z 182.1. The product ions result from the loss of the carboxyl group (-COOH) and the amino group (-NH2).

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound 182.1136.1Optimized (e.g., 15)
182.1119.1Optimized (e.g., 25)
This compound-d4 (IS) 186.1140.1Optimized (e.g., 15)

Data Presentation

The following table summarizes hypothetical quantitative performance data for the described method. Actual values may vary depending on the specific instrumentation and experimental conditions.

ParameterExpected Value
Linear Range 1 - 1000 ng/mL
Correlation Coefficient (r²) > 0.99
Limit of Detection (LOD) 0.5 ng/mL
Limit of Quantification (LOQ) 1 ng/mL
Intra-day Precision (%CV) < 15%
Inter-day Precision (%CV) < 15%
Accuracy (%) 85 - 115%
Recovery (%) > 80%

Signaling Pathway and Formation of m-Tyrosine

m-Tyrosine is not synthesized through normal cellular enzymatic pathways but is a product of oxidative stress. The diagram below illustrates the formation of m-Tyrosine from Phenylalanine.

m-Tyrosine Formation Pathway Phenylalanine Phenylalanine m_Tyrosine m-Tyrosine Phenylalanine->m_Tyrosine Hydroxylation Hydroxyl_Radical Hydroxyl Radical (•OH) Hydroxyl_Radical->m_Tyrosine Oxidative_Stress Oxidative Stress Oxidative_Stress->Hydroxyl_Radical Analytical Method Logic cluster_separation Chromatographic Separation cluster_detection Mass Spectrometric Detection m_Tyrosine_Properties Unique Polarity and Structure of m-Tyrosine PFP_Column PFP Column Interaction m_Tyrosine_Properties->PFP_Column Isomer_Separation Separation from o- and p-Tyrosine PFP_Column->Isomer_Separation Specific_Mass Specific Mass-to-Charge Ratio (m/z 182.1) Isomer_Separation->Specific_Mass Elution into Mass Spectrometer Fragmentation Characteristic Fragmentation Pattern Specific_Mass->Fragmentation MRM_Detection Specific and Sensitive MRM Detection Fragmentation->MRM_Detection

References

Troubleshooting & Optimization

Navigating the Challenges of DL-m-Tyrosine Enantioselective Separation: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource to overcome the challenges associated with the enantioselective separation of DL-m-Tyrosine. This guide offers detailed troubleshooting advice, frequently asked questions (FAQs), and optimized experimental protocols to facilitate efficient and successful chiral separations.

The separation of m-Tyrosine enantiomers is a critical step in various pharmaceutical and research applications, as the biological activity of each enantiomer can differ significantly. However, achieving baseline resolution of these stereoisomers often presents considerable difficulty due to their similar physicochemical properties. This guide is designed to address the common hurdles encountered during these sensitive experiments.

Troubleshooting Guide: Common Issues and Solutions in HPLC Separation

High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is the most prevalent method for the enantioselective separation of amino acids.[1] This section addresses common problems encountered during the HPLC separation of this compound.

Problem Potential Cause Recommended Solution
Poor or No Resolution Inappropriate chiral stationary phase (CSP) selection.Select a CSP known to be effective for underivatized amino acids. Macrocyclic glycopeptide phases like teicoplanin-based columns (e.g., CHIROBIOTIC T) are often a good starting point.[2][3] Crown ether and polysaccharide-based CSPs can also be effective.[4][5]
Suboptimal mobile phase composition.Optimize the mobile phase by adjusting the organic modifier (methanol or acetonitrile) concentration and the pH. The pH of the mobile phase is crucial as it influences the ionization state of the analyte.[6]
Mobile phase pH is close to the pKa of m-Tyrosine.Adjust and buffer the mobile phase pH to be at least 2 units away from the pKa of the compound's ionizable functional group to ensure consistent ionization.
Peak Tailing Secondary interactions between the analyte and the stationary phase (e.g., silanol (B1196071) interactions).Use an end-capped column or add a competitive amine (e.g., triethylamine) to the mobile phase to block active silanol groups.[7]
Column overload.Reduce the sample concentration or injection volume.
Inadequate buffering of the mobile phase.Ensure the mobile phase is adequately buffered, especially when operating near the analyte's pKa. Increase buffer concentration if necessary.[7]
Peak Splitting or Shouldering Co-elution of two components.Inject a smaller sample volume to confirm if the split peak resolves into two distinct peaks. If so, optimize the mobile phase to improve separation.[8]
Column void or contamination at the column inlet.Reverse-flush the column. If the problem persists, the column may need to be replaced.[8][9] A blocked frit can also disrupt the flow path and cause peak splitting.[8]
Sample solvent incompatible with the mobile phase.Dissolve the sample in the initial mobile phase whenever possible to avoid peak distortion.
Inconsistent Retention Times Fluctuation in mobile phase composition.Ensure the mobile phase is thoroughly mixed and degassed. Use a high-quality pump to deliver a consistent flow rate.
Temperature variations.Use a column oven to maintain a constant temperature, as temperature can affect retention and selectivity.[10]
Column degradation.If retention times consistently decrease and peak shape deteriorates, the column may be nearing the end of its lifespan and require replacement.

Frequently Asked Questions (FAQs)

Q1: What is the most effective type of chiral stationary phase (CSP) for separating this compound?

A1: Macrocyclic glycopeptide-based CSPs, such as those containing teicoplanin (e.g., Astec CHIROBIOTIC T), are highly successful for the direct separation of underivatized amino acids like m-Tyrosine.[2][3] These CSPs have ionic groups and are compatible with both organic and aqueous mobile phases, making them ideal for polar and ionic compounds.[3] Crown ether-based CSPs are also particularly well-suited for separating D- and L-amino acid enantiomers.[5]

Q2: How does mobile phase pH affect the separation of this compound?

A2: The pH of the mobile phase is a critical parameter as it dictates the ionization state of the amino and carboxylic acid groups of m-Tyrosine. This, in turn, affects the interaction with the CSP. For effective separation, it is generally recommended to work at a pH that is at least two units away from the pKa of the analyte to ensure a consistent charge state.

Q3: Can I use derivatization to separate this compound enantiomers?

A3: Yes, indirect methods involving derivatization with a chiral reagent to form diastereomers are an option. These diastereomers can then be separated on a standard achiral stationary phase.[1] However, derivatization adds an extra step to the workflow, introduces potential for impurities, and can sometimes lead to racemization.[3] Direct analysis on a CSP is often preferred for its simplicity.[3]

Q4: What are typical starting conditions for method development for this compound separation?

A4: A good starting point would be a teicoplanin-based chiral column (e.g., CHIROBIOTIC T, 25 cm x 4.6 mm I.D.) with a mobile phase of water:methanol (B129727):formic acid.[3] The ratio of water to methanol can be varied to optimize retention and selectivity.

Q5: My resolution is still poor after optimizing the mobile phase. What else can I try?

A5: If mobile phase optimization is insufficient, consider trying a different class of CSP. The selectivity of CSPs can be complementary.[2] For instance, if a teicoplanin-based column does not provide adequate resolution, a crown ether or polysaccharide-based column might yield better results under the same mobile phase conditions. Also, consider adjusting the column temperature, as this can influence the thermodynamics of the chiral recognition process.[10]

Quantitative Data Summary

The following table summarizes typical chromatographic parameters for the separation of amino acid enantiomers on a CHIROBIOTIC T column, which can serve as a reference for method development for this compound.

Amino Acid Derivative Mobile Phase k1 (L-enantiomer) α (Separation Factor) Rs (Resolution)
m-Tyrosine, 3,5-DNBC4.451.321.43
m-Tyrosine, 3NBC2.211.342.00
m-Tyrosine, 4NBC6.211.241.42
PhenylalanineA2.234.424.40
PhenylalanineB1.483.075.60

Mobile Phase Codes:

  • A: Specific conditions not detailed in the source.

  • B: Specific conditions not detailed in the source.

  • C: Specific conditions not detailed in the source.

Data adapted from Sigma-Aldrich product literature.[2]

Detailed Experimental Protocols

Protocol 1: Chiral HPLC Separation of Underivatized this compound

This protocol is a general guideline for the direct enantioselective separation of this compound using a teicoplanin-based chiral stationary phase.

1. Materials and Equipment:

  • HPLC system with UV detector

  • Chiral column: Astec CHIROBIOTIC T, 25 cm x 4.6 mm I.D.[3]

  • This compound standard

  • HPLC-grade water, methanol, and formic acid

2. Mobile Phase Preparation:

  • Prepare a mobile phase consisting of a mixture of water, methanol, and formic acid. A typical starting composition could be 80:20:0.1 (v/v/v) water:methanol:formic acid.

  • Degas the mobile phase using sonication or vacuum filtration.

3. Chromatographic Conditions:

  • Flow rate: 1.0 mL/min

  • Column Temperature: 25 °C (can be varied for optimization)

  • Detection: UV at 275 nm

  • Injection Volume: 10 µL

4. Sample Preparation:

  • Prepare a stock solution of this compound in the mobile phase at a concentration of 1 mg/mL.

  • Dilute the stock solution to a working concentration of 0.1 mg/mL with the mobile phase.

  • Filter the sample through a 0.45 µm syringe filter before injection.

5. Analysis and Optimization:

  • Inject the standard solution and record the chromatogram.

  • If resolution is not optimal, systematically vary the percentage of methanol in the mobile phase. Enantioselectivity often increases with the concentration of the organic modifier.[3]

  • Adjust the concentration of formic acid to fine-tune the retention and peak shape.

Visualizing Experimental Workflows

HPLC Troubleshooting Workflow

G start Start: Poor Resolution of this compound check_csp Is the Chiral Stationary Phase (CSP) appropriate? start->check_csp select_csp Select a suitable CSP (e.g., CHIROBIOTIC T, Crown Ether) check_csp->select_csp No optimize_mp Optimize Mobile Phase check_csp->optimize_mp Yes select_csp->optimize_mp adjust_ph Adjust pH (2 units from pKa) optimize_mp->adjust_ph Check pH adjust_organic Vary organic modifier ratio (MeOH/ACN) optimize_mp->adjust_organic Check Solvent Ratio adjust_ph->adjust_organic check_peak_shape Assess Peak Shape (Tailing/Splitting) adjust_organic->check_peak_shape troubleshoot_tailing Troubleshoot Tailing (e.g., add TEA, reduce load) check_peak_shape->troubleshoot_tailing Tailing troubleshoot_splitting Troubleshoot Splitting (e.g., check for column void, sample solvent) check_peak_shape->troubleshoot_splitting Splitting end End: Successful Separation check_peak_shape->end Good troubleshoot_tailing->optimize_mp troubleshoot_splitting->optimize_mp

Caption: A logical workflow for troubleshooting poor enantioselective separation of this compound by HPLC.

General Method Development Workflow for Chiral Separation

G start Define Separation Goal for this compound lit_review Literature Review for Similar Compounds start->lit_review csp_selection Initial CSP Selection (e.g., Polysaccharide, Glycopeptide, Crown Ether) lit_review->csp_selection mp_screening Mobile Phase Screening (Reversed-phase, Polar Organic) csp_selection->mp_screening optimization Optimization of Key Parameters (pH, Organic Modifier, Temperature) mp_screening->optimization validation Method Validation (Robustness, Reproducibility) optimization->validation end Finalized Analytical Method validation->end

Caption: A systematic approach to developing a robust method for the chiral separation of this compound.

References

Technical Support Center: DL-m-Tyrosine Stability in Buffer Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of DL-m-Tyrosine in various buffer solutions. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound in aqueous solutions?

A1: this compound is a relatively stable amino acid in its solid form when stored in a cool, dry, and well-ventilated area.[1] In aqueous solutions, its stability is influenced by factors such as pH, temperature, and exposure to light and oxidizing agents. Generally, it is stable under normal temperatures and pressures.[1] Stock solutions are recommended to be stored at -80°C for up to 6 months or -20°C for up to 1 month to minimize degradation.[2]

Q2: How does pH affect the solubility and stability of this compound?

A2: The solubility of tyrosine derivatives is highly dependent on pH. This compound is poorly soluble in neutral pH ranges (approximately 3 to 8.5).[3] Its solubility significantly increases in acidic conditions (pH below 2) and basic conditions (pH above 9).[3] To prepare stock solutions, it is often dissolved in 0.1 M HCl or 0.1 M NaOH with the aid of warming and sonication. While extreme pH can improve solubility, it may also impact the stability of the molecule over time, making it crucial to assess stability under the specific pH conditions of your experiment.

Q3: Can I expect precipitation of this compound in my buffer solution?

A3: Precipitation is a common issue, especially in neutral buffers like Phosphate-Buffered Saline (PBS) at pH 7.4, due to the low aqueous solubility of this compound at this pH. If you observe precipitation, it is likely due to the concentration of this compound exceeding its solubility limit in that specific buffer at the given temperature.

Troubleshooting Guide

Issue 1: Precipitation of this compound upon addition to buffer.
  • Root Cause: The concentration of this compound is likely above its solubility limit in the chosen buffer and at the current temperature.

  • Solution:

    • Decrease Concentration: The simplest solution is to lower the concentration of this compound.

    • Adjust pH: If your experimental conditions allow, slightly adjusting the pH of the buffer towards the acidic or basic range can increase solubility.

    • Use a Co-solvent: For some applications, a small percentage of an organic solvent like DMSO can be used to increase solubility, although this compound has limited solubility in DMSO as well.

    • Prepare a Concentrated Stock in Acid/Base: Prepare a high-concentration stock solution in 0.1 M HCl or 0.1 M NaOH and then dilute it to the final concentration in your buffer. Be aware that this will slightly alter the pH of your final solution.

Issue 2: Suspected degradation of this compound during an experiment.
  • Root Cause: Degradation can be induced by factors like elevated temperature, prolonged exposure to light, or the presence of oxidizing agents in the medium. The side chains of tyrosine residues are susceptible to oxidation.

  • Solution:

    • Control Temperature: Perform experiments at a controlled and, if possible, lower temperature.

    • Protect from Light: Store solutions in amber vials or protect them from light, as photo-induced degradation can occur.

    • Use Freshly Prepared Solutions: Prepare this compound solutions immediately before use to minimize the opportunity for degradation.

    • Degassing Buffers: If oxidative degradation is suspected, de-gas the buffer solution to remove dissolved oxygen.

    • Stability-Indicating Analysis: Use an analytical technique like High-Performance Liquid Chromatography (HPLC) to quantify the amount of this compound remaining and to detect the presence of any degradation products.

Stability Data Summary

While specific quantitative stability data for this compound in different buffers is not extensively available in peer-reviewed literature, the following table summarizes the expected solubility, which is a key factor for maintaining a stable solution.

Buffer SystemTypical pHThis compound Solubility (at 25°C)Expected Stability Considerations
Citrate Buffer3.0 - 6.2Low to Moderate (solubility increases at lower pH)Good chemical stability is expected, but precipitation is likely at higher concentrations and pH values approaching neutral.
Phosphate-Buffered Saline (PBS)~7.4Very Low (~0.45 mg/mL for L-Tyrosine)High risk of precipitation. Chemical degradation can be accelerated by photo-oxidation.
TRIS Buffer7.0 - 9.0Low to Moderate (solubility increases at higher pH)At pH values above 9, solubility is enhanced. The solution may be more susceptible to oxidative degradation at alkaline pH.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution
  • Weigh the desired amount of this compound powder.

  • To solubilize, add 0.1 M HCl for an acidic stock or 0.1 M NaOH for a basic stock solution. For example, to prepare a 5 mg/mL stock, use 0.1 M HCl.

  • Gently warm the solution and use an ultrasonic bath to aid dissolution.

  • Once fully dissolved, allow the solution to return to room temperature.

  • Sterile filter the solution through a 0.22 µm filter if required for cell culture applications.

  • Store the stock solution at -20°C for short-term (up to 1 month) or -80°C for long-term storage (up to 6 months).

Protocol 2: Stability Assessment of this compound using HPLC

This protocol outlines a general procedure for a forced degradation study to assess stability.

  • Solution Preparation: Prepare solutions of this compound in the buffers of interest (e.g., PBS pH 7.4, TRIS pH 8.0, Citrate pH 5.0) at the desired concentration.

  • Stress Conditions: Expose the solutions to various stress conditions:

    • Acid Hydrolysis: Add 1 M HCl and incubate at 60°C.

    • Base Hydrolysis: Add 1 M NaOH and incubate at 60°C.

    • Oxidation: Add 3% H₂O₂ and store at room temperature.

    • Thermal Degradation: Incubate at 60°C.

    • Photostability: Expose to light according to ICH Q1B guidelines.

  • Time Points: Collect samples at initial (t=0) and subsequent time points (e.g., 2, 4, 8, 24, 48 hours).

  • Sample Preparation: Neutralize acidic and basic samples before injection. Dilute samples as necessary with the mobile phase.

  • HPLC Analysis: Analyze the samples using a stability-indicating HPLC method.

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

    • Mobile Phase: A gradient of a buffered aqueous phase (e.g., 0.01 M phosphate (B84403) buffer at pH 3.0) and an organic solvent (e.g., acetonitrile (B52724) or methanol).

    • Detection: UV detection at a wavelength where this compound has significant absorbance (e.g., 275 nm).

    • Quantification: Calculate the percentage of this compound remaining at each time point relative to the initial concentration. Monitor for the appearance of new peaks, which indicate degradation products.

Visualizations

experimental_workflow Experimental Workflow for this compound Stability Testing cluster_prep Preparation cluster_stress Forced Degradation cluster_analysis Analysis prep_stock Prepare Stock Solution (e.g., in 0.1M HCl) prep_buffer Prepare Buffer Solutions (PBS, TRIS, Citrate) prep_final Dilute Stock into Buffers stress_acid Acid (HCl, Heat) prep_final->stress_acid Expose to Stress Conditions stress_base Base (NaOH, Heat) prep_final->stress_base Expose to Stress Conditions stress_ox Oxidation (H2O2) prep_final->stress_ox Expose to Stress Conditions stress_photo Photostability (Light Exposure) prep_final->stress_photo Expose to Stress Conditions sampling Sample at Time Points (0, 2, 4, 8, 24h) stress_acid->sampling stress_base->sampling stress_ox->sampling stress_photo->sampling hplc HPLC Analysis (C18 Column) sampling->hplc data Data Interpretation (% Remaining, Degradants) hplc->data

Workflow for assessing this compound stability.

troubleshooting_logic Troubleshooting Logic for this compound Solutions cluster_precipitation Precipitation Issue cluster_degradation Degradation Suspected start Issue Encountered with This compound Solution check_conc Is concentration too high for neutral pH? start->check_conc Precipitate Observed check_conditions Was solution exposed to light, heat, or oxidants? start->check_conditions Loss of Activity or Appearance Change sol_decrease_conc Lower the concentration check_conc->sol_decrease_conc Yes sol_adjust_ph Adjust pH (if possible) check_conc->sol_adjust_ph Yes sol_use_stock Use acidic/basic stock and dilute check_conc->sol_use_stock Yes sol_protect Protect from light/heat check_conditions->sol_protect Yes sol_fresh Use freshly made solutions check_conditions->sol_fresh Yes sol_analyze Confirm with HPLC check_conditions->sol_analyze Yes

Troubleshooting decision tree for this compound.

References

Troubleshooting DL-m-Tyrosine detection in complex biological matrices.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of DL-m-Tyrosine in complex biological matrices. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance for common challenges encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges when analyzing this compound in biological samples like plasma or urine?

The primary challenges in analyzing this compound in complex biological matrices include:

  • Matrix Effects: Components of the biological sample (salts, phospholipids, endogenous metabolites) can interfere with the ionization of this compound in the mass spectrometer, leading to ion suppression or enhancement and, consequently, inaccurate quantification.[1]

  • Low Recovery: this compound can be lost during sample preparation steps like protein precipitation and solid-phase extraction (SPE), resulting in underestimation of its concentration.

  • Poor Chromatographic Resolution: Achieving baseline separation of D- and L-m-Tyrosine enantiomers, as well as separation from other interfering compounds, can be difficult. This requires specialized chiral columns or derivatization strategies.[2][3]

  • Analyte Stability: this compound may degrade during sample collection, storage, and processing. Factors like temperature, pH, and exposure to light can influence its stability.[4][5]

  • Low Endogenous Concentrations: Detecting and accurately quantifying low physiological or pathological concentrations of m-Tyrosine requires highly sensitive analytical methods.

Q2: How can I minimize matrix effects in my LC-MS/MS analysis?

Minimizing matrix effects is crucial for accurate quantification. Here are several strategies:

  • Optimize Sample Preparation: Employ rigorous sample cleanup procedures to remove interfering matrix components. Techniques like protein precipitation followed by solid-phase extraction (SPE) are effective.

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for m-Tyrosine will co-elute and experience similar matrix effects as the analyte, allowing for accurate ratiometric quantification.

  • Chromatographic Separation: Modify your HPLC gradient to better separate this compound from co-eluting matrix components.

  • Sample Dilution: Diluting the sample can reduce the concentration of interfering matrix components, thereby mitigating their effect on ionization.

  • Derivatization: Chemically modifying this compound can alter its chromatographic properties, potentially shifting its elution to a cleaner region of the chromatogram and improving ionization efficiency.

Q3: What type of HPLC column is recommended for separating D- and L-m-Tyrosine?

For the chiral separation of underivatized D- and L-amino acids, macrocyclic glycopeptide-based chiral stationary phases (CSPs) are highly effective. The Astec CHIROBIOTIC T column, which utilizes teicoplanin as the chiral selector, is a recommended option. These columns are compatible with a range of mobile phases and can resolve enantiomers without the need for derivatization.

Q4: How should I store my biological samples to ensure the stability of this compound?

To ensure the stability of this compound in biological samples:

  • Temperature: For long-term storage, it is recommended to keep plasma and serum samples at -70°C or -80°C. For shorter durations, 4°C or -20°C may be adequate, but stability should be verified.

  • Freeze-Thaw Cycles: Minimize the number of freeze-thaw cycles by aliquoting samples into single-use vials before freezing.

  • Light Exposure: Protect samples from light to prevent potential photodegradation.

  • pH: Maintain a neutral or slightly acidic pH during storage, as extreme pH values can promote degradation.

Troubleshooting Guides

Issue 1: Low or No this compound Signal in LC-MS/MS

This is a common issue that can arise from problems in sample preparation or the analytical instrumentation.

Troubleshooting Workflow

start Low/No Signal check_ms Check MS Performance (Infuse Standard) start->check_ms ms_ok MS OK? check_ms->ms_ok clean_ms Clean Ion Source, Optics, and Calibrate ms_ok->clean_ms No check_lc Check LC Performance (Column Pressure, Peak Shape) ms_ok->check_lc Yes clean_ms->check_ms lc_ok LC OK? check_lc->lc_ok troubleshoot_lc Troubleshoot LC (Check for leaks, blockages, replace column) lc_ok->troubleshoot_lc No check_sample_prep Evaluate Sample Prep (Spike pre-extraction) lc_ok->check_sample_prep Yes troubleshoot_lc->check_lc recovery_ok Good Recovery? check_sample_prep->recovery_ok optimize_prep Optimize Sample Prep (Different SPE sorbent, milder elution) check_sample_prep->optimize_prep No check_stability Investigate Analyte Stability (Degradation) recovery_ok->check_stability No recovery_ok->check_stability Yes, but still low signal optimize_prep->check_sample_prep

Caption: Troubleshooting logic for low or no this compound signal.

Possible Causes and Solutions

Possible Cause Recommended Solution
Mass Spectrometer Contamination The ion source, curtain plate, or ion optics may be dirty. Clean the front-end components of the mass spectrometer according to the manufacturer's instructions.
Inefficient Ionization Optimize ion source parameters such as spray voltage, gas flows, and temperature. Ensure the mobile phase is compatible with the ionization mode (e.g., ESI positive).
Poor Analyte Recovery Your sample preparation method may not be efficient. To test this, spike a known amount of this compound into a blank matrix before extraction and compare the result to a post-extraction spike. If recovery is low, consider a different SPE sorbent or a gentler elution solvent.
Analyte Degradation This compound may be degrading during sample handling. Ensure samples are kept on ice during processing and minimize exposure to light and extreme pH. Consider adding an antioxidant if oxidative degradation is suspected.
LC Column Issues The column may be clogged or degraded. Try flushing the column or replacing it with a new one. Ensure the mobile phase is appropriate for the column.
Issue 2: Poor Reproducibility and High Variability in Quantification

Inconsistent results across samples are often linked to matrix effects and inconsistencies in sample preparation.

Troubleshooting Workflow

start High Variability use_is Using SIL-IS? start->use_is is_no Implement a Stable Isotope-Labeled Internal Standard use_is->is_no No is_yes Assess Matrix Effect (Post-extraction spike) use_is->is_yes Yes is_no->start matrix_effect Significant Matrix Effect? is_yes->matrix_effect improve_cleanup Improve Sample Cleanup (e.g., SPE, LLE) matrix_effect->improve_cleanup Yes check_chromatography Review Chromatography (Peak shape, retention time) matrix_effect->check_chromatography No improve_cleanup->is_yes chrom_ok Consistent RT & Shape? check_chromatography->chrom_ok optimize_lc Optimize LC Method (Gradient, flow rate) chrom_ok->optimize_lc No review_prep Review Sample Prep for Consistency chrom_ok->review_prep Yes optimize_lc->check_chromatography

Caption: Troubleshooting logic for high variability in quantification.

Quantitative Assessment of Matrix Effects

To quantify matrix effects, the Matrix Effect Factor (MEF) can be calculated. This involves comparing the peak area of an analyte in a post-extraction spiked sample to the peak area of the analyte in a clean solvent.

Set Description
A Standard solution of this compound in a clean solvent (e.g., mobile phase).
B Blank matrix extract spiked with the same concentration of this compound after the extraction process.

MEF (%) = (Peak Area of Set B / Peak Area of Set A) * 100

MEF Value Interpretation
100% No matrix effect.
< 100% Ion suppression.
> 100% Ion enhancement.

Solutions for High Variability

Problem Recommended Solution
Variable Matrix Effects Implement a more effective sample cleanup. Solid-phase extraction (SPE) is generally more effective at removing interferences than simple protein precipitation.
Inconsistent Sample Preparation Automate sample preparation steps where possible to reduce human error. Ensure precise and consistent pipetting and timing for all steps.
Unstable Internal Standard Verify the stability of your internal standard under the same conditions as your analyte.
Shifting Retention Times Inconsistent retention times can lead to inaccurate integration. Ensure the column is properly equilibrated before each injection and that the mobile phase composition is stable.

Key Experimental Protocols

Protocol 1: Protein Precipitation of Plasma Samples

This protocol is a common first step to remove the bulk of proteins from plasma or serum samples.

Experimental Workflow

start Start: Plasma Sample add_is Add Internal Standard Solution start->add_is add_solvent Add Cold Acetonitrile (3:1 v/v) add_is->add_solvent vortex Vortex to Mix add_solvent->vortex incubate Incubate at 4°C (30 min) vortex->incubate centrifuge Centrifuge (20,000 x g, 10 min, 4°C) incubate->centrifuge collect Collect Supernatant centrifuge->collect end Proceed to SPE or Direct Injection collect->end

Caption: Workflow for protein precipitation of plasma samples.

Detailed Steps:

  • Thaw plasma or serum samples on ice.

  • To a 100 µL aliquot of the sample in a clean microcentrifuge tube, add 10 µL of the internal standard solution.

  • Add 300 µL of cold acetonitrile.

  • Vortex the mixture thoroughly for 30 seconds to ensure complete mixing and protein denaturation.

  • Incubate the samples at 4°C for 30 minutes to facilitate further protein precipitation.

  • Centrifuge the tubes at 20,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a new tube, being cautious not to disturb the protein pellet.

  • The supernatant can now be further purified by SPE or prepared for direct injection into the LC-MS/MS system.

Protocol 2: Solid-Phase Extraction (SPE) of this compound from Urine

This protocol is designed to clean up urine samples after an initial dilution. A strong cation exchange (SCX) cartridge is often suitable for amino acids.

Experimental Workflow

start Start: Urine Sample preprocess Dilute Urine (1:1 with water), Acidify with Formic Acid start->preprocess condition Condition SCX Cartridge (Methanol, then Water) preprocess->condition load Load Sample condition->load wash Wash Cartridge (2% Formic Acid, then Methanol) load->wash elute Elute this compound (5% NH4OH in Methanol) wash->elute dry Evaporate to Dryness elute->dry reconstitute Reconstitute in Mobile Phase dry->reconstitute end Analyze by LC-MS/MS reconstitute->end

Caption: Workflow for Solid-Phase Extraction of this compound.

Detailed Steps:

  • Thaw urine samples and centrifuge to remove particulates.

  • Dilute the urine 1:1 with ultrapure water and acidify to pH ~3-4 with formic acid.

  • Condition the SPE Cartridge: Condition a strong cation exchange (SCX) cartridge (e.g., 500 mg, 6 mL) by passing 6 mL of methanol (B129727) followed by 6 mL of water.

  • Load the Sample: Load the pre-treated urine sample onto the conditioned cartridge.

  • Wash the Cartridge: Wash the cartridge with 6 mL of 2% formic acid in water to remove neutral and acidic interferences, followed by 6 mL of methanol to remove non-polar interferences.

  • Elute the Analyte: Elute this compound from the cartridge using 6 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol into a clean collection tube.

  • Dry and Reconstitute: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.

By following these guidelines and protocols, researchers can effectively troubleshoot and optimize their methods for the accurate and reproducible detection of this compound in complex biological matrices.

References

How to increase the yield of DL-m-Tyrosine synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for DL-m-Tyrosine synthesis. This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting information, frequently asked questions, and optimized protocols to enhance synthesis yield and purity.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing this compound?

A1: this compound can be synthesized through several routes, primarily categorized as chemical synthesis and chemo-enzymatic methods.

  • Chemical Synthesis: The most common method is the Strecker synthesis, which produces a racemic (DL) mixture of the amino acid from m-hydroxybenzaldehyde.[1][2] This method is robust and utilizes readily available starting materials.

  • Enzymatic/Chemo-enzymatic Methods: These routes often involve the kinetic resolution of a racemic mixture, such as N-acyl-DL-m-Tyrosine, using specific enzymes like acylases.[3][4] While this separates the D and L isomers rather than producing the DL-mixture directly, it is a key strategy for obtaining enantiomerically pure m-Tyrosine and can be part of a process where the undesired isomer is racemized and recycled to improve overall yield.

Q2: Which factors most critically impact the yield in a Strecker synthesis of this compound?

A2: The Strecker synthesis involves two main stages: the formation of an α-aminonitrile and its subsequent hydrolysis.[2] Key factors impacting yield include:

  • Purity of Starting Materials: Using pure m-hydroxybenzaldehyde is crucial as impurities can lead to side reactions.

  • Reaction Conditions for Imine Formation: The equilibrium between the aldehyde and the imine intermediate must be managed. Temperature, pH, and the efficient removal of water can drive the reaction forward.

  • Cyanide Source and Addition: The choice between using hazardous HCN gas versus safer cyanide salts (e.g., NaCN, KCN) and the rate of addition can affect the formation of the α-aminonitrile and minimize side reactions.

  • Hydrolysis Conditions: The final hydrolysis step requires careful control of acid/base concentration and temperature to ensure complete conversion of the nitrile to a carboxylic acid without degrading the product.

Q3: What are common side reactions that can lower the yield of this compound?

A3: During a Strecker synthesis, several side reactions can occur:

  • Cannizzaro Reaction: Aldehydes without alpha-hydrogens, like m-hydroxybenzaldehyde, can disproportionate in the presence of a strong base.

  • Polymerization: Aldehydes can polymerize under certain acidic or basic conditions.

  • Cyanohydrin Formation: The aldehyde can react with the cyanide source to form a cyanohydrin, which may not efficiently convert to the desired aminonitrile.

  • Incomplete Hydrolysis: The α-aminonitrile may only be partially hydrolyzed to an α-aminoamide instead of the desired α-amino acid, requiring more forcing conditions.

Q4: Can microbial fermentation be used to produce m-Tyrosine?

A4: While microbial fermentation is a highly effective method for producing L-p-Tyrosine (the common isomer), with reported titers up to 92.5 g/L, its application for direct production of m-Tyrosine is less common. It would require significant metabolic engineering to redirect the cell's machinery. A more practical approach is the enzymatic conversion of a suitable precursor.

Troubleshooting Guides

Guide 1: Strecker Synthesis of this compound

This guide addresses common issues encountered during the chemical synthesis of this compound.

Symptom / Question Possible Cause Recommended Action
Why is my α-aminonitrile yield low? 1. Incomplete Imine Formation: Water produced during imine formation shifts the equilibrium back towards the aldehyde. 2. Suboptimal pH: The reaction requires a mildly acidic pH to protonate the aldehyde, but a high concentration of free ammonia (B1221849) for nucleophilic attack. 3. Side Reactions: The starting aldehyde may be undergoing polymerization or other side reactions.1. Add a dehydrating agent (e.g., MgSO₄) or use a Dean-Stark apparatus to remove water. 2. Use an ammonium (B1175870) salt like NH₄Cl to provide both ammonia and a slight acidity. Buffer the reaction if necessary. 3. Ensure the reaction is performed at the recommended temperature and that the aldehyde is added slowly to the reaction mixture.
Why is the final this compound yield poor after hydrolysis? 1. Incomplete Hydrolysis: The nitrile group is stable and requires harsh conditions (strong acid or base and heat) to hydrolyze completely. 2. Product Degradation: The aromatic ring or amino acid structure may degrade under excessively harsh hydrolysis conditions (e.g., high temperatures for prolonged periods). 3. Difficult Isolation: The product may be highly soluble in the aqueous workup solution, leading to losses during extraction or crystallization.1. Increase the reaction time, temperature, or concentration of the acid/base. Monitor the reaction progress using TLC or HPLC. 2. Optimize for the mildest conditions that still achieve full conversion. Test different acids (e.g., HCl vs. H₂SO₄). 3. Adjust the pH to the isoelectric point of m-Tyrosine to minimize its solubility before filtration. Use techniques like ion-exchange chromatography for purification.
My final product is impure. What are the likely contaminants? 1. Unreacted Starting Material: Incomplete reaction of m-hydroxybenzaldehyde. 2. Intermediate α-aminoamide: Partial hydrolysis of the α-aminonitrile. 3. O-acetylated byproduct: If acetic anhydride (B1165640) is used in a related synthesis, the phenolic hydroxyl group can be acylated.1. Improve reaction conditions to drive the synthesis to completion. Purify the final product by recrystallization. 2. Re-subject the product to harsher hydrolysis conditions. 3. Use a protecting group strategy for the phenolic hydroxyl if it proves problematic, or use milder acylation conditions.
Guide 2: Enzymatic Resolution of N-acyl-DL-m-Tyrosine

This guide is for users employing an enzymatic step to resolve a racemic mixture, a common strategy in producing specific isomers which can be adapted to increase the overall yield of a target isomer through racemization and recycling.

Symptom / Question Possible Cause Recommended Action
Why is the enzyme activity low or nonexistent? 1. Incorrect pH or Temperature: Enzymes have optimal pH and temperature ranges for activity. 2. Enzyme Denaturation: Presence of organic solvents or extreme conditions may have denatured the enzyme. 3. Missing Cofactors: Some enzymes require specific cofactors to function.1. Calibrate your pH meter and ensure the reaction buffer is at the optimal pH for the specific acylase used. Perform the reaction in a temperature-controlled water bath. 2. Minimize exposure to organic solvents. If a co-solvent is necessary, choose one known to be compatible with the enzyme. 3. Check the literature for the specific enzyme's cofactor requirements and add them to the reaction mixture.
Why is the resolution incomplete (low enantiomeric excess)? 1. Insufficient Reaction Time: The reaction may not have reached equilibrium or completion. 2. Substrate/Product Inhibition: High concentrations of the substrate or the product can inhibit enzyme activity. 3. Poor Enzyme Selectivity: The chosen enzyme may not have high stereoselectivity for the m-Tyrosine derivative.1. Monitor the reaction over time to determine the optimal endpoint. 2. Control the substrate concentration. If possible, remove the product as it is formed. 3. Screen different commercially available acylases or hydrolases to find one with higher selectivity for your substrate.

Experimental Protocols

Protocol 1: Generalized Strecker Synthesis of this compound

This protocol is a representative procedure based on the classical Strecker synthesis.

  • Imine Formation:

    • In a well-ventilated fume hood, dissolve 50 mmol of ammonium chloride (NH₄Cl) in 50 mL of aqueous ammonia.

    • Cool the solution in an ice bath and slowly add 50 mmol of m-hydroxybenzaldehyde with stirring.

    • Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

  • α-Aminonitrile Synthesis:

    • Prepare a solution of 55 mmol of sodium cyanide (NaCN) in 20 mL of cold water. Caution: Cyanide is extremely toxic.

    • Add the NaCN solution dropwise to the reaction mixture over 30 minutes, keeping the temperature below 10°C.

    • After the addition is complete, allow the reaction to stir at room temperature overnight. The α-aminonitrile may precipitate.

  • Hydrolysis:

    • Carefully add 50 mL of concentrated hydrochloric acid to the reaction mixture.

    • Heat the mixture to reflux (approx. 100-110°C) for 4-6 hours until ammonia evolution ceases. This step should be monitored for completion by TLC or HPLC.

    • Cool the solution and filter off any solid impurities.

  • Isolation and Purification:

    • Neutralize the filtrate with a base (e.g., ammonium hydroxide) to the isoelectric point of m-Tyrosine (approx. pH 5.5-6.0).

    • The crude this compound will precipitate. Cool the mixture in an ice bath to maximize precipitation.

    • Collect the solid product by vacuum filtration and wash with cold water, followed by cold ethanol.

    • Recrystallize the crude product from hot water to obtain pure this compound.

Protocol 2: Enzymatic Kinetic Resolution of N-acyl-DL-m-Tyrosine

This protocol describes a general method for separating D and L isomers, which is key to high-yield synthesis of a single enantiomer.

  • Substrate Preparation:

    • Prepare N-acyl-DL-m-Tyrosine (e.g., N-acetyl-DL-m-Tyrosine) using a standard acylation procedure with acetic anhydride.

  • Enzymatic Hydrolysis:

    • Suspend 20 mmol of N-acyl-DL-m-Tyrosine in 100 mL of a suitable buffer (e.g., 0.1 M phosphate (B84403) buffer, pH 7.5).

    • Add a commercially available L-aminoacylase (or D-aminoacylase, depending on the desired product). The optimal enzyme loading should be determined experimentally.

    • Incubate the mixture at the enzyme's optimal temperature (e.g., 37°C) with gentle stirring.

    • Monitor the reaction for the formation of the free amino acid. The reaction is complete when approximately 50% of the starting material is hydrolyzed.

  • Product Separation:

    • Stop the reaction by acidifying the mixture to pH ~2 with HCl. This will precipitate the unreacted N-acyl-m-Tyrosine isomer.

    • Filter the mixture to collect the solid N-acyl-m-Tyrosine.

    • The filtrate contains the desired free L-m-Tyrosine (or D-m-Tyrosine). Adjust the pH of the filtrate to the isoelectric point to crystallize the free amino acid.

    • Filter to collect the pure m-Tyrosine isomer. The enantiomeric excess (ee) should be determined using chiral HPLC.

Data Summary

Table 1: Comparison of Synthesis Strategies for Tyrosine Isomers
Method Target Product Reported Yield Advantages Disadvantages
Strecker Synthesis DL-Amino Acids40-60% (Radiolabeled Tyr)Uses inexpensive starting materials; versatile for many amino acids.Produces a racemic mixture; uses highly toxic cyanide.
Enzymatic Cascade L-Tyr Derivatives81-98%High yield and enantioselectivity; environmentally friendly.Requires specific enzymes; may not be cost-effective for all scales.
Enzymatic Resolution D- or L-Tyr>88% (D-Tyr from DL)High optical purity (>99.5% ee); can be used for industrial production.Requires a separate resolution step; maximum yield of a single isomer is 50% without racemization/recycling.
Microbial Fermentation L-p-Tyrosineup to 92.5 g/L (titer)Sustainable; produces the natural L-isomer directly.Requires extensive strain development and optimization; less common for m-isomers.

Visualizations

Strecker_Synthesis_Workflow Workflow for Strecker Synthesis of this compound Start m-Hydroxy- benzaldehyde Imine Imine Intermediate Start->Imine Reagent1 NH4Cl / NH3 Reagent1->Imine Aminonitrile α-Aminonitrile Imine->Aminonitrile Reagent2 NaCN / KCN Reagent2->Aminonitrile Hydrolysis Hydrolysis Aminonitrile->Hydrolysis Reagent3 H3O+ / Heat Reagent3->Hydrolysis Product Crude this compound Hydrolysis->Product Purify Neutralization & Recrystallization Product->Purify Final Pure this compound Purify->Final

Caption: A logical workflow illustrating the key stages of the Strecker synthesis.

Enzymatic_Resolution_Workflow Workflow for Enzymatic Kinetic Resolution Start N-acyl-DL-m-Tyrosine Reaction Selective Hydrolysis Start->Reaction Enzyme L-Aminoacylase (or D-Aminoacylase) Enzyme->Reaction Mixture Mixture: L-m-Tyrosine & N-acyl-D-m-Tyrosine Reaction->Mixture Separation Acidification & Filtration Mixture->Separation Product1 Pure L-m-Tyrosine (in filtrate) Separation->Product1 Product2 N-acyl-D-m-Tyrosine (solid) Separation->Product2 Recycle Racemization & Recycling (Optional) Product2->Recycle Recycle->Start

Caption: Process flow for separating enantiomers using enzymatic resolution.

Troubleshooting_Tree Troubleshooting Logic for Low Synthesis Yield q1 Is the yield low in the first step (e.g., aminonitrile formation)? q2 Is the final product impure? q1->q2 No a1_yes Check starting material purity. Optimize reaction conditions (pH, Temp). Ensure removal of byproducts (e.g., H2O). q1->a1_yes Yes q3 Is the final yield low despite good intermediate conversion? q2->q3 No a2_yes Identify impurities (TLC, HPLC, NMR). Optimize purification (recrystallization solvent, pH). q2->a2_yes Yes a3_yes Review hydrolysis conditions (time, temp). Check for product degradation. Optimize product isolation (pH, extraction). q3->a3_yes Yes a1_no Proceed to analyze the next step. a2_no Purity is good, but mass is low.

Caption: A decision tree to guide troubleshooting efforts for low-yield issues.

References

Technical Support Center: Overcoming Challenges with DL-m-Tyrosine in Cell Culture Media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to address and overcome common issues encountered when using DL-m-Tyrosine in cell culture media. Here you will find comprehensive troubleshooting guides and frequently asked questions (FAQs) to ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it differ from L-Tyrosine?

L-Tyrosine is a naturally occurring proteinogenic amino acid essential for cell growth and protein synthesis.[1] this compound, on the other hand, is a racemic mixture containing both the D and L isomers of meta-Tyrosine, a non-proteinogenic isomer of L-Tyrosine.[1] In cell culture, the key difference lies in their biological effects. While L-Tyrosine is a vital nutrient, m-Tyrosine is a marker of oxidative stress and can be toxic to cells.[1]

Q2: What are the primary issues associated with using this compound in cell culture?

The primary issues with this compound are its inherent cytotoxicity and its potential to be misincorporated into proteins. The presence of m-Tyrosine can lead to:

  • Reduced Cell Viability and Growth Inhibition: m-Tyrosine can be toxic to various cell lines, leading to decreased proliferation and cell death.

  • Protein Misfolding and Dysfunction: m-Tyrosine can be mistakenly incorporated into newly synthesized proteins in place of L-Phenylalanine. This leads to altered protein structure and function, which can trigger cellular stress responses.

  • Altered Cellular Metabolism: The presence of m-Tyrosine can disrupt normal amino acid metabolism and other cellular processes.

Q3: Why is L-Tyrosine itself often problematic in cell culture media preparation?

The main challenge with L-Tyrosine is its very low solubility in aqueous solutions at neutral pH, typically less than 0.5 g/L. This poor solubility can lead to precipitation in cell culture media, especially in concentrated feed solutions required for high-density cultures. To overcome this, L-Tyrosine is often dissolved in solutions with extreme pH (either highly acidic or alkaline), which can introduce risks of pH spikes and salt imbalances in the bioreactor.

Q4: What are the recommended alternatives to overcome L-Tyrosine solubility issues?

To address the poor solubility of L-Tyrosine, several highly soluble alternatives are available:

  • Dipeptides: Chemically coupling L-Tyrosine with another amino acid, such as glycine (B1666218) or alanine, forms dipeptides like Glycyl-L-Tyrosine (cQrex® GY) or L-Alanyl-L-Tyrosine (cQrex® AY). These dipeptides are significantly more soluble at neutral pH.

  • Chemically Modified Tyrosine: Phospho-L-Tyrosine disodium (B8443419) salt is another highly soluble derivative that can be used in neutral pH, concentrated feed media.

  • L-Tyrosine Disodium Salt Dihydrate: This salt form of L-Tyrosine offers much better solubility compared to the free amino acid.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Precipitation in Media Exceeding the solubility limit of L-Tyrosine at neutral pH.- Use a highly soluble L-Tyrosine alternative like a dipeptide (e.g., Glycyl-L-Tyrosine) or phospho-L-Tyrosine.- If using L-Tyrosine, prepare a concentrated stock solution at an alkaline pH (e.g., pH >9) and add it carefully to the media, monitoring the final pH.
Temperature fluctuations causing salts to fall out of solution.- Avoid repeated freeze-thaw cycles of media and supplements.- When preparing media from concentrated stocks, allow components to reach room temperature before mixing.
Decreased Cell Viability or Growth Toxicity from m-Tyrosine.- If your intention is not to study the effects of m-Tyrosine, ensure you are using pure L-Tyrosine and not a this compound mixture.- If m-Tyrosine is present as an impurity, consider using a higher purity grade of L-Tyrosine.
Insufficient L-Tyrosine supply due to precipitation.- Switch to a soluble L-Tyrosine dipeptide to ensure consistent availability of this critical amino acid.
Inconsistent Experimental Results Variability in the preparation of L-Tyrosine solutions.- Standardize the protocol for preparing L-Tyrosine stock solutions, paying close attention to pH and final concentration.- Use a commercially available, highly soluble, and stable tyrosine dipeptide for better consistency.
Misincorporation of m-Tyrosine into proteins, leading to unpredictable cellular behavior.- Avoid using this compound unless it is the specific compound of interest for your study.

Quantitative Data Summary

Table 1: Solubility of L-Tyrosine and its Derivatives

CompoundSolubility in Water (at neutral pH)Key Advantages
L-Tyrosine< 0.5 g/LLow cost.
L-Tyrosine Disodium Salt Dihydrate100 g/LHigher solubility than L-Tyrosine.
Glycyl-L-Tyrosine (Dipeptide)Up to 50 times more soluble than L-Tyrosine.High solubility at neutral pH, stable.
Phospho-L-Tyrosine Disodium Salt53 g/LExcellent solubility in concentrated feeds at neutral pH.

Table 2: Effect of m-Tyrosine on Cell Proliferation

Cell Linem-Tyrosine ConcentrationEffect on Colony FormationReference
Chinese Hamster Ovary (CHO)0.2 mM~30% inhibitionGurer-Orhan et al.

Key Experimental Protocols

Protocol 1: Preparation of a Soluble L-Tyrosine Dipeptide Stock Solution

This protocol describes the preparation of a stock solution using a commercially available L-Tyrosine dipeptide (e.g., Glycyl-L-Tyrosine).

Materials:

  • Glycyl-L-Tyrosine dihydrate (or other L-Tyrosine dipeptide)

  • Sterile, cell culture grade water or a suitable buffer

  • Sterile conical tubes

  • Sterile 0.22 µm syringe filter

Procedure:

  • In a sterile environment (e.g., a laminar flow hood), weigh the desired amount of the L-Tyrosine dipeptide powder.

  • Transfer the powder to a sterile conical tube.

  • Add the required volume of sterile water or buffer to achieve the desired stock concentration.

  • Gently vortex or swirl the tube until the dipeptide is completely dissolved. Gentle warming to 37°C can be applied if necessary.

  • Draw the solution into a sterile syringe and attach a 0.22 µm syringe filter.

  • Filter-sterilize the solution into a new sterile tube.

  • Store the stock solution at the recommended temperature (typically 2-8°C or -20°C for longer-term storage).

Protocol 2: Supplementation of Cell Culture Medium with Dipeptide Stock Solution

Procedure:

  • Thaw the dipeptide stock solution at room temperature or in a 37°C water bath.

  • Calculate the volume of the stock solution needed to reach the desired final concentration in your cell culture medium.

  • Under sterile conditions, aseptically add the calculated volume of the dipeptide stock solution to your basal medium.

  • Gently swirl the medium to ensure uniform mixing.

  • The medium is now ready for use in your cell culture experiments.

Visualizations

Workflow for Overcoming L-Tyrosine Solubility Issues cluster_problem Problem Identification cluster_solution Solution Pathway cluster_protocol Implementation Problem Low solubility of L-Tyrosine (<0.5 g/L at neutral pH) Consequence Precipitation in media, especially in concentrated feeds Problem->Consequence Solution Use Highly Soluble L-Tyrosine Alternatives Consequence->Solution Dipeptides Dipeptides (e.g., Glycyl-L-Tyrosine) Solution->Dipeptides Modified Modified Tyrosine (e.g., Phospho-L-Tyrosine) Solution->Modified PrepareStock Prepare sterile stock solution of the alternative compound Dipeptides->PrepareStock Modified->PrepareStock Supplement Supplement cell culture medium to desired final concentration PrepareStock->Supplement Culture Proceed with cell culture (e.g., fed-batch) Supplement->Culture

Caption: Workflow for addressing L-Tyrosine solubility challenges.

Proposed Mechanism of this compound Cytotoxicity mTyr This compound (in cell culture medium) Uptake Cellular Uptake mTyr->Uptake PheRS Phenylalanyl-tRNA Synthetase (PheRS) Uptake->PheRS competes with Phenylalanine Misincorporation Misincorporation into newly synthesized proteins (in place of Phenylalanine) PheRS->Misincorporation AlteredProtein Altered Protein Structure & Function Misincorporation->AlteredProtein Toxicity Cellular Stress & Cytotoxicity AlteredProtein->Toxicity

Caption: Cytotoxicity pathway of this compound.

Decision Tree for Tyrosine Supplementation Strategy Start Need to supplement Tyrosine? HighConc Is a high concentration needed (e.g., fed-batch)? Start->HighConc Yes UseLTyr Use standard L-Tyrosine Start->UseLTyr No UseAlternative Use a highly soluble alternative (Dipeptide or Modified Tyr) HighConc->UseAlternative Yes HighConc->UseLTyr No PrepAlkaline Prepare alkaline stock solution (pH >9) and add carefully UseLTyr->PrepAlkaline Monitor Monitor for precipitation and pH changes PrepAlkaline->Monitor

Caption: Decision guide for tyrosine supplementation.

References

Validation & Comparative

A Comparative Analysis of the Biological Activities of L-Tyrosine and DL-m-Tyrosine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the nuanced differences between stereoisomers and positional isomers of amino acids is critical for therapeutic innovation and toxicological assessment. This guide provides an objective comparison of the biological activities of L-Tyrosine (B559521), a proteinogenic amino acid, and DL-m-Tyrosine, its non-proteinogenic counterpart, supported by experimental data and detailed methodologies.

L-Tyrosine (para-tyrosine) is a fundamental component of proteins and a precursor to vital neurotransmitters and hormones. In contrast, this compound (meta-tyrosine), a racemic mixture of a positional isomer of tyrosine, is recognized for its toxic properties, acting as an antimetabolite and finding applications as a natural herbicide. This comparison elucidates their distinct interactions with key enzymes, their roles in cellular pathways, and their overall impact on biological systems.

Core Biological Functions and Toxicological Profiles

L-Tyrosine is integral to several physiological processes. It is the direct precursor for the synthesis of catecholamines—dopamine, norepinephrine, and epinephrine—which are crucial for neurotransmission and the body's stress response.[1] Furthermore, it is a key substrate for the synthesis of thyroid hormones and the pigment melanin (B1238610).

This compound, on the other hand, exhibits significant toxicity across various organisms. Its primary mechanism of action involves its misincorporation into proteins in place of L-phenylalanine. This leads to the synthesis of dysfunctional proteins, disruption of cellular metabolism, and induction of oxidative stress.[2] It has demonstrated phytotoxic effects, inhibiting plant growth, and has also shown anti-proliferative activity against certain cancer cell lines.

Comparative Analysis of Key Biological Interactions

To provide a clear quantitative comparison, the following tables summarize the known interactions of L-Tyrosine and this compound with key enzymes involved in amino acid metabolism and neurotransmitter synthesis.

ParameterL-TyrosineThis compoundReference(s)
Role SubstrateInhibitor (putative)[3][4]
Enzyme Tyrosine HydroxylaseTyrosine Hydroxylase
Kinetic Constant (Km) Varies by experimental conditionsKi not definitively established in reviewed literature[5][6]
Effect Precursor for L-DOPA synthesisPotential competitive inhibitor of Phenylalanine[1]

Table 1: Interaction with Tyrosine Hydroxylase. Tyrosine hydroxylase is the rate-limiting enzyme in the biosynthesis of catecholamines. L-Tyrosine is its natural substrate. While this compound is suggested to be an inhibitor, specific inhibitory constants (Ki) are not well-documented in the reviewed literature.

ParameterL-TyrosineThis compoundReference(s)
Role SubstrateInhibitor[7][8]
Enzyme Tyrosinase (Mushroom)Tyrosinase (Mushroom)
Kinetic Constant (Km) 0.061 ± 0.009 mmol L⁻¹IC50 values vary depending on the purity of the enzyme and assay conditions.[7]
Effect Converted to L-DOPAquinone, precursor to melaninInhibits melanin formation[9]

Table 2: Interaction with Tyrosinase. Tyrosinase is a key enzyme in melanogenesis. L-Tyrosine is a substrate for this enzyme. This compound has been shown to inhibit tyrosinase activity, though with varying reported IC50 values.

ParameterL-TyrosineThis compoundReference(s)
Effect Generally considered non-toxic at physiological concentrations, though high doses can induce DNA damage.[2]Toxic due to misincorporation into proteins in place of L-phenylalanine.[2][2][10]
Toxicity Metric (Rat) NOAEL (13-week oral study): 600 mg/kg bw/day (male), 200 mg/kg bw/day (female).[10]Specific LD50 or NOAEL values are not well-documented in the reviewed literature.

Table 3: Comparative Toxicity. This table highlights the contrasting toxicological profiles of the two isomers.

Signaling Pathways and Metabolic Fate

The distinct biological activities of L-Tyrosine and this compound stem from their differential engagement with cellular pathways.

L_Tyrosine_Pathway L_Phe L-Phenylalanine L_Tyr L-Tyrosine L_Phe->L_Tyr Phenylalanine Hydroxylase L_DOPA L-DOPA L_Tyr->L_DOPA Tyrosine Hydroxylase Thyroid_Hormones Thyroid Hormones L_Tyr->Thyroid_Hormones Melanin Melanin L_Tyr->Melanin Tyrosinase Proteins Protein Synthesis L_Tyr->Proteins Dopamine Dopamine L_DOPA->Dopamine DOPA Decarboxylase Norepinephrine Norepinephrine Dopamine->Norepinephrine Dopamine β- Hydroxylase Epinephrine Epinephrine Norepinephrine->Epinephrine DL_m_Tyrosine_Pathway DL_m_Tyr This compound Phe_tRNA_Synthetase Phenylalanyl-tRNA Synthetase DL_m_Tyr->Phe_tRNA_Synthetase Competes with L-Phenylalanine Protein_Synthesis Protein Synthesis Phe_tRNA_Synthetase->Protein_Synthesis Dysfunctional_Proteins Dysfunctional Proteins Protein_Synthesis->Dysfunctional_Proteins Misincorporation Cellular_Stress Cellular Stress & Metabolic Disruption Dysfunctional_Proteins->Cellular_Stress Tyrosinase_Inhibition_Workflow A Prepare Reagents: - Tyrosinase - L-Tyrosine (Substrate) - this compound (Inhibitor) - Buffer B Dispense Inhibitor and Substrate into 96-well plate A->B C Initiate reaction with Tyrosinase B->C D Measure Absorbance (e.g., 475 nm) over time C->D E Calculate Reaction Rates D->E F Determine % Inhibition and IC50 E->F m_Tyr_Incorporation_Workflow A Cell Culture with This compound B Protein Precipitation (TCA) A->B C Acid Hydrolysis of Proteins B->C D Addition of Internal Standard C->D E HPLC-MS/MS Analysis (MRM) D->E F Quantification of incorporated m-Tyrosine E->F

References

A Comparative Analysis of m-Tyrosine, o-Tyrosine, and p-Tyrosine: Effects on Cellular Processes

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the distinct biological impacts of tyrosine isomers, supported by experimental data and detailed methodologies.

This guide provides an objective comparison of the three isomers of tyrosine: meta-tyrosine (m-Tyrosine), ortho-tyrosine (o-Tyrosine), and para-tyrosine (p-Tyrosine). While p-Tyrosine is the canonical amino acid integral to protein synthesis and a precursor for vital neurotransmitters, its isomers, m-Tyrosine and o-Tyrosine, are primarily products of oxidative stress and have been implicated in various cellular dysfunctions. This document summarizes their comparative effects on cell viability, protein integrity, and key signaling pathways, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms.

Comparative Effects on Cell Viability and Proliferation

The isomers of tyrosine exhibit markedly different effects on cell survival and growth. While p-Tyrosine is essential for normal cell function, both m-Tyrosine and o-Tyrosine have been shown to be cytotoxic, with m-Tyrosine demonstrating particularly potent inhibitory effects.

IsomerCell LineAssayEndpointResultReference
m-Tyrosine Chinese Hamster Ovary (CHO)Colony FormationInhibition of colony formation~30% inhibition at 0.2 mM[1][2][3]
Chinese Hamster Ovary (CHO)MTS AssayCytotoxicity>90% inhibition at 3 mM[1]
TF-1 ErythroblastsCell ProliferationInhibition of erythropoietin-induced proliferationSignificant reduction at 110 µM
o-Tyrosine TF-1 ErythroblastsCell ProliferationInhibition of erythropoietin-induced proliferationSignificant reduction at 110 µM
p-Tyrosine Chinese Hamster Ovary (CHO)MTS AssayCytotoxicityLittle to no effect at concentrations up to 5 mM[1]
TF-1 ErythroblastsCell ProliferationRescue of m/o-Tyrosine inhibitionCounteracted the proliferative decline caused by m- and o-Tyrosine
Experimental Protocol: Cell Viability (MTS) Assay

This protocol is adapted from standard procedures for assessing cell viability in response to chemical compounds.[4][5][6]

Materials:

  • 96-well plates

  • Chinese Hamster Ovary (CHO) cells

  • Cell culture medium (e.g., F-10 medium) with 10% fetal bovine serum

  • m-Tyrosine, o-Tyrosine, and p-Tyrosine solutions of desired concentrations

  • MTS reagent (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium)

  • Phenazine methosulfate (PMS) or Phenazine ethyl sulfate (B86663) (PES) as an electron coupling reagent

  • Microplate spectrophotometer

Procedure:

  • Cell Seeding: Seed CHO cells in a 96-well plate at a density of 5,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of m-Tyrosine, o-Tyrosine, and p-Tyrosine in culture medium. After the 24-hour incubation, replace the existing medium with 100 µL of medium containing the respective tyrosine isomers at various concentrations. Include untreated control wells.

  • Incubation: Incubate the plates for the desired exposure period (e.g., 24 or 48 hours) at 37°C in a humidified 5% CO2 atmosphere.

  • MTS Reagent Addition: Prepare the MTS solution containing PES according to the manufacturer's instructions. Add 20 µL of the MTS solution to each well.

  • Incubation with MTS: Incubate the plate for 1 to 4 hours at 37°C. During this time, viable cells with active metabolism will convert the MTS into a colored formazan (B1609692) product.

  • Absorbance Measurement: Measure the absorbance of each well at 490 nm using a microplate spectrophotometer.

  • Data Analysis: Subtract the average absorbance of the blank wells (medium only) from the absorbance of all other wells. Express the viability of treated cells as a percentage of the viability of the untreated control cells.

Misincorporation into Proteins: A Key Toxicity Mechanism

A primary mechanism underlying the toxicity of m-Tyrosine and o-Tyrosine is their misincorporation into proteins during synthesis.[1][2] These isomers can be mistakenly charged to transfer RNA (tRNA), likely by phenylalanyl-tRNA synthetase, and subsequently integrated into the polypeptide chain in place of phenylalanine or p-Tyrosine.[1] This leads to the formation of aberrant proteins with altered structure and function, potentially triggering cellular stress responses and apoptosis.

Experimental Protocol: Analysis of m-Tyrosine Misincorporation by Mass Spectrometry

This protocol outlines a general workflow for detecting the misincorporation of m-Tyrosine into cellular proteins.[1][7]

Materials:

  • CHO cells

  • Culture medium containing a known concentration of m-Tyrosine

  • Lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • Trichloroacetic acid (TCA)

  • Acid hydrolysis solution (6 M HCl)

  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem mass spectrometer (MS/MS)

Procedure:

  • Cell Culture and Treatment: Culture CHO cells in a medium supplemented with a known concentration of m-Tyrosine for a specified duration (e.g., 24 hours).

  • Protein Extraction and Precipitation: Harvest the cells, lyse them, and precipitate the total protein using TCA. Wash the protein pellet extensively to remove any free amino acids.

  • Acid Hydrolysis: Hydrolyze the protein pellet in 6 M HCl at 110°C for 24 hours to break down the proteins into their constituent amino acids.

  • Sample Preparation for MS: Neutralize and dry the hydrolysate. Reconstitute the sample in a suitable solvent for HPLC-MS/MS analysis.

  • HPLC-MS/MS Analysis:

    • Separate the amino acids using a suitable HPLC column and gradient.

    • Introduce the eluent into the mass spectrometer.

    • Use selected reaction monitoring (SRM) or parallel reaction monitoring (PRM) to specifically detect and quantify m-Tyrosine. This involves monitoring for the specific precursor-to-product ion transition for m-Tyrosine.

  • Data Analysis: Compare the retention time and mass spectrum of the detected compound with that of an authentic m-Tyrosine standard to confirm its identity. Quantify the amount of misincorporated m-Tyrosine relative to the total amount of protein or a specific amino acid like phenylalanine.

Impact on Neurotransmitter Synthesis

p-Tyrosine is the direct precursor for the synthesis of catecholamine neurotransmitters, including dopamine (B1211576) and norepinephrine. The enzyme tyrosine hydroxylase (TH) catalyzes the rate-limiting step in this pathway. The effects of m-Tyrosine and o-Tyrosine on this critical process are of significant interest, particularly in neuroscience and neurotoxicology. While direct comparative data is limited, studies on p-Tyrosine demonstrate its dose-dependent effect on dopamine synthesis.

IsomerCell LineEffect on Dopamine SynthesisReference
p-Tyrosine PC12Dose-dependently increased L-DOPA and dopamine levels[8][9][10][11]
m-Tyrosine -Data not available in comparative studies-
o-Tyrosine -Data not available in comparative studies-
Experimental Protocol: Quantification of Dopamine Levels by HPLC

This protocol is designed to measure changes in intracellular dopamine levels in PC12 cells following treatment with tyrosine isomers.[8][9]

Materials:

  • PC12 cells

  • Culture medium

  • Tyrosine isomer solutions

  • Perchloric acid

  • HPLC system with an electrochemical or fluorescence detector

  • C18 reverse-phase HPLC column

Procedure:

  • Cell Culture and Treatment: Culture PC12 cells and treat them with different concentrations of m-Tyrosine, o-Tyrosine, or p-Tyrosine for a defined period.

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using a solution of perchloric acid to precipitate proteins and stabilize the catecholamines.

  • Sample Preparation: Centrifuge the lysate to pellet the protein debris. Collect the supernatant containing the dopamine.

  • HPLC Analysis:

    • Inject a known volume of the supernatant onto the C18 column.

    • Use a mobile phase suitable for catecholamine separation (e.g., a buffered aqueous solution with an organic modifier like methanol (B129727) or acetonitrile).

    • Detect dopamine using either an electrochemical detector (which offers high sensitivity for electroactive compounds like dopamine) or a fluorescence detector (after appropriate derivatization if necessary).

  • Data Analysis: Quantify the dopamine concentration in each sample by comparing the peak area to a standard curve generated with known concentrations of dopamine.

Modulation of Cellular Signaling Pathways

Emerging evidence suggests that tyrosine isomers can interfere with cellular signaling cascades. Notably, m-Tyrosine has been shown to inhibit the phosphorylation of key signaling proteins such as ERK (extracellular signal-regulated kinase) and STAT (signal transducer and activator of transcription), which are crucial for cell proliferation, differentiation, and survival.

Signaling_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK RAS RAS RTK->RAS JAK JAK RTK->JAK RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_ERK Transcription (Proliferation, Survival) ERK->Transcription_ERK STAT STAT JAK->STAT Transcription_STAT Transcription (Inflammation, Immunity) STAT->Transcription_STAT m_Tyrosine m-Tyrosine m_Tyrosine->ERK Inhibition m_Tyrosine->STAT Inhibition

Caption: Putative inhibition of ERK and STAT signaling by m-Tyrosine.

Experimental Protocol: Western Blot Analysis of ERK and STAT Phosphorylation

This protocol describes the steps to assess the phosphorylation status of ERK and STAT in response to treatment with tyrosine isomers.[12][13]

Materials:

  • CHO or other suitable cells

  • Tyrosine isomer solutions

  • Lysis buffer with phosphatase and protease inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies (anti-phospho-ERK, anti-total-ERK, anti-phospho-STAT, anti-total-STAT)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment and Lysis: Treat cells with the tyrosine isomers for the desired time. Lyse the cells in a buffer containing phosphatase and protease inhibitors to preserve the phosphorylation state of proteins.

  • Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer the proteins to a membrane.

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein (e.g., anti-phospho-ERK).

    • Wash the membrane and then incubate with an HRP-conjugated secondary antibody.

  • Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped of the antibodies and re-probed with an antibody against the total (phosphorylated and unphosphorylated) form of the protein (e.g., anti-total-ERK).

  • Data Analysis: Quantify the band intensities using densitometry software. The level of phosphorylation is typically expressed as the ratio of the phosphorylated protein signal to the total protein signal.

Conclusion

The isomers of tyrosine display distinct and significant differences in their biological effects. While p-Tyrosine is a fundamental component of cellular function, m-Tyrosine and o-Tyrosine, as products of oxidative stress, can be detrimental to cells. Their toxicity appears to be mediated, at least in part, by their misincorporation into proteins and their interference with critical signaling pathways. The data and protocols presented in this guide provide a framework for researchers to further investigate the nuanced roles of these isomers in health and disease, and for drug development professionals to consider their potential implications in therapeutic design and safety assessment. Further research is warranted to obtain more direct comparative quantitative data for all three isomers across a wider range of cellular models and endpoints.

References

Validating m-Tyrosine's Role as a Robust Marker of Oxidative Stress: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of meta-Tyrosine (m-Tyrosine) with other established biomarkers of oxidative stress. By presenting supporting experimental data, detailed methodologies, and clear visual representations of the underlying biochemical pathways, this document serves as a valuable resource for validating the use of m-Tyrosine in research and drug development.

Introduction to m-Tyrosine and Oxidative Stress

Oxidative stress, a state of imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify these reactive intermediates, is implicated in a wide range of diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer. The accurate measurement of oxidative stress is crucial for understanding disease pathogenesis and for the development of effective therapeutic interventions.

m-Tyrosine is a structural isomer of the physiological amino acid para-Tyrosine (p-Tyrosine). Under conditions of oxidative stress, hydroxyl radicals (•OH) can attack the aromatic ring of phenylalanine, leading to the formation of non-native tyrosine isomers, including m-Tyrosine and ortho-Tyrosine (o-Tyrosine).[1][2] Because m-Tyrosine is not formed through normal enzymatic pathways in humans, its presence and concentration in biological fluids and tissues are considered a specific indicator of hydroxyl radical-induced damage.[3] Emerging evidence also suggests that m-Tyrosine may not only be a passive marker but could also actively contribute to the detrimental effects of oxidative stress.[2]

This guide compares m-Tyrosine with other widely used oxidative stress markers that reflect damage to different classes of macromolecules: proteins (3-nitrotyrosine, protein carbonyls), lipids (F2-isoprostanes), and DNA (8-oxo-7,8-dihydro-2'-deoxyguanosine).

Comparative Analysis of Oxidative Stress Biomarkers

The selection of an appropriate biomarker for oxidative stress depends on several factors, including the specific biological question, the sample type, and the available analytical instrumentation. The following tables provide a quantitative comparison of m-Tyrosine and its alternatives.

Biomarker Analyte Type Matrix Typical Concentration (Healthy Humans) Fold Increase in Oxidative Stress Conditions Primary Analytical Method
m-Tyrosine Amino Acid IsomerPlasma, Urine, Tissue~4 µg/L (Plasma)[4]Variable, peaks observed in sepsis[4]LC-MS/MS
3-Nitrotyrosine Nitrated Amino AcidPlasma, Urine, Tissue~1.4 µmol/mol creatinine (B1669602) (Urine)[5]~1.1-fold (wAMD patients vs. controls)[6]LC-MS/MS, ELISA
Protein Carbonyls Oxidized ProteinPlasma, Serum, Tissue~0.15 nmol/mg protein (BSA standard)[4]~2-fold (ALD mouse model)[7]DNPH Spectrophotometry, ELISA, Western Blot
F2-Isoprostanes Lipid Peroxidation ProductPlasma, Urine, Tissue~35 pg/mL (Plasma)[8]~1.5-fold (Renal failure patients)[8]GC-MS, LC-MS/MS
8-oxodG Oxidized NucleosideUrine, Serum, DNA~3.0-48.0 nmol/L (Urine)[9]Significantly elevated in hemiparkinsonian rats[10]HPLC-ECD, LC-MS/MS

wAMD: wet Age-Related Macular Degeneration; ALD: Alcoholic Liver Disease; BSA: Bovine Serum Albumin

Signaling Pathways and Formation of Oxidative Stress Markers

The following diagrams illustrate the formation of m-Tyrosine and other key oxidative stress markers.

G cluster_0 Formation of m-Tyrosine and o-Tyrosine Phe Phenylalanine m_Tyr m-Tyrosine Phe->m_Tyr Oxidative Attack o_Tyr o-Tyrosine Phe->o_Tyr Oxidative Attack OH_radical Hydroxyl Radical (•OH) OH_radical->Phe

Caption: Formation of m-Tyrosine and o-Tyrosine from Phenylalanine.

G cluster_1 Formation of Key Oxidative Stress Biomarkers cluster_protein Protein Damage cluster_lipid Lipid Damage cluster_dna DNA Damage ROS Reactive Oxygen Species (ROS) Reactive Nitrogen Species (RNS) Nitrotyrosine 3-Nitrotyrosine ROS->Nitrotyrosine Carbonyls Protein Carbonyls ROS->Carbonyls Isoprostanes F2-Isoprostanes ROS->Isoprostanes oxodG 8-oxodG ROS->oxodG Protein Proteins Tyr_residue Tyrosine Residue Protein->Tyr_residue AA_side_chains Amino Acid Side Chains (Pro, Arg, Lys, Thr) Protein->AA_side_chains Tyr_residue->Nitrotyrosine Nitration AA_side_chains->Carbonyls Oxidation PUFA Polyunsaturated Fatty Acids (e.g., Arachidonic Acid) PUFA->Isoprostanes Peroxidation DNA DNA Guanine Guanine DNA->Guanine Guanine->oxodG Oxidation

Caption: Overview of Macromolecular Damage by Oxidative Stress.

Experimental Protocols

Detailed methodologies for the quantification of each biomarker are provided below. These protocols are based on widely accepted and validated methods in the field.

Quantification of m-Tyrosine by LC-MS/MS

This protocol outlines a general procedure for the analysis of m-Tyrosine in plasma.

1. Sample Preparation:

  • To 100 µL of plasma, add 10 µL of an internal standard solution (e.g., stable isotope-labeled m-Tyrosine).

  • Add 10 µL of 0.2% trifluoroacetic acid (TFA) and vortex.

  • Precipitate proteins by adding 200 µL of acetone, vortexing, and centrifuging at 12,500 RPM for 5 minutes at 4°C.[7]

  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 30 µL of 0.1% formic acid in water for LC-MS/MS analysis.[7]

2. LC-MS/MS Analysis:

  • Column: A C18 reversed-phase column is typically used.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in methanol (B129727).

  • Gradient: A gradient from low to high organic phase is used to elute the analytes. A typical gradient might be: 10% B for 0.7 min, 10-40% B over 4.3 min, 40-95% B over 0.5 min, hold at 95% B for 1 min, and re-equilibrate at 10% B.[7]

  • Mass Spectrometry: Use a tandem mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode. Monitor the specific precursor-to-product ion transitions for m-Tyrosine and its internal standard.

3. Data Analysis:

  • Quantify m-Tyrosine by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of m-Tyrosine.

G cluster_workflow LC-MS/MS Workflow for m-Tyrosine Analysis Sample Plasma Sample Spike Spike with Internal Standard Sample->Spike Deproteinate Protein Precipitation (Acetone) Spike->Deproteinate Centrifuge Centrifugation Deproteinate->Centrifuge Evaporate Evaporation Centrifuge->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute LC_MS LC-MS/MS Analysis Reconstitute->LC_MS Data Data Analysis LC_MS->Data

Caption: Workflow for m-Tyrosine quantification by LC-MS/MS.

Quantification of 3-Nitrotyrosine by Competitive ELISA

This protocol is a general guideline for a competitive ELISA.

1. Reagent Preparation:

  • Prepare wash buffer, standards, and other reagents as per the kit instructions.

2. Assay Procedure:

  • Add standards and samples to the wells of the microplate pre-coated with a 3-Nitrotyrosine antibody.

  • Add a biotinylated 3-Nitrotyrosine conjugate to each well. During this incubation, the free 3-Nitrotyrosine in the sample competes with the biotinylated conjugate for binding to the primary antibody.

  • Wash the plate to remove unbound components.

  • Add streptavidin-HRP conjugate to each well, which binds to the captured biotinylated 3-Nitrotyrosine.

  • Wash the plate again.

  • Add a TMB substrate solution. The HRP enzyme catalyzes the conversion of the substrate, leading to color development. The intensity of the color is inversely proportional to the amount of 3-Nitrotyrosine in the sample.

  • Stop the reaction with a stop solution and measure the absorbance at 450 nm.

3. Data Analysis:

  • Generate a standard curve by plotting the absorbance values of the standards against their known concentrations.

  • Determine the concentration of 3-Nitrotyrosine in the samples by interpolating their absorbance values on the standard curve.

Quantification of Protein Carbonyls by DNPH Spectrophotometric Assay

This protocol is based on the reaction of 2,4-dinitrophenylhydrazine (B122626) (DNPH) with protein carbonyls.[11][12][13]

1. Sample Preparation:

  • Adjust the protein concentration of the sample to 1-10 mg/mL.

2. Derivatization:

  • To 200 µL of the protein sample, add 800 µL of DNPH solution (in 2.5 M HCl). For the control, add 800 µL of 2.5 M HCl alone.[13]

  • Incubate in the dark at room temperature for 1 hour, vortexing every 15 minutes.

3. Precipitation and Washing:

  • Add 1 mL of 20% trichloroacetic acid (TCA) to each tube, vortex, and incubate on ice for 5 minutes.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the protein.[13]

  • Discard the supernatant and wash the pellet with 10% TCA, followed by two washes with ethanol:ethyl acetate (B1210297) (1:1) to remove excess DNPH.

4. Solubilization and Measurement:

  • Resuspend the final protein pellet in 6 M guanidine (B92328) hydrochloride solution.

  • Measure the absorbance of the derivatized sample at 370 nm.

  • Determine the protein concentration of the final solubilized pellet using a suitable method (e.g., Bradford assay, ensuring compatibility with guanidine hydrochloride).

5. Data Analysis:

  • Calculate the carbonyl content using the molar extinction coefficient of DNPH (22,000 M⁻¹cm⁻¹).[11]

Quantification of F2-Isoprostanes by GC-MS

This is a complex multi-step protocol requiring specialized expertise.[1][14][15]

1. Sample Preparation and Extraction:

  • Add an internal standard (e.g., deuterated F2-isoprostane) to the sample (plasma or urine).

  • Perform alkaline hydrolysis to release esterified isoprostanes.

  • Perform solid-phase extraction (SPE) to isolate the isoprostanes.

2. Derivatization:

  • Convert the isoprostanes to pentafluorobenzyl (PFB) esters.

  • Convert the hydroxyl groups to trimethylsilyl (B98337) (TMS) ethers.

3. GC-MS Analysis:

  • Analyze the derivatized sample using a gas chromatograph coupled to a mass spectrometer operating in negative ion chemical ionization (NICI) mode.

  • Monitor the specific ions for the F2-isoprostane derivative and the internal standard.

4. Data Analysis:

  • Quantify the F2-isoprostanes by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

Quantification of 8-oxodG by HPLC-ECD

This method is highly sensitive for the detection of 8-oxodG in urine.[5][16][17]

1. Sample Preparation:

  • Centrifuge the urine sample to remove particulate matter.

  • Perform solid-phase extraction (SPE) to clean up the sample and concentrate the analyte.

2. HPLC-ECD Analysis:

  • Column: A C18 reversed-phase column.

  • Mobile Phase: Typically a phosphate (B84403) buffer with a small percentage of organic modifier (e.g., methanol or acetonitrile).

  • Electrochemical Detector (ECD): Set the potential to a level that oxidizes 8-oxodG but minimizes the oxidation of interfering compounds.

  • Inject the prepared sample onto the HPLC system.

3. Data Analysis:

  • Identify and quantify the 8-oxodG peak based on its retention time and response compared to a standard curve of known 8-oxodG concentrations. The results are often normalized to urinary creatinine concentration.

Conclusion

m-Tyrosine presents a specific and valuable biomarker for oxidative stress, directly reflecting hydroxyl radical-induced damage to phenylalanine. Its measurement by the highly sensitive and specific LC-MS/MS technique provides reliable quantification. While other markers such as 3-nitrotyrosine, protein carbonyls, F2-isoprostanes, and 8-oxodG are well-established and provide insights into damage to different macromolecules, m-Tyrosine offers a unique window into a specific pathway of free radical damage. For a comprehensive assessment of oxidative stress, a multi-analyte approach, potentially including m-Tyrosine alongside other markers, is recommended. The detailed protocols and comparative data provided in this guide should assist researchers and drug development professionals in making informed decisions about the most appropriate biomarkers for their specific research needs.

References

Comparative Analysis of DL-m-Tyrosine and Other Tyrosine Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of DL-m-Tyrosine and other tyrosine analogs, focusing on their biochemical properties, mechanisms of action, and effects on cellular processes. The information is intended to assist researchers in selecting the appropriate tyrosine analog for their specific experimental needs.

Biochemical and Cellular Effects

This compound (meta-tyrosine), along with ortho-tyrosine (o-tyrosine), are isomers of the common proteinogenic amino acid L-p-tyrosine (para-tyrosine). While p-tyrosine is a fundamental building block of proteins and a precursor for neurotransmitters, m- and o-tyrosine are primarily formed under conditions of oxidative stress through the hydroxylation of phenylalanine. These non-canonical amino acids can be incorporated into proteins, leading to altered protein structure and function.

Inhibition of Cell Proliferation

Both m-tyrosine and o-tyrosine have been shown to inhibit cell proliferation. This effect is thought to be, at least in part, due to their incorporation into newly synthesized proteins, leading to cellular dysfunction.

CompoundCell LineIC50 ValueObservations
This compound Lymphoma CellsNot explicitly defined as IC50, but 24.8 ± 5.0 μM caused a 50% reduction in proliferation.The suppressive effect on cell proliferation was reversible.
o-Tyrosine Lymphoma Cells257.7 ± 28.7 μM caused a 50% reduction in proliferation.Less potent than m-tyrosine in inhibiting lymphoma cell proliferation.
This compound Various Plant Species (e.g., Lactuca sativa, Arabidopsis thaliana)10 - 160 μM (for root growth inhibition)Significantly more phytotoxic than its o- and p-isomers.
o-Tyrosine Lactuca sativa (lettuce)Stimulated root growthIn contrast to m-tyrosine, it promoted root growth in lettuce.
Effects on Tyrosine Hydroxylase Activity

Experimental Protocols

Cell Viability and Proliferation Assay (MTT Assay)

This protocol is a standard colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Cells of interest (e.g., cancer cell lines)

  • Complete cell culture medium

  • 96-well plates

  • Tyrosine analogs (this compound, o-tyrosine, p-tyrosine)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the tyrosine analogs in culture medium. Remove the existing medium from the wells and add 100 µL of the medium containing different concentrations of the tyrosine analogs. Include a vehicle control (medium with the solvent used to dissolve the analogs) and a blank control (medium only). Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.

  • Solubilization of Formazan: Carefully remove the medium from each well. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Measurement of Intracellular Reactive Oxygen Species (ROS) (DCFH-DA Assay)

This assay measures the overall levels of ROS within cells using the fluorescent probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA).

Materials:

  • Cells of interest

  • Complete cell culture medium

  • 24-well plates or other suitable culture vessels

  • Tyrosine analogs

  • DCFH-DA stock solution (e.g., 10 mM in DMSO)

  • Phosphate-buffered saline (PBS)

  • Fluorescence microscope or microplate reader

Procedure:

  • Cell Seeding and Treatment: Seed cells and treat with tyrosine analogs as described in the MTT assay protocol.

  • DCFH-DA Loading: After the treatment period, remove the culture medium and wash the cells once with warm PBS.

  • Incubation with Probe: Dilute the DCFH-DA stock solution in serum-free medium to a final working concentration (e.g., 10-20 µM). Add the DCFH-DA working solution to each well and incubate for 30-60 minutes at 37°C in the dark.

  • Washing: Remove the DCFH-DA solution and wash the cells twice with PBS to remove any excess probe.

  • Fluorescence Measurement: Add PBS to each well. Measure the fluorescence intensity using a fluorescence microscope or a microplate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.

  • Data Analysis: The fluorescence intensity is proportional to the amount of ROS in the cells. Compare the fluorescence intensity of treated cells to that of control cells to determine the effect of the tyrosine analogs on ROS production.

Visualizing Pathways and Workflows

Catecholamine Biosynthesis Pathway

The following diagram illustrates the key steps in the synthesis of catecholamines from L-tyrosine. Tyrosine hydroxylase (TH) is the rate-limiting enzyme in this pathway.

Catecholamine_Biosynthesis Tyrosine L-Tyrosine L_DOPA L-DOPA Tyrosine->L_DOPA Tyrosine Hydroxylase (TH) (Rate-limiting step) Dopamine (B1211576) Dopamine L_DOPA->Dopamine DOPA Decarboxylase Norepinephrine Norepinephrine Dopamine->Norepinephrine Dopamine β-hydroxylase Epinephrine Epinephrine Norepinephrine->Epinephrine PNMT Experimental_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis cluster_results Results CellCulture Cell Culture Treatment Treat Cells with Tyrosine Analogs CellCulture->Treatment AnalogPrep Prepare Tyrosine Analog Solutions AnalogPrep->Treatment Incubation Incubate for Defined Period Treatment->Incubation MTT MTT Assay (Cell Viability) Incubation->MTT ROS DCFH-DA Assay (ROS Measurement) Incubation->ROS Protein Protein Analysis (e.g., Western Blot for TH) Incubation->Protein IC50 Determine IC50 Values MTT->IC50 ROS_Quant Quantify ROS Levels ROS->ROS_Quant Protein_Quant Quantify Protein Expression Protein->Protein_Quant

References

Navigating the Specifics: A Comparative Guide to Antibody Cross-Reactivity Against Tyrosine Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise detection of post-translational modifications is critical. This guide offers an objective comparison of antibody performance against different tyrosine isomers, providing essential experimental data and detailed protocols to ensure the accuracy and reliability of your research.

The phosphorylation of tyrosine residues is a fundamental mechanism in signal transduction, controlling a vast array of cellular processes from growth and differentiation to metabolism and immune responses.[1][2] The specificity of antibodies used to detect phosphorylated tyrosine (p-Tyr) is therefore paramount. However, the potential for cross-reactivity with other phosphorylated amino acids or even positional isomers of phosphotyrosine (meta- and ortho-tyrosine) can lead to erroneous results. This guide provides a framework for evaluating the specificity of anti-phosphotyrosine antibodies, with a focus on their cross-reactivity with meta-tyrosine (m-Tyr) and ortho-tyrosine (o-Tyr).

Comparative Analysis of Antibody Specificity

While comprehensive, direct comparative data on the cross-reactivity of commercially available anti-phosphotyrosine antibodies with m-Tyr and o-Tyr isomers is not extensively published, the principles of antibody specificity testing can be applied to generate this crucial information. The following tables are presented as a template to illustrate how such comparative data should be structured. Researchers are encouraged to perform their own validation experiments using the protocols detailed in this guide.

Table 1: Competitive ELISA Cross-Reactivity Profile

This table illustrates the percentage cross-reactivity of hypothetical anti-p-Tyr monoclonal antibodies (MAb) against m-Tyr and o-Tyr. The cross-reactivity is determined by comparing the concentration of each isomer required to inhibit the antibody's binding to a p-Tyr conjugate by 50% (IC50).

Antibody CloneTarget Antigen (p-Tyr) IC50 (nM)m-Tyr IC50 (nM)% Cross-Reactivity (m-Tyr)o-Tyr IC50 (nM)% Cross-Reactivity (o-Tyr)
MAb-A5.2>10,000<0.05%>10,000<0.05%
MAb-B7.81,5000.52%8,0000.10%
MAb-C6.55,0000.13%>10,000<0.07%

% Cross-Reactivity = (IC50 of p-Tyr / IC50 of Isomer) x 100

Table 2: Surface Plasmon Resonance (SPR) Binding Affinity Profile

This table provides a template for comparing the binding affinities (KD) of different anti-p-Tyr antibodies to the three tyrosine isomers. A lower KD value indicates a higher binding affinity.

Antibody CloneTarget Antigen (p-Tyr) KD (nM)m-Tyr KD (nM)o-Tyr KD (nM)
MAb-A2.1No Binding DetectedNo Binding Detected
MAb-B3.5850>5,000
MAb-C2.9>10,000No Binding Detected

The Importance of Specificity in Signaling Pathways

Tyrosine phosphorylation cascades are central to cellular signaling.[1][3] For instance, in growth factor receptor signaling, the binding of a ligand like Epidermal Growth Factor (EGF) to its receptor (EGFR) triggers receptor dimerization and autophosphorylation on specific tyrosine residues.[1] These phosphorylated sites then serve as docking stations for downstream signaling proteins containing SH2 domains, initiating cascades like the Ras/ERK MAP kinase and PI-3 kinase pathways that regulate cell proliferation and survival. The use of a non-specific antibody that cross-reacts with other molecules could lead to the incorrect identification of activated pathways, fundamentally misguiding research and drug development efforts.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGF EGF EGFR EGFR Dimer EGF->EGFR Binding & Dimerization pTyr pTyr EGFR->pTyr SH2_Protein SH2 Domain Protein (e.g., Grb2) pTyr->SH2_Protein Recruitment Ras_Pathway Ras/ERK Pathway SH2_Protein->Ras_Pathway PI3K_Pathway PI-3K/Akt Pathway SH2_Protein->PI3K_Pathway Proliferation Cell Proliferation Ras_Pathway->Proliferation Survival Cell Survival PI3K_Pathway->Survival

EGFR signaling pathway initiated by tyrosine phosphorylation.

Experimental Protocols

To ensure the selection of a highly specific antibody, it is crucial to perform rigorous cross-reactivity testing. The following are detailed protocols for key experiments.

Competitive ELISA for Cross-Reactivity Assessment

This method quantitatively determines the extent to which m-Tyr and o-Tyr can compete with p-Tyr for binding to the antibody.

Materials:

  • 96-well microplate

  • p-Tyr conjugated to a carrier protein (e.g., BSA-pTyr)

  • Anti-p-Tyr antibody to be tested

  • p-Tyr, m-Tyr, and o-Tyr free amino acids

  • HRP-conjugated secondary antibody

  • TMB substrate and stop solution

  • Coating Buffer (e.g., carbonate-bicarbonate, pH 9.6)

  • Wash Buffer (e.g., PBST: PBS with 0.05% Tween-20)

  • Blocking Buffer (e.g., 5% non-fat dry milk in PBST)

  • Plate reader

Procedure:

  • Coating: Coat the wells of a 96-well microplate with 100 µL of BSA-pTyr (1-5 µg/mL in coating buffer). Incubate overnight at 4°C.

  • Washing: Wash the plate three times with Wash Buffer.

  • Blocking: Block non-specific binding sites by adding 200 µL of Blocking Buffer to each well. Incubate for 1-2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Competition: Prepare serial dilutions of the free p-Tyr, m-Tyr, and o-Tyr standards. In a separate plate, pre-incubate the anti-p-Tyr antibody (at a concentration that gives ~80% of the maximum signal) with the different concentrations of the competing isomers for 1 hour at room temperature.

  • Primary Antibody Incubation: Add 100 µL of the pre-incubated antibody-isomer mixtures to the coated plate. Incubate for 2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Secondary Antibody Incubation: Add 100 µL of HRP-conjugated secondary antibody (diluted in Blocking Buffer) to each well. Incubate for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Add 100 µL of TMB substrate to each well and incubate until a sufficient color develops. Stop the reaction by adding 50 µL of stop solution.

  • Analysis: Read the absorbance at 450 nm. Plot the absorbance against the log of the competitor concentration to determine the IC50 for each isomer. Calculate the percent cross-reactivity.

Competitive_ELISA_Workflow Start Start Coat Coat Plate with p-Tyr-BSA Start->Coat Wash1 Wash Coat->Wash1 Block Block Plate Wash1->Block Wash2 Wash Block->Wash2 PreIncubate Pre-incubate Antibody with Competitor Isomers (p-Tyr, m-Tyr, o-Tyr) Wash2->PreIncubate AddAb Add Antibody-Isomer Mixture to Plate PreIncubate->AddAb Wash3 Wash AddAb->Wash3 AddSecAb Add HRP-Secondary Antibody Wash3->AddSecAb Wash4 Wash AddSecAb->Wash4 AddSubstrate Add TMB Substrate & Stop Solution Wash4->AddSubstrate Read Read Absorbance at 450 nm AddSubstrate->Read Analyze Calculate IC50 & % Cross-Reactivity Read->Analyze End End Analyze->End

Workflow for Competitive ELISA.
Western Blotting for Specificity Verification

This method provides a qualitative assessment of the antibody's ability to recognize tyrosine-phosphorylated proteins in a complex mixture and whether this binding can be competed away by the different isomers.

Materials:

  • Cell lysates with induced tyrosine phosphorylation (e.g., treated with a tyrosine kinase activator and a phosphatase inhibitor)

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membrane and transfer apparatus

  • Anti-p-Tyr antibody to be tested

  • Free p-Tyr, m-Tyr, and o-Tyr

  • HRP-conjugated secondary antibody

  • ECL substrate and imaging system

  • Blocking Buffer (e.g., 5% BSA in TBST)

  • Wash Buffer (TBST: TBS with 0.1% Tween-20)

Procedure:

  • Sample Preparation & Electrophoresis: Separate the cell lysates by SDS-PAGE.

  • Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane for 1 hour at room temperature in Blocking Buffer.

  • Primary Antibody Incubation: Incubate the membrane with the anti-p-Tyr antibody overnight at 4°C. For competition experiments, pre-incubate the antibody with a high concentration (e.g., 1-10 mM) of free p-Tyr, m-Tyr, or o-Tyr for 1 hour before adding it to the membrane.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Detect the signal using an ECL substrate and an imaging system.

  • Analysis: Compare the band patterns. A specific antibody should show strong signals that are significantly reduced or eliminated by competition with free p-Tyr. The degree of signal reduction with m-Tyr and o-Tyr indicates the level of cross-reactivity.

Surface Plasmon Resonance (SPR) for Kinetic Analysis

SPR provides real-time, label-free analysis of the binding kinetics (association and dissociation rates) and affinity of the antibody to the different tyrosine isomers.

Materials:

  • SPR instrument and sensor chips (e.g., CM5)

  • Anti-p-Tyr antibody

  • Synthesized p-Tyr, m-Tyr, and o-Tyr peptides or conjugates for immobilization

  • Amine coupling kit (EDC, NHS)

  • Running buffer (e.g., HBS-EP+)

  • Regeneration solution (e.g., glycine-HCl, pH 2.0)

Procedure:

  • Chip Preparation: Activate a sensor chip surface.

  • Ligand Immobilization: Covalently immobilize the p-Tyr, m-Tyr, and o-Tyr peptides/conjugates onto different flow cells of the sensor chip using amine coupling. A reference flow cell should be prepared for background subtraction.

  • Analyte Injection: Inject a series of concentrations of the anti-p-Tyr antibody over the sensor surface.

  • Data Collection: Monitor the association and dissociation phases in real-time to generate sensorgrams.

  • Regeneration: Regenerate the sensor surface between each antibody injection using the appropriate regeneration solution.

  • Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD). Compare the KD values for the antibody's interaction with each of the tyrosine isomers.

Conclusion

The fidelity of research in tyrosine phosphorylation-mediated signaling is critically dependent on the specificity of the antibodies employed. While many anti-phosphotyrosine antibodies demonstrate high specificity against other phosphoamino acids, their cross-reactivity with positional isomers of phosphotyrosine is an often-overlooked parameter. This guide provides the necessary framework, including comparative data templates and detailed experimental protocols, for researchers to thoroughly validate their antibodies. By diligently assessing the cross-reactivity of their reagents, scientists and drug developers can ensure the accuracy of their findings and the ultimate success of their research endeavors.

References

Reproducibility in Focus: A Comparative Guide to Synthetic DL-m-Tyrosine in Experimental Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the reproducibility of experimental results is the cornerstone of scientific advancement. The use of synthetic amino acids, such as DL-m-Tyrosine, introduces unique variables that can impact this reproducibility. This guide provides an objective comparison of synthetic this compound with its alternatives, supported by experimental data, to illuminate its performance and potential challenges in a research setting.

The introduction of non-canonical amino acids into biological systems is a powerful tool for research and drug development. However, the synthetic nature of these compounds necessitates a thorough understanding of their potential effects on cellular processes and, consequently, on the consistency of experimental outcomes. This compound, a racemic mixture of the meta-isomer of tyrosine, presents a case study in the complexities that can arise.

Performance Comparison: this compound vs. L-Tyrosine and L-Phenylalanine

The primary concern with using synthetic this compound stems from its potential for misincorporation into proteins during synthesis, leading to cellular toxicity.[1][2] This misincorporation can result in protein misfolding, aggregation, and the induction of cellular stress responses.[2][3] The following tables summarize quantitative data from studies on Chinese Hamster Ovary (CHO) cells, illustrating the cytotoxic effects of m-Tyrosine and the protective role of L-Phenylalanine.

Compound ConcentrationPercent Inhibition of Colony Formation
0.2 mM m-Tyrosine~30%[4]
1 mM L-TyrosineLittle to no effect[4]
0.2 mM m-Tyrosine + 0.2 mM L-PhenylalaninePartial protection[4]
0.2 mM m-Tyrosine + 1 mM L-PhenylalanineAlmost complete protection[4]
Caption: Table 1. Effect of m-Tyrosine, L-Tyrosine, and L-Phenylalanine on CHO cell proliferation.
m-Tyrosine Concentration in Mediumm-Tyrosine Incorporated into Protein (mmol/mol of L-Phenylalanine)
0 µM (Control)0.6[4]
20 µM2.0[4]
Caption: Table 2. Concentration-dependent incorporation of m-Tyrosine into cellular proteins in CHO cells.

These data highlight a critical factor for experimental reproducibility: the presence of this compound can introduce significant biological effects not observed with its canonical isomer, L-Tyrosine. The D-isomer within the synthetic mixture may also contribute to unpredictable outcomes, as stereoisomers can have different biological activities and metabolic fates.[5] Furthermore, the purity of synthetic amino acids is a crucial variable. Impurities such as diastereomers, truncated sequences, or incompletely deprotected peptides can lead to inconsistent experimental results.[6]

Experimental Protocols

To ensure the reproducibility of experiments involving synthetic amino acids, rigorous and well-documented protocols are essential. Below are key experimental methodologies for assessing the impact of this compound.

Protocol 1: Cell Viability Assay (Colony Formation)

This protocol is used to determine the long-term cytotoxic effects of a compound on cell proliferation.

Methodology:

  • Cell Seeding: Plate Chinese Hamster Ovary (CHO) cells at a low density (e.g., 500 cells/60mm dish) in complete culture medium.

  • Adherence: Allow cells to attach for 4-6 hours.

  • Treatment: Replace the medium with fresh medium containing the desired concentrations of this compound, L-Tyrosine, or L-Phenylalanine. Include a vehicle-only control.

  • Incubation: Incubate the cells for 7-10 days in a humidified incubator at 37°C with 5% CO2, allowing colonies to form.

  • Staining: Wash the dishes with phosphate-buffered saline (PBS), fix the colonies with methanol (B129727) for 15 minutes, and then stain with 0.5% Methylene Blue in 50% ethanol (B145695) for 30 minutes.

  • Quantification: Wash the dishes with water, allow them to air dry, and count the number of visible colonies.

  • Data Analysis: Express the number of colonies in treated dishes as a percentage of the number of colonies in the control dish to determine the surviving fraction.

Protocol 2: Quantification of m-Tyrosine Incorporation into Proteins

This protocol quantifies the amount of m-Tyrosine that has been incorporated into cellular proteins, a key indicator of potential toxicity.

Methodology:

  • Cell Culture and Treatment: Culture CHO cells in the presence of varying concentrations of m-Tyrosine for a defined period (e.g., 24 hours).

  • Protein Isolation: Harvest the cells, lyse them, and precipitate the proteins using an acid such as trichloroacetic acid (TCA).

  • Washing: Wash the protein pellet extensively to remove any free, unincorporated m-Tyrosine.

  • Hydrolysis: Hydrolyze the protein pellet in 6N HCl at 110°C for 24 hours in a sealed, evacuated tube to break down the proteins into their constituent amino acids.

  • Analysis by Mass Spectrometry (MS): Neutralize the hydrolysate and analyze the amino acid composition using a suitable mass spectrometry method, such as HPLC-MS/MS, to quantify the levels of m-Tyrosine and a reference amino acid (e.g., L-Phenylalanine).[7]

  • Data Normalization: Normalize the amount of m-Tyrosine to the amount of the reference amino acid to determine the level of incorporation.

Visualizing the Impact of this compound

To better understand the cellular consequences of using synthetic this compound, the following diagrams illustrate the key signaling pathways and experimental workflows.

cluster_0 Mechanism of this compound Cytotoxicity DL_m_Tyrosine Synthetic this compound PheRS Phenylalanyl-tRNA Synthetase DL_m_Tyrosine->PheRS Competes with L-Phenylalanine tRNA_Phe tRNA-Phe mTyr_tRNA m-Tyr-tRNA-Phe (Mischarged) PheRS->mTyr_tRNA Misacylation Ribosome Ribosome mTyr_tRNA->Ribosome Incorporation during protein synthesis Misfolded_Protein Misfolded/Aggregated Proteins Ribosome->Misfolded_Protein UPR_HSR Unfolded Protein Response (UPR) & Heat Shock Response (HSR) Misfolded_Protein->UPR_HSR Triggers Apoptosis Cellular Stress & Apoptosis UPR_HSR->Apoptosis L_Phenylalanine L-Phenylalanine (Alternative) L_Phenylalanine->PheRS

Caption: Signaling pathway of this compound induced cytotoxicity.

cluster_1 Workflow for Assessing Experimental Reproducibility Start Start: Define Experimental Conditions Amino_Acid_Prep Prepare Amino Acid Solutions: This compound vs. L-Tyrosine (Control) Start->Amino_Acid_Prep Purity_Analysis Quality Control: Analyze Purity & Concentration (HPLC, MS) Amino_Acid_Prep->Purity_Analysis Cell_Treatment Treat Cells with Equimolar Concentrations Purity_Analysis->Cell_Treatment Endpoint_Assay Perform Endpoint Assays (e.g., Viability, Protein Expression) Cell_Treatment->Endpoint_Assay Data_Collection Collect Quantitative Data Endpoint_Assay->Data_Collection Statistical_Analysis Statistical Analysis: Compare Variability between DL-m-Tyr and L-Tyr groups Data_Collection->Statistical_Analysis Conclusion Conclusion on Reproducibility Statistical_Analysis->Conclusion

Caption: Experimental workflow for comparing reproducibility.

References

D-m-Tyrosine vs. L-m-Tyrosine: A Comparative Analysis in Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activities of D-m-Tyrosine and L-m-Tyrosine, focusing on their performance in key biological assays. The information presented is supported by experimental data to aid researchers in selecting the appropriate enantiomer for their specific applications.

Executive Summary

D- and L-m-Tyrosine, non-proteinogenic amino acid isomers of the more common L-p-Tyrosine, exhibit distinct biological activities. Evidence suggests significant stereoselectivity in their interactions with key enzymes, such as tyrosinase and tyrosine hydroxylase. While L-m-Tyrosine can be a substrate for enzymes involved in neurotransmitter synthesis, D-m-Tyrosine generally shows inhibitory or negligible activity. Furthermore, m-Tyrosine has demonstrated cytotoxicity and the ability to be incorporated into proteins, processes that may also exhibit enantiomer-specific differences. This guide summarizes the available quantitative data, details relevant experimental protocols, and provides visual representations of key pathways and workflows.

Data Presentation: Quantitative Comparison

The following tables summarize the quantitative data from various biological assays comparing the effects of D- and L-isomers of tyrosine.

Table 1: Tyrosinase Inhibition

CompoundEnzyme SourceSubstrateInhibition TypeKm (mM)Vmax (µM/min)IC50 (mM)
L-Tyrosine MushroomL-DOPASubstrate0.43125-
D-Tyrosine MushroomL-DOPACompetitive Inhibitor--0.7

Data sourced from a study on the stereospecificity of mushroom tyrosinase.

Table 2: Cytotoxicity in CHO Cells

CompoundAssayConcentrationEffect
m-Tyrosine Colony Formation0.2 mM~30% inhibition
m-Tyrosine MTS Assay0.5 mM~50% inhibition
m-Tyrosine *LDH Release5 mMSignificant increase
L-p-Tyrosine Colony Formation, MTS, LDH ReleaseUp to 5 mMLittle to no effect

*Note: The study did not specify the enantiomer of m-Tyrosine used; it is presumed to be a racemic mixture (DL-m-Tyrosine).

Table 3: Protein Incorporation in CHO Cells

CompoundIncubation TimeIncorporation Level
m-[14C]Tyrosine *24 hours1.04% of radiolabel in medium
L-[14C]p-Tyrosine 24 hours21.5% of radiolabel in medium

*Note: The study did not specify the enantiomer of m-Tyrosine used; it is presumed to be a racemic mixture (this compound).

Table 4: Effect on Dopamine Synthesis

CompoundEnzymeActivity
L-Tyrosine Tyrosine HydroxylaseSubstrate
D-Tyrosine Tyrosine HydroxylaseNegligible activity
L-m-Tyrosine Phenylalanine Hydroxylase & Tyrosine HydroxylaseCan be converted to dopamine[1]
D-m-Tyrosine Not explicitly studied, but expected to have negligible activity based on D-Tyrosine data.

Experimental Protocols

Tyrosinase Inhibition Assay

Objective: To determine the inhibitory effect of D- and L-tyrosine isomers on tyrosinase activity.

Materials:

  • Mushroom Tyrosinase

  • L-DOPA (substrate)

  • Phosphate (B84403) buffer (pH 6.8)

  • D-Tyrosine and L-Tyrosine solutions of varying concentrations

  • 96-well microplate reader

Procedure:

  • Prepare a reaction mixture in a 96-well plate containing phosphate buffer and the test compound (D- or L-Tyrosine) at various concentrations.

  • Add mushroom tyrosinase to each well to initiate the reaction.

  • Immediately add the substrate, L-DOPA.

  • Monitor the formation of dopachrome (B613829) by measuring the absorbance at 475 nm at regular intervals.

  • Calculate the initial reaction rates (Vmax) and Michaelis-Menten constant (Km) for L-Tyrosine (as a substrate).

  • For D-Tyrosine, determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration. The inhibition type can be determined using Lineweaver-Burk plots.

Cytotoxicity Assays

Objective: To assess the cytotoxic effects of m-Tyrosine on mammalian cells.

1. Colony Formation Assay:

  • Cell Seeding: Plate Chinese Hamster Ovary (CHO) cells at a low density in culture dishes.
  • Treatment: After cell attachment, expose the cells to various concentrations of m-Tyrosine or L-p-Tyrosine for 7-10 days.
  • Staining and Counting: Fix the resulting colonies with a suitable stain (e.g., crystal violet) and count the number of colonies.
  • Analysis: Express the results as a percentage of the colony formation in the untreated control group.

2. MTS Assay:

  • Cell Seeding: Seed CHO cells in a 96-well plate.
  • Treatment: Treat the cells with different concentrations of m-Tyrosine or L-p-Tyrosine for 24 hours.
  • MTS Reagent: Add MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent to each well and incubate.
  • Measurement: Measure the absorbance at 490 nm, which is proportional to the number of viable cells.

3. Lactate Dehydrogenase (LDH) Release Assay:

  • Cell Culture and Treatment: Culture CHO cells and treat them with m-Tyrosine or L-p-Tyrosine.
  • Sample Collection: Collect the cell culture supernatant.
  • LDH Reaction: Add the supernatant to a reaction mixture containing lactate, NAD+, and a tetrazolium salt.
  • Measurement: Measure the absorbance of the resulting formazan (B1609692) product, which is proportional to the amount of LDH released from damaged cells.

Protein Incorporation Assay

Objective: To quantify the incorporation of radiolabeled m-Tyrosine into cellular proteins.

Materials:

  • CHO cells

  • Culture medium

  • m-[14C]Tyrosine and L-[14C]p-Tyrosine

  • Trichloroacetic acid (TCA)

  • Liquid scintillation counter

Procedure:

  • Culture CHO cells in a medium supplemented with either m-[14C]Tyrosine or L-[14C]p-Tyrosine for a specified period (e.g., 24 hours).

  • Harvest the cells and lyse them.

  • Precipitate the total protein using cold TCA.

  • Wash the protein pellet multiple times to remove any unincorporated radiolabeled amino acids.

  • Dissolve the protein pellet and measure the radioactivity using a liquid scintillation counter.

  • Express the incorporated radioactivity as a percentage of the total radioactivity added to the culture medium.

Signaling Pathways and Workflows

The primary pathway where L-Tyrosine plays a crucial role is in the synthesis of catecholamine neurotransmitters, including dopamine, norepinephrine, and epinephrine. L-m-Tyrosine can also be converted to dopamine, though the exact efficiency relative to L-p-Tyrosine is not well-characterized. D-isomers are generally not substrates for the key enzyme, tyrosine hydroxylase.

Dopamine_Synthesis_Pathway cluster_blood Bloodstream cluster_neuron Neuron L_p_Tyrosine_blood L-p-Tyrosine L_p_Tyrosine_neuron L-p-Tyrosine L_p_Tyrosine_blood->L_p_Tyrosine_neuron Transport L_m_Tyrosine_blood L-m-Tyrosine L_m_Tyrosine_neuron L-m-Tyrosine L_m_Tyrosine_blood->L_m_Tyrosine_neuron Transport L_DOPA L-DOPA L_p_Tyrosine_neuron->L_DOPA Tyrosine Hydroxylase L_m_Tyrosine_neuron->L_DOPA Phenylalanine Hydroxylase & Tyrosine Hydroxylase Dopamine Dopamine L_DOPA->Dopamine DOPA Decarboxylase D_m_Tyrosine D-m-Tyrosine TH_inhibition Tyrosine Hydroxylase D_m_Tyrosine->TH_inhibition Inhibition (presumed)

Dopamine Synthesis Pathway

The diagram above illustrates the conversion of L-p-Tyrosine and potentially L-m-Tyrosine to Dopamine within a neuron. D-m-Tyrosine is presumed to act as an inhibitor of Tyrosine Hydroxylase, similar to D-p-Tyrosine.

Cytotoxicity_Workflow cluster_assays Cytotoxicity Assessment Start CHO Cells in Culture Treatment Treat with D-m-Tyrosine or L-m-Tyrosine Start->Treatment Incubation Incubate for a defined period Treatment->Incubation Colony_Formation Colony Formation Assay Incubation->Colony_Formation MTS_Assay MTS Assay Incubation->MTS_Assay LDH_Assay LDH Release Assay Incubation->LDH_Assay Count_Colonies Count_Colonies Colony_Formation->Count_Colonies Stain & Count Measure_Abs_490 Measure_Abs_490 MTS_Assay->Measure_Abs_490 Measure Absorbance at 490nm Measure_Abs_Formazan Measure_Abs_Formazan LDH_Assay->Measure_Abs_Formazan Measure Absorbance of Formazan

References

A Comparative Guide to the Validation of HPLC-MS/MS Methods for Tyrosine Isomer Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of tyrosine isomers (ortho-, meta-, and para-tyrosine) is critical for understanding protein oxidation, cellular stress, and the progression of various diseases. This guide provides an objective comparison of validated High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) methods for the quantification of these isomers, supported by experimental data and detailed protocols.

The separation of tyrosine isomers presents a significant analytical challenge due to their identical mass and similar physicochemical properties. Standard reversed-phase columns, such as C18, are often inadequate for resolving these positional isomers. This guide focuses on alternative stationary phases, primarily Pentafluorophenyl (PFP) and Hydrophilic Interaction Liquid Chromatography (HILIC), which have demonstrated superior performance for this application.

Comparative Analysis of HPLC-MS/MS Method Performance

The selection of an appropriate analytical method hinges on its performance characteristics. Below is a summary of quantitative data for different HPLC-MS/MS methods tailored for tyrosine isomer analysis.

ParameterMethod 1: Pentafluorophenyl (PFP) ColumnMethod 2: HILIC ColumnMethod 3: Mixed-Mode Column
Linearity (r²) >0.99>0.98>0.99
Limit of Detection (LOD) 0.025 - 0.05 µM[1]Not explicitly stated for isomers0.60 µM (for general amino acids)[2]
Limit of Quantification (LOQ) ~0.1 µM (estimated)Not explicitly stated for isomers2.0 µM (for general amino acids)[2]
Intra-day Precision (%RSD) <10% (for tyrosine)[3]<10.2% (for tyrosine)[4]4-10% (for general amino acids)[2]
Inter-day Precision (%RSD) <10% (for tyrosine)[3]<10.2% (for tyrosine)[4]4-10% (for general amino acids)[2]
Accuracy (%) 95-110% (for tyrosine)[3]89.8-109.8% (for tyrosine)[4]Not explicitly stated
Recovery (%) Not explicitly stated92.7-102.3% (for tyrosine)[4]Not explicitly stated

Note: Direct comparative validation data for o-, m-, and p-tyrosine across all column types in a single study is limited. The data presented is a composite from various studies analyzing tyrosine or a broader range of amino acids.

Experimental Protocols

Detailed methodologies are crucial for replicating and validating analytical methods. The following sections outline representative protocols for sample preparation and HPLC-MS/MS analysis.

Sample Preparation from Human Plasma

This protocol is adapted for the extraction of tyrosine isomers from human plasma.

  • Protein Precipitation: To 100 µL of plasma, add 400 µL of ice-cold methanol (B129727) containing isotopically labeled internal standards for each tyrosine isomer.

  • Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Collection: Carefully transfer the supernatant to a new microcentrifuge tube.

  • Evaporation: Dry the supernatant under a gentle stream of nitrogen gas at 30°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase.

HPLC-MS/MS Analysis: Comparative Conditions

The following table outlines the chromatographic and mass spectrometric conditions for the two primary methods discussed.

ParameterMethod 1: Pentafluorophenyl (PFP) ColumnMethod 2: HILIC Column
HPLC System UHPLC/HPLC systemUHPLC/HPLC system
Column Kinetex PFP (100 x 2.1 mm, 1.7 µm) or equivalent[5]Syncronis HILIC (150 mm × 2.1 mm, 5 µm) or equivalent[4]
Mobile Phase A 0.1% Formic acid in Water120 mM Ammonium acetate (B1210297) in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile/MethanolAcetonitrile
Gradient 0-2 min: 5% B; 2-10 min: 5-60% B; 10-12 min: 60-95% B; 12-14 min: 95% B; 14-15 min: 95-5% BIsocratic: 89% B
Flow Rate 0.3 mL/min0.3 mL/min
Column Temperature 40°C35°C[4]
Injection Volume 5 µL5 µL
Mass Spectrometer Triple QuadrupoleTriple Quadrupole
Ionization Mode Positive Electrospray Ionization (ESI)Positive Electrospray Ionization (ESI)
MRM Transitions (m/z) Precursor: 182.1; Product ions: 136.1, 91.1 (example)Precursor: 182.1; Product ions: 136.1, 91.1 (example)
Collision Energy Optimized for each transitionOptimized for each transition
Dwell Time ~50 ms~50 ms

Visualizing the Methodologies

To better illustrate the experimental workflow and the logical comparison of the stationary phases, the following diagrams are provided.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis HPLC-MS/MS Analysis plasma Plasma Sample precipitation Protein Precipitation (Methanol + Internal Standards) plasma->precipitation centrifugation Centrifugation precipitation->centrifugation supernatant Supernatant Collection centrifugation->supernatant evaporation Evaporation supernatant->evaporation reconstitution Reconstitution evaporation->reconstitution hplc HPLC Separation reconstitution->hplc Injection msms MS/MS Detection (MRM Mode) hplc->msms data Data Acquisition & Quantification msms->data

A typical experimental workflow for the quantification of tyrosine isomers in plasma.

column_comparison cluster_c18 Standard C18 Column cluster_pfp Pentafluorophenyl (PFP) Column cluster_hilic HILIC Column c18 C18 Stationary Phase Primarily hydrophobic interactions Poor resolution of positional isomers pfp PFP Stationary Phase Multiple interaction mechanisms: - π-π interactions - Dipole-dipole - Hydrophobic Enhanced selectivity for isomers hilic HILIC Stationary Phase Partitioning into a water-enriched layer Good for polar analytes and offers alternative selectivity

References

Comparative Effects of DL-m-Tyrosine Across Different Cell Lines: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comparative analysis of the effects of DL-m-Tyrosine on various cell lines, offering valuable insights for researchers, scientists, and professionals in drug development. By summarizing key experimental findings, this document aims to facilitate a deeper understanding of the cellular responses to this non-proteinogenic amino acid.

Executive Summary

This compound, an isomer of the common amino acid L-tyrosine, has demonstrated significant cytotoxic and anti-proliferative effects in several cancer cell lines. This guide consolidates experimental data on its impact on cell viability, proliferation, and key signaling pathways. The primary mechanisms of action appear to be linked to the induction of oxidative stress and potential misincorporation into cellular proteins. While effects on the MAPK/ERK and STAT3 signaling pathways have been observed, further research is needed to fully elucidate the involvement of other critical pathways such as PI3K/Akt and JNK.

Data Summary: Effects of this compound on Cell Viability and Proliferation

The following tables summarize the quantitative data from various studies on the effects of this compound on different cell lines.

Cell LineAssayConcentrationEffectCitation
Lymphoma CellsProliferation Assay24.8 ± 5.0 µM50% reduction in proliferation[1]
CHO (Chinese Hamster Ovary) CellsColony Formation0.25 mM60% reduction in colony formation[1]
CHO (Chinese Hamster Ovary) CellsMTS Assay0.5 mMNearly 50% decrease in MTS reduction[1]
CHO (Chinese Hamster Ovary) CellsLDH Release AssayHigh concentrationsIncreased LDH release, indicating cell damage[1]
Alternative CompoundCell LineAssayConcentrationEffectCitation
o-TyrosineLymphoma CellsProliferation Assay257.7 ± 28.7 µM50% reduction in proliferation[1]
L-TyrosineCHO (Chinese Hamster Ovary) CellsColony Formation / LDH ReleaseHigh concentrationsLittle to no effect on colony formation or LDH release

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and aid in the design of future studies.

MTS Cell Viability Assay

This assay assesses cell viability by measuring the reduction of the tetrazolium compound MTS by metabolically active cells into a colored formazan (B1609692) product.

Materials:

  • 96-well plates

  • Cells of interest

  • This compound or other test compounds

  • MTS solution (e.g., CellTiter 96 AQueous One Solution Cell Proliferation Assay)

  • Microplate reader capable of measuring absorbance at 490 nm

Protocol:

  • Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound. Include untreated control wells.

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator.

  • Add 20 µL of MTS reagent to each well.

  • Incubate the plate for 1-4 hours at 37°C.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control.

Lactate Dehydrogenase (LDH) Release Assay

This assay quantifies cytotoxicity by measuring the amount of LDH, a cytosolic enzyme released from damaged cells, in the culture medium.

Materials:

  • 96-well plates

  • Cells of interest

  • This compound or other test compounds

  • LDH cytotoxicity assay kit (containing LDH reaction mixture and stop solution)

  • Microplate reader capable of measuring absorbance at 490 nm

Protocol:

  • Seed cells in a 96-well plate and allow them to attach.

  • Expose the cells to different concentrations of this compound. Include positive (lysis buffer) and negative (untreated) controls.

  • Incubate the plate for the specified duration.

  • Carefully transfer a portion of the cell culture supernatant to a new 96-well plate.

  • Add the LDH reaction mixture to each well and incubate at room temperature for the time recommended by the manufacturer (typically 30 minutes), protected from light.

  • Add the stop solution to each well.

  • Measure the absorbance at 490 nm.

  • Calculate the percentage of LDH release relative to the positive control.

Colony Formation Assay

This assay evaluates the long-term survival and proliferative capacity of single cells after treatment with a cytotoxic agent.

Materials:

  • 6-well plates

  • Cells of interest

  • This compound or other test compounds

  • Crystal violet staining solution (e.g., 0.5% crystal violet in 25% methanol)

  • Phosphate-buffered saline (PBS)

Protocol:

  • Seed a low number of cells (e.g., 500-1000 cells per well) in 6-well plates.

  • Treat the cells with various concentrations of this compound for a specified period.

  • Remove the treatment medium, wash with PBS, and add fresh culture medium.

  • Incubate the plates for 7-14 days, allowing colonies to form.

  • Wash the colonies with PBS and fix them with methanol (B129727) for 15 minutes.

  • Stain the colonies with crystal violet solution for 15-30 minutes.

  • Gently wash the plates with water and allow them to air dry.

  • Count the number of colonies (typically defined as a cluster of ≥50 cells).

Signaling Pathways and Mechanisms of Action

This compound is known to induce oxidative stress, which is a key contributor to its cytotoxic effects. This can occur through the generation of reactive oxygen species (ROS). Furthermore, evidence suggests that m-tyrosine can be misincorporated into proteins in place of phenylalanine, leading to protein dysfunction and cellular stress.

Experimental Workflow for Investigating this compound Effects

G cluster_0 In Vitro Experiments cluster_1 Data Analysis cell_culture Cell Line Seeding (e.g., Lymphoma, CHO) treatment This compound Treatment (Varying Concentrations) cell_culture->treatment viability_assay Cell Viability/Cytotoxicity Assays (MTS, LDH, Colony Formation) treatment->viability_assay protein_analysis Protein Extraction & Western Blot treatment->protein_analysis quantification Quantification of Viability & Proliferation viability_assay->quantification pathway_analysis Analysis of Signaling Protein Phosphorylation (p-ERK, p-STAT3) protein_analysis->pathway_analysis

Figure 1: Experimental workflow for studying this compound effects.

MAPK/ERK and STAT3 Signaling

Studies have shown that m-tyrosine can disrupt mitogenic signaling pathways. In lymphoma cells, treatment with m-tyrosine led to a significant reduction in the phosphorylation of both ERK1/2 and STAT3, key proteins in cell proliferation and survival. This suggests that this compound may exert its anti-proliferative effects at least in part by inhibiting these crucial signaling cascades.

G cluster_0 This compound Mediated Inhibition m_tyrosine This compound erk_pathway MAPK/ERK Pathway m_tyrosine->erk_pathway Inhibits Phosphorylation stat3_pathway STAT3 Pathway m_tyrosine->stat3_pathway Inhibits Phosphorylation proliferation Cell Proliferation & Survival erk_pathway->proliferation stat3_pathway->proliferation

Figure 2: Inhibition of MAPK/ERK and STAT3 pathways by this compound.

PI3K/Akt and JNK Signaling - A Potential Role for Oxidative Stress

While direct evidence linking this compound to the PI3K/Akt and JNK signaling pathways is limited, its known induction of oxidative stress provides a plausible mechanism for interaction. Oxidative stress is a known activator of the JNK pathway, which is involved in both cell survival and apoptosis. Conversely, the PI3K/Akt pathway is a key regulator of cell survival, and its activity can be modulated by cellular redox status. Further investigation is warranted to determine the precise effects of this compound on these pathways.

G cluster_0 Hypothesized Mechanism via Oxidative Stress m_tyrosine This compound oxidative_stress Oxidative Stress (ROS Production) m_tyrosine->oxidative_stress jnk_pathway JNK Pathway oxidative_stress->jnk_pathway Activates (?) pi3k_akt_pathway PI3K/Akt Pathway oxidative_stress->pi3k_akt_pathway Modulates (?) apoptosis Apoptosis jnk_pathway->apoptosis survival Cell Survival pi3k_akt_pathway->survival

Figure 3: Proposed interaction of this compound with JNK and PI3K/Akt pathways.

Conclusion and Future Directions

The available data clearly indicate that this compound possesses cytotoxic and anti-proliferative properties against certain cancer cell lines. Its ability to inhibit the MAPK/ERK and STAT3 signaling pathways provides a molecular basis for these effects. However, the precise role of this compound in modulating other critical signaling networks, such as the PI3K/Akt and JNK pathways, remains an important area for future research. A comprehensive understanding of these interactions will be crucial for evaluating the therapeutic potential of this compound and its derivatives. Researchers are encouraged to utilize the provided protocols and data to further investigate the multifaceted effects of this compound.

References

Safety Operating Guide

Proper Disposal of DL-m-Tyrosine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Safe and compliant disposal of laboratory chemicals is paramount for environmental protection and workplace safety. This guide provides detailed procedures for the proper disposal of DL-m-Tyrosine, catering to researchers, scientists, and drug development professionals. While this compound is not classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), it is crucial to handle its disposal with professional care and adherence to regulations.[1]

Chemical Profile and Safety Data Summary

Before proceeding with disposal, it is essential to understand the basic chemical and safety properties of this compound.

PropertyValueSource
CAS Number 556-03-6[1]
EC Number 209-113-1[1]
GHS Classification Not a hazardous substance or mixture[1]
Primary Route of Exposure Inhalation, Ingestion, Skin/Eye Contact
Incompatible Materials Strong oxidizing agents
Hazardous Decomposition Products Nitrogen oxides (NOx), Carbon monoxide (CO), Carbon dioxide (CO2)

Core Disposal Principle: Avoid Environmental Release

The fundamental principle for the disposal of this compound is to prevent its release into the environment. Therefore, it is imperative not to dispose of this compound down the drain or in regular trash . All chemical waste, regardless of its hazard classification, should be managed through your institution's Environmental Health and Safety (EHS) program or a licensed professional waste disposal service.

Step-by-Step Disposal Protocol

The following protocol outlines the necessary steps for the safe and compliant disposal of this compound waste.

1. Waste Identification and Segregation:

  • Clearly label a dedicated waste container for this compound waste.

  • If mixing with other waste is unavoidable, ensure chemical compatibility. Avoid mixing with strong oxidizing agents.

  • Keep solid and liquid waste streams separate if possible.

2. Container Management:

  • Use a suitable, leak-proof, and sealable container. Plastic containers are often preferred over glass for hazardous waste when compatibility is not an issue.

  • The container must be in good condition, free from cracks or leaks.

  • Keep the container closed except when adding waste.

3. Labeling:

  • Properly label the waste container with a hazardous waste tag provided by your institution's EHS department.

  • The label must include:

    • The full chemical name: "this compound" (avoid abbreviations or formulas).

    • The quantity of the waste.

    • The date of waste generation.

    • The location of origin (e.g., building and room number).

    • The name and contact information of the principal investigator or responsible person.

    • The words "Hazardous Waste".

4. Storage:

  • Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.

  • The SAA should be near the point of generation and under the control of laboratory personnel.

  • Ensure secondary containment for the waste container to prevent spills.

  • Segregate the this compound waste from incompatible materials, particularly strong oxidizing agents.

5. Disposal Request and Pickup:

  • Once the container is full or ready for disposal, submit a hazardous waste pickup request to your institution's EHS office.

  • Follow the specific procedures outlined by your EHS department for requesting a pickup. This may involve filling out an online form or a paper form.

  • Do not transport hazardous waste yourself. Trained EHS personnel will collect the waste from your laboratory.

6. Empty Container Disposal:

  • A container that held this compound should be triple-rinsed with a suitable solvent (such as water) before being disposed of as regular trash.

  • The rinsate from the triple-rinse must be collected and disposed of as hazardous waste.

  • Deface or remove all chemical labels from the empty container before placing it in the regular trash.

Experimental Workflow for Disposal

The following diagram illustrates the logical flow of the disposal process for this compound.

A Generation of this compound Waste B Segregate and Identify Waste A->B I Empty Container Management A->I C Select and Prepare Waste Container B->C D Label Container with Hazardous Waste Tag C->D E Store in Satellite Accumulation Area D->E F Request Waste Pickup from EHS E->F G EHS Collection of Waste F->G H Proper Disposal by Licensed Facility G->H J Triple-Rinse Container I->J K Collect Rinsate as Hazardous Waste J->K L Dispose of Defaced Container in Regular Trash J->L K->C Add to waste stream

Disposal workflow for this compound.

Logical Relationship of Disposal Decisions

This diagram outlines the decision-making process for handling chemical waste in a laboratory setting.

Start Chemical Waste Generated ConsultSDS Consult SDS and Regulations Start->ConsultSDS IsHazardous Is the waste hazardous? NonHazardous Can it be disposed of in regular trash or drain? IsHazardous->NonHazardous No TreatAsHazardous Treat as Hazardous Waste IsHazardous->TreatAsHazardous Yes / Unsure ConsultSDS->IsHazardous NonHazardous->TreatAsHazardous No TrashDisposal Dispose in Trash (if permitted) NonHazardous->TrashDisposal Yes DrainDisposal Dispose Down Drain (if permitted) NonHazardous->DrainDisposal Yes FollowEHS Follow Institutional EHS Procedures TreatAsHazardous->FollowEHS

Decision-making for chemical waste disposal.

By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and compliance within their research environments. Always consult your institution's specific waste management guidelines and contact your EHS department for any questions or clarification.

References

Personal protective equipment for handling DL-m-Tyrosine

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for DL-m-Tyrosine

This guide provides comprehensive safety and logistical information for the handling and disposal of this compound, tailored for researchers, scientists, and drug development professionals. The following procedures are designed to ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

Appropriate personal protective equipment is essential to minimize exposure to this compound. The recommendations are based on standard laboratory safety protocols for handling solid chemical compounds.[1][2]

PPE CategoryItemSpecifications & Rationale
Eye & Face Protection Safety glasses with side-shields or gogglesMust conform to EN166 or OSHA 29 CFR 1910.133 standards to protect against dust particles.[2][3]
Hand Protection Chemical-resistant glovesNitrile rubber (NBR) gloves are a suitable material.[4] Always inspect gloves prior to use and dispose of contaminated gloves in accordance with laboratory procedures.
Body Protection Laboratory coatA standard lab coat should be worn to protect skin and personal clothing from contamination.
Respiratory Protection Dust mask or respiratorNecessary when dust is generated. A NIOSH-approved particulate filter (e.g., N95) is recommended for operations that may create airborne particles.

Operational Plan: From Receipt to Disposal

A systematic approach to handling this compound is crucial for safety and maintaining the integrity of the compound.

Receiving and Storage
  • Inspection: Upon receipt, visually inspect the container for any damage or leaks.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances like strong oxidizing agents.

Handling and Use
  • Ventilation: Always handle this compound in a well-ventilated area. The use of a chemical fume hood is recommended to control airborne dust.

  • Hygiene: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in the handling area. Wash hands thoroughly after handling the substance.

  • Dispensing: When weighing or transferring the powder, take care to minimize the generation of dust.

Accidental Release Measures
  • Spill Response: In case of a spill, avoid creating dust. Mechanically scoop or sweep up the material and place it into a suitable, labeled container for disposal.

  • Ventilation: Ensure the area is well-ventilated.

  • Environmental Precautions: Prevent the spilled material from entering drains or waterways.

First Aid Measures
Exposure RouteFirst Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.
Skin Contact Remove contaminated clothing. Wash the affected area with plenty of soap and water.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them 2-4 cupfuls of water or milk to drink. Never give anything by mouth to an unconscious person. Seek medical attention.

Disposal Plan

Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

  • Waste Categorization:

    • Solid Waste: Unused this compound powder, contaminated gloves, weigh boats, and paper towels.

    • Liquid Waste: Solutions containing this compound.

  • Disposal Procedures:

    • Solid Waste: Collect all solid waste in a clearly labeled, sealed container. The label should include the chemical name and appropriate hazard warnings.

    • Liquid Waste: Collect all solutions in a dedicated, sealed, and clearly labeled hazardous waste container. Do not mix with other solvent waste streams unless compatibility has been verified.

    • Final Disposal: All chemical waste must be disposed of through a licensed professional waste disposal service, in accordance with all applicable local, state, and federal regulations.

Workflow for Safe Handling of this compound

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Response A Assess Risks & Review SDS B Don Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Work in a Well-Ventilated Area (e.g., Fume Hood) B->C D Weigh and Transfer this compound (Minimize Dust) C->D E Perform Experimental Procedure D->E F Decontaminate Work Area E->F G Segregate Waste (Solid & Liquid) F->G H Dispose of Waste via Licensed Service G->H H->A Cycle Complete I Accidental Spill L Contain & Clean Spill I->L J Personal Exposure K Follow First Aid Procedures J->K

Caption: A stepwise workflow for the safe handling of this compound, from preparation to disposal.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
DL-m-Tyrosine
Reactant of Route 2
DL-m-Tyrosine

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。